molecular formula C8H6F2O B070689 5,7-Difluoro-2,3-dihydrobenzo[b]furan CAS No. 175203-20-0

5,7-Difluoro-2,3-dihydrobenzo[b]furan

Numéro de catalogue: B070689
Numéro CAS: 175203-20-0
Poids moléculaire: 156.13 g/mol
Clé InChI: UTACBIJGRPIWCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Difluoro-2,3-dihydrobenzo[b]furan is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACBIJGRPIWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371733
Record name 5,7-Difluoro-2,3-dihydrobenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-20-0
Record name 5,7-Difluoro-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2,3-dihydrobenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-20-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-2,3-dihydrobenzo[b]furan is a key structural motif present in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry.[1] The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important fluorinated scaffold, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical experimental considerations. We will delve into two principal and effective retrosynthetic approaches, providing detailed, step-by-step protocols and mechanistic insights to enable researchers to confidently synthesize this versatile compound.

Introduction: The Significance of Fluorinated Dihydrobenzofurans

The 2,3-dihydrobenzofuran core is a privileged heterocyclic system found in numerous natural products and synthetic pharmaceuticals.[2] The introduction of fluorine atoms onto this scaffold, specifically at the 5- and 7-positions, imparts unique electronic properties that can enhance a molecule's therapeutic potential. These derivatives have been explored for applications in the development of antidepressants and anticonvulsants.[1] The journey from simple starting materials to the final, intricate structure of this compound is a testament to the elegance and power of modern synthetic organic chemistry. This guide will illuminate the most reliable and efficient pathways to this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to viable and commonly employed synthetic strategies. Both approaches leverage commercially available and relatively inexpensive starting materials.

G cluster_0 Strategy 1: Intramolecular Cyclization cluster_1 Strategy 2: Reduction of Benzofuran This compound This compound 2-(2,4-Difluorophenoxy)ethanol 2-(2,4-Difluorophenoxy)ethanol This compound->2-(2,4-Difluorophenoxy)ethanol C-O Bond Formation 5,7-Difluorobenzo[b]furan 5,7-Difluorobenzo[b]furan This compound->5,7-Difluorobenzo[b]furan Reduction 2,4-Difluorophenol 2,4-Difluorophenol 2-(2,4-Difluorophenoxy)ethanol->2,4-Difluorophenol Williamson Ether Synthesis 2-Chloroethanol 2-Chloroethanol 2-(2,4-Difluorophenoxy)ethanol->2-Chloroethanol

Caption: Retrosynthetic pathways for this compound.

Strategy 1 involves the formation of the dihydrofuran ring via an intramolecular cyclization reaction. This is a robust and widely applicable method for constructing five-membered oxygen heterocycles. The key intermediate in this approach is 2-(2,4-Difluorophenoxy)ethanol, which is readily prepared from 2,4-difluorophenol and a suitable two-carbon electrophile.

Strategy 2 relies on the reduction of a pre-formed 5,7-difluorobenzo[b]furan. This is a more direct approach if the corresponding benzofuran is readily available or can be synthesized efficiently.

This guide will focus primarily on Strategy 1 due to its versatility and the common availability of the starting materials.

Synthetic Pathway 1: Intramolecular Cyclization of 2-(2,4-Difluorophenoxy)ethanol

This strategy is a classic example of a two-step sequence involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization.

Step 1: Williamson Ether Synthesis of 2-(2,4-Difluorophenoxy)ethanol

The initial step involves the O-alkylation of 2,4-difluorophenol with a two-carbon electrophile, typically 2-chloroethanol or ethylene carbonate. The choice of electrophile and reaction conditions can influence the overall yield and purity of the intermediate.

G 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenoxide 2,4-Difluorophenoxide 2,4-Difluorophenol->2,4-Difluorophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->2,4-Difluorophenoxide 2-(2,4-Difluorophenoxy)ethanol 2-(2,4-Difluorophenoxy)ethanol 2,4-Difluorophenoxide->2-(2,4-Difluorophenoxy)ethanol SN2 Attack 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-(2,4-Difluorophenoxy)ethanol

Caption: Williamson ether synthesis of the key intermediate.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is sufficiently basic to deprotonate the phenol to a significant extent, forming the nucleophilic phenoxide, yet it is mild enough to avoid side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often heated to increase the rate of reaction. Typical temperatures range from 80 to 120 °C.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenoxy)ethanol

  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous DMF (5-10 mL/mmol of phenol) is added potassium carbonate (1.5-2.0 eq).

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • 2-Chloroethanol (1.1-1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to 100 °C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(2,4-difluorophenoxy)ethanol.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
2,4-Difluorophenol130.09[3]1.0
Potassium Carbonate138.211.5 - 2.0
2-Chloroethanol80.511.1 - 1.2
Step 2: Intramolecular Cyclization to this compound

The final step is the acid-catalyzed intramolecular cyclization of 2-(2,4-difluorophenoxy)ethanol. This reaction proceeds via an electrophilic aromatic substitution mechanism.

G 2-(2,4-Difluorophenoxy)ethanol 2-(2,4-Difluorophenoxy)ethanol Protonated Alcohol Protonated Alcohol 2-(2,4-Difluorophenoxy)ethanol->Protonated Alcohol Protonation Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA)->Protonated Alcohol Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate Loss of Water This compound This compound Carbocation Intermediate->this compound Intramolecular Electrophilic Aromatic Substitution

Caption: Acid-catalyzed intramolecular cyclization.

Causality Behind Experimental Choices:

  • Choice of Acid: Polyphosphoric acid (PPA) is a highly effective catalyst for this type of cyclization. Its high viscosity and dehydrating properties drive the reaction towards the desired product. Other strong acids such as sulfuric acid or Eaton's reagent can also be used.

  • Temperature: The reaction typically requires elevated temperatures (100-150 °C) to overcome the activation energy for the cyclization.

  • Reaction Time: The reaction is usually complete within a few hours.

Experimental Protocol: Synthesis of this compound

  • 2-(2,4-Difluorophenoxy)ethanol (1.0 eq) is added to polyphosphoric acid (10-20 times the weight of the starting material).

  • The mixture is heated to 120-140 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring.

  • The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
2-(2,4-Difluorophenoxy)ethanol174.141.0
Polyphosphoric AcidN/ACatalytic/Solvent

Alternative Synthetic Strategy: Reduction of 5,7-Difluorobenzo[b]furan

An alternative and more direct route involves the reduction of 5,7-difluorobenzo[b]furan. This method is particularly advantageous if the starting benzofuran is commercially available or can be synthesized in high yield.

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation is a common and effective method for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst.

  • Solvent: A variety of solvents can be used, including ethanol, methanol, or ethyl acetate.

  • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to 50 psi.

Experimental Protocol: Reduction of 5,7-Difluorobenzo[b]furan

  • A solution of 5,7-difluorobenzo[b]furan (1.0 eq) in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
5,7-Difluorobenzo[b]furan154.111.0
10% Palladium on CarbonN/A5-10 mol%
Hydrogen Gas2.02Excess

Conclusion

The synthesis of this compound can be reliably achieved through several synthetic strategies. The intramolecular cyclization of 2-(2,4-difluorophenoxy)ethanol represents a versatile and robust method that utilizes readily available starting materials. For instances where the corresponding benzofuran is accessible, a direct reduction provides a more atom-economical approach. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide has provided the foundational knowledge and detailed protocols to empower researchers in their endeavors to synthesize this valuable fluorinated building block for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Chemical Properties of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The 5,7-Difluoro-2,3-dihydrobenzo[b]furan scaffold is a prime exemplar of this strategy. This guide offers an in-depth exploration of its core chemical properties, reactivity, and synthetic considerations, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile building block.

The dihydrobenzofuran core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] The addition of two fluorine atoms to the aromatic ring at the 5- and 7-positions significantly alters the molecule's electronic landscape. This dual fluorination enhances metabolic stability, modulates lipophilicity and membrane permeability, and influences binding interactions with biological targets—properties of paramount importance in medicinal chemistry.[3][4] Understanding the fundamental chemical characteristics of this scaffold is therefore crucial for its effective deployment in the synthesis of novel therapeutic agents and advanced materials.[4]

Section 1: Core Physicochemical and Structural Characteristics

This compound is a dihydrobenzofuran derivative where the benzene ring is fused to a furan ring and substituted with two fluorine atoms.[3][4] This structure imparts a unique combination of stability and reactivity.[3][4]

Molecular Structure

The fundamental structure consists of a bicyclic system with the molecular formula C₈H₆F₂O.[3][4] The fluorine atoms at positions 5 and 7 are key to its distinct properties.

G cluster_0 Reactivity Profile Core Scaffold 5,7-Difluoro-2,3- dihydrobenzo[b]furan Fluorine Effects Strong -I Effect (Inductive Withdrawal) Weak +R Effect (Resonance Donation) Core Scaffold->Fluorine Effects Aliphatic Reactivity Dihydrofuran ring can undergo oxidation or ring-opening Core Scaffold->Aliphatic Reactivity Ring Deactivation Aromatic ring is -electron-deficient- Deactivated towards SₑAr Fluorine Effects->Ring Deactivation Directive Effects Electrophilic attack directed to C4 position (ortho to oxygen, meta to F's) Ring Deactivation->Directive Effects G start Substituted Phenol (e.g., 2,4-Difluorophenol) step1 Step 1: O-Alkylation (e.g., with Allyl Bromide) start->step1 intermediate1 Allyl Ether Intermediate step1->intermediate1 step2 Step 2: Claisen Rearrangement intermediate1->step2 intermediate2 ortho-Allyl Phenol step2->intermediate2 step3 Step 3: Cyclization (e.g., Oxidation, Hydroformylation) intermediate2->step3 product 5,7-Difluoro-2,3- dihydrobenzo[b]furan step3->product

References

Spectroscopic Characterization of 5,7-Difluoro-2,3-dihydrobenzo[b]furan: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5,7-Difluoro-2,3-dihydrobenzo[b]furan (C₈H₆F₂O, Mol. Wt.: 156.13 g/mol ). As a critical building block in the development of novel pharmaceuticals, particularly antidepressants and anticonvulsants, a thorough understanding of its structural and electronic properties is paramount.[1] This document details the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This guide is intended for researchers, chemists, and quality control professionals in the fields of drug discovery and materials science who require a robust framework for identifying and characterizing this compound.

Introduction

Overview of this compound

This compound is a fluorinated heterocyclic compound featuring a dihydrobenzofuran core. The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These attributes make it an attractive scaffold in medicinal chemistry. Its unique structure, combining a rigid bicyclic system with the strong electronegativity of fluorine, offers distinct advantages in designing molecules with improved pharmacological profiles.[1]

The Imperative of Spectroscopic Characterization

In the rigorous landscape of pharmaceutical development and materials science, unambiguous structural confirmation is a non-negotiable prerequisite. Spectroscopic techniques provide a detailed fingerprint of a molecule's identity, purity, and structural integrity. For a compound like this compound, a multi-technique approach (NMR, MS, IR) is essential to resolve its specific substitution pattern and confirm the integrity of the dihydrofuran ring. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating system for characterization.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic output. The presence of a plane of symmetry is absent, rendering all aromatic carbons and protons chemically distinct. The fluorine atoms introduce complex spin-spin couplings, particularly observable in NMR spectra, which are diagnostic for their positions.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons. The aromatic region will be particularly informative due to hydrogen-fluorine (H-F) coupling.

Proton Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H2 (2H)~ 4.6Triplet (t)JH2-H3 ≈ 8.8 Hz
H3 (2H)~ 3.2Triplet (t)JH3-H2 ≈ 8.8 Hz
H4 (1H)~ 6.8 - 7.0Doublet of doublets (dd)JH4-H6 ≈ 2.5 Hz (meta), JH4-F5 ≈ 10.0 Hz (ortho)
H6 (1H)~ 6.6 - 6.8Doublet of doublets (dd)JH6-H4 ≈ 2.5 Hz (meta), JH6-F7 ≈ 10.0 Hz (ortho)
Rationale and Interpretation
  • Aliphatic Protons (H2, H3): The protons at C2 are adjacent to the oxygen atom, leading to a downfield shift (~4.6 ppm) compared to the C3 protons (~3.2 ppm). They are expected to appear as clean triplets due to coupling only with each other, a characteristic feature of the dihydrofuran ring system. Data for the parent 2,3-dihydrobenzofuran shows similar shifts and multiplicities.[2]

  • Aromatic Protons (H4, H6): The two aromatic protons are in different chemical environments. Each will be split into a doublet by its coupling to the adjacent fluorine atom (ortho H-F coupling, typically 7-11 Hz) and further split into a doublet by the other aromatic proton (meta H-H coupling, typically 2-3 Hz), resulting in a doublet of doublets for each signal. This complex pattern is a key identifier for the 1,2,3,5-tetrasubstituted aromatic ring.

Standard Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration. .

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons bonded to fluorine will exhibit large one-bond C-F couplings, appearing as doublets.

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F) Predicted ¹JC-F (Hz)
C2~ 72Singlet-
C3~ 30Singlet-
C4~ 110-115Doublet¹JC4-F5 ≈ 25 Hz
C5~ 155-160Doublet¹JC5-F ≈ 240-250 Hz
C6~ 100-105Doublet¹JC6-F5/F7 ≈ 25 Hz
C7~ 157-162Doublet¹JC7-F ≈ 240-250 Hz
C3a~ 125-130Triplet (or dd)-
C7a~ 150-155Triplet (or dd)-
Rationale and Interpretation
  • Aliphatic Carbons (C2, C3): C2, being attached to oxygen, is significantly downfield (~72 ppm) compared to C3 (~30 ppm). These values are consistent with typical sp³ carbons in similar environments.[3]

  • Aromatic Carbons (C4-C7a):

    • C-F Direct Coupling: The most striking feature will be the large splitting for C5 and C7 due to the directly attached fluorine atoms (¹JC-F ≈ 240-250 Hz). These carbons will also be shifted significantly downfield.

    • C-F Multi-bond Coupling: Carbons C4, C6, C3a, and C7a will also show smaller couplings to the fluorine atoms (²JC-F, ³JC-F), which aids in their definitive assignment. C4 and C6 are expected to show doublet splitting from their respective ortho fluorine atoms.

Standard Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 100 MHz (for a 400 MHz ¹H system) or higher.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise. .

  • Processing: Process similarly to the ¹H spectrum. Calibrate using the CDCl₃ triplet at 77.16 ppm or the DMSO-d₆ septet at 39.52 ppm.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides valuable structural information through fragmentation.

m/z (charge/mass ratio) Predicted Identity Interpretation
156[M]⁺•Molecular Ion
128[M - CO]⁺•Loss of Carbon Monoxide
127[M - CHO]⁺Loss of formyl radical from dihydrofuran ring cleavage
100[C₆H₂F₂O]⁺•Fragment from Retro-Diels-Alder type cleavage
Rationale and Fragmentation Pathway

The molecular ion ([M]⁺•) is expected at m/z 156, corresponding to the molecular weight of C₈H₆F₂O. A common fragmentation pathway for dihydrobenzofurans involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder (RDA) type reaction, followed by other rearrangements.[1][4] However, a more prominent fragmentation for the parent 2,3-dihydrobenzofuran is the loss of a formyl radical (CHO) to give a stable tropylium-like cation.

fragmentation_pathway M [C₈H₆F₂O]⁺• m/z = 156 (Molecular Ion) F1 [M - C₂H₄]⁺• m/z = 128 M->F1 - C₂H₄ (RDA) F2 [M - CHO]⁺ m/z = 127 M->F2 - CHO F3 [C₆H₂F₂]⁺• m/z = 112 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Standard Protocol for GC-MS Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

Predicted IR Absorptions

The IR spectrum provides confirmation of key functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (CH₂)
1620 - 1580C=C StretchAromatic Ring
1500 - 1450C=C StretchAromatic Ring
1300 - 1200C-O StretchAryl Ether (Ar-O-C)
1200 - 1000C-F StretchAryl Fluoride (Ar-F)
900 - 675C-H Bend (oop)Aromatic C-H
Rationale and Interpretation
  • C-H Stretches: The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a clear indicator of the core structure.[5][6]

  • Aromatic Region: Multiple sharp bands between 1620-1450 cm⁻¹ confirm the presence of the benzene ring.

  • C-O and C-F Regions: The most diagnostic signals will be the strong C-O stretch of the aryl ether and the very strong, characteristic C-F stretching bands in the 1200-1000 cm⁻¹ region.[7][8] The presence of multiple strong bands in this region is a hallmark of fluorinated aromatic compounds.

Standard Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in transmittance or absorbance.

Conclusion

The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the precise substitution pattern and structural integrity, with H-F and C-F couplings serving as definitive markers. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the dihydrobenzofuran scaffold. Infrared spectroscopy validates the presence of key functional groups, notably the aryl ether and aryl fluoride bonds. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,7-Difluoro-2,3-dihydrobenzo[b]furan, a key structural motif in medicinal chemistry and drug discovery.[1] Given the prevalence of fluorinated compounds in pharmaceuticals, a thorough understanding of their spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of how fluorine substitution patterns influence NMR spectra, offers detailed predictions of chemical shifts and coupling constants for the title compound, and provides a validated, step-by-step protocol for experimental data acquisition. The guide is structured to serve as a practical reference for the unambiguous structural elucidation and characterization of this important fluorinated scaffold.

Introduction: The Significance of Fluorinated Dihydrobenzofurans

The 2,3-dihydrobenzo[b]furan skeleton is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3][4] The introduction of fluorine atoms into this core structure, as in this compound, can profoundly alter its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—are leveraged in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5] Consequently, compounds like this compound are valuable building blocks in the synthesis of novel therapeutics, including antidepressants and anticonvulsants.[1]

Unambiguous characterization of these complex molecules is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. The presence of the spin I = ½ nucleus, ¹⁹F, provides an additional layer of structural information through its couplings to both ¹H and ¹³C nuclei.[6][7] However, these same interactions can lead to complex and often challenging-to-interpret spectra. This guide aims to deconstruct this complexity, offering a clear roadmap for the analysis of this compound.

Theoretical Framework: The Influence of Fluorine on NMR Spectra

The ¹⁹F nucleus has a high gyromagnetic ratio (83% of that of ¹H) and 100% natural abundance, making it a highly sensitive NMR probe.[5] Its presence in a molecule introduces several key effects that must be understood for accurate spectral interpretation.

  • Chemical Shift Perturbations: Fluorine is the most electronegative element, leading to significant deshielding of directly attached carbons (¹JCF). This effect also extends to neighboring protons and carbons, though the impact diminishes with distance. In aromatic systems, fluorine's strong inductive electron-withdrawing effect is coupled with a powerful mesomeric electron-donating effect, leading to complex patterns of shielding and deshielding that are highly dependent on the substituent's position.

  • Scalar (J) Coupling: Spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei provides invaluable connectivity information. These couplings occur through bonds and their magnitudes are dependent on the number of intervening bonds, dihedral angles, and bond hybridization.

    • ¹³C-¹⁹F Coupling (nJCF): One-bond couplings (¹JCF) are typically very large (240-320 Hz).[8] Two-bond (²JCF), three-bond (³JCF), and even longer-range couplings (⁴JCF, ⁵JCF) are also commonly observed and are crucial for assignment.[9][10]

    • ¹H-¹⁹F Coupling (nJHF): Couplings between protons and fluorine atoms are also distance-dependent, with typical ranges of: ³JHF (ortho) = 5-10 Hz, ⁴JHF (meta) = 0.5-3.0 Hz, and ⁵JHF (para) = 0-1 Hz.[8] Through-space couplings can also occur if a proton and a fluorine atom are in close spatial proximity, irrespective of the number of bonds separating them.[8]

The interplay of these effects results in a unique spectral fingerprint for this compound.

Predicted ¹H NMR Spectrum Analysis

Based on the structure of this compound and established principles of fluorine NMR, a detailed prediction of the ¹H NMR spectrum can be formulated. The analysis considers the parent 2,3-dihydrobenzofuran molecule and introduces the perturbations caused by the two fluorine atoms.[11][12][13]

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton and carbon numbering.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2 4.6 - 4.8Triplet³J(H2,H3) ≈ 8.5Protons on a carbon adjacent to an ether oxygen are deshielded.[14] The signal will be a triplet due to coupling with the two H-3 protons.
H-3 3.2 - 3.4Triplet³J(H3,H2) ≈ 8.5Aliphatic protons on the dihydrofuran ring. The signal will be a triplet due to coupling with the two H-2 protons.
H-4 6.7 - 6.9Triplet of doublets³J(H4,F5) ≈ 9.0 (ortho), ⁴J(H4,H6) ≈ 2.5 (meta), ⁵J(H4,F7) ≈ 1.0 (para)This proton is ortho to the F at C5, leading to a large ³JHF coupling. It is also meta to H-6 and para to the F at C7, resulting in smaller couplings.
H-6 6.6 - 6.8Triplet of doublets³J(H6,F5) ≈ 7.0 (meta), ³J(H6,F7) ≈ 9.0 (ortho), ⁴J(H6,H4) ≈ 2.5 (meta)This proton experiences ortho coupling to the F at C7 and meta coupling to the F at C5. It is also meta-coupled to H-4.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be significantly influenced by the two fluorine atoms, resulting in large one-bond C-F couplings and smaller, but structurally informative, long-range couplings.[9]

CarbonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
C-2 72 - 74Singlet-Carbon adjacent to the ether oxygen.[14]
C-3 29 - 31Singlet-Aliphatic carbon in the five-membered ring.
C-3a 120 - 122Doublet of doublets²J(C3a,F7) ≈ 15-20, ⁴J(C3a,F5) ≈ 3-5Aromatic bridgehead carbon coupled to two fluorine atoms.
C-4 105 - 107Doublet²J(C4,F5) ≈ 20-25This carbon is ortho to the C5-F bond, resulting in a significant two-bond coupling.
C-5 155 - 158Doublet of doublets¹J(C5,F5) ≈ 240-250, ³J(C5,F7) ≈ 8-12Directly attached to fluorine, showing a very large one-bond coupling. Also shows a smaller three-bond coupling to the fluorine at C7.
C-6 100 - 102Doublet of doublets²J(C6,F5) ≈ 20-25, ²J(C6,F7) ≈ 20-25This carbon is positioned between the two fluorine atoms and will show two-bond couplings to both.
C-7 157 - 160Doublet of doublets¹J(C7,F7) ≈ 245-255, ³J(C7,F5) ≈ 8-12Directly attached to fluorine, resulting in a large one-bond coupling, and also shows a three-bond coupling to the fluorine at C5.
C-7a 145 - 147Doublet²J(C7a,F7) ≈ 15-20Aromatic bridgehead carbon coupled to the adjacent fluorine at C7.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous spectra of this compound, a systematic approach to sample preparation and instrument parameter selection is crucial.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of CDCl₃ or Acetone-d₆ A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Insert sample & lock D->E F Shim magnetic field E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C{¹H} Spectrum G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate & Assign Peaks L->M

Caption: A streamlined workflow for the NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[15] Deuterated acetone (Acetone-d₆) is also a suitable alternative.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to balance signal intensity with relaxation delays, ensuring accurate integration.[5]

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digital resolution for resolving fine couplings.[5]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for small molecules.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: A 30° pulse angle is recommended to mitigate the long relaxation times of quaternary carbons.[5]

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good S/N due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between H-2 and H-3).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for assigning quaternary carbons and confirming the overall structure.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a multifaceted process that relies on a sound understanding of the influence of fluorine on chemical shifts and coupling constants. While the spectra are rendered more complex by ¹H-¹⁹F and ¹³C-¹⁹F couplings, these interactions provide a wealth of detailed structural information that is invaluable for unambiguous characterization. By employing the predicted spectral data and the robust experimental protocol outlined in this guide, researchers in medicinal chemistry and drug development can confidently identify and characterize this and related fluorinated dihydrobenzofuran scaffolds, accelerating the pace of innovation in pharmaceutical research.

References

Mass spectrometry analysis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound (C₈H₆F₂O), a fluorinated heterocyclic compound of significant interest as a building block in pharmaceutical development.[1] Its unique structure, featuring a dihydrobenzofuran core with dual fluorine substitutions, presents specific challenges and opportunities in analytical characterization.[1] This document moves beyond standard operating procedures to elucidate the rationale behind methodological choices, ensuring a robust and self-validating analytical approach for researchers and drug development professionals.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of novel therapeutic agents, including potential antidepressants and anticonvulsants.[1] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1] Consequently, unambiguous identification and precise quantification of this entity and its metabolites are critical throughout the drug discovery and development pipeline. Mass spectrometry (MS) serves as the cornerstone for this characterization due to its unparalleled sensitivity, speed, and structural elucidation capabilities. However, the presence of fluorine necessitates a nuanced analytical strategy, as it influences ionization efficiency and fragmentation behavior.[2][3]

Foundational Analysis: Instrumentation and Ionization

The primary challenge in analyzing any compound is converting the neutral molecule into a gas-phase ion for detection. The choice of ionization source is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome (e.g., structural confirmation vs. quantification).

Ionization Source Selection: A Deliberate Choice

For a semi-polar, thermally stable small molecule like this compound, several ionization techniques are viable. The selection process involves a trade-off between ionization efficiency and the structural information obtained.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that has become a popular choice for compounds that can be protonated or deprotonated in solution.[4][5] It is particularly well-suited for coupling with liquid chromatography (LC-MS). For this analyte, ESI in positive ion mode is highly effective, typically generating the protonated molecule, [M+H]⁺, as the most abundant species. This preserves the crucial molecular weight information with minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique compatible with LC-MS, often used for less polar compounds that are not easily ionized by ESI.[4] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. While it can be effective, ESI is generally the first choice for compounds with heteroatoms like oxygen that can readily accept a proton.

  • Electron Ionization (EI): EI is a classic "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[6][7] It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[7] While this fragmentation provides a detailed structural fingerprint, the molecular ion peak can be weak or absent.[8] EI is best suited for volatile, thermally stable compounds and is invaluable for structural elucidation and library matching.

Recommendation: For routine analysis, LC-ESI-MS is the preferred platform. For in-depth structural characterization where a fragmentation library might be available or needs to be built, GC-EI-MS is a powerful alternative.

The General Analytical Workflow

The end-to-end process, from sample preparation to data analysis, follows a logical sequence designed to ensure data quality and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Dissolution in Organic Solvent Dilute Serial Dilution to Working Concentration Prep->Dilute Spike Spike Internal Standard (for Quant) Dilute->Spike LC Chromatographic Separation Spike->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) (Product Ion Detection) CID->MS2 Process Spectral Interpretation & Fragmentation Analysis MS2->Process Quant Quantification (Peak Area Integration) Process->Quant Report Reporting Quant->Report

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the analysis of this compound using LC-ESI-MS/MS.

Objective: To identify the precursor ion and characterize the primary fragmentation pathways.

Materials:

  • This compound standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Calibrated Liquid Chromatography-Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform serial dilutions using 50:50 methanol:water to create a working solution of 1 µg/mL. Rationale: This concentration is typically sufficient for generating a strong signal without saturating the detector.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Rationale: C18 provides excellent retention for semi-polar organic molecules.

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid promotes protonation for positive mode ESI.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • MS1 Scan Range: m/z 50-300. Rationale: This range comfortably covers the expected molecular ion and its potential fragments.

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion (calculated m/z 157.0465) as the precursor for fragmentation.

      • Apply Collision-Induced Dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV). Rationale: Using multiple collision energies helps to observe both primary and subsequent fragment ions, providing a more complete picture of the fragmentation cascade.

Interpreting the Mass Spectra: From Precursor to Product

Full Scan (MS1) Spectrum

In the MS1 spectrum, the primary ion of interest is the protonated molecule [M+H]⁺. Given the molecular formula C₈H₆F₂O, the expected monoisotopic mass and corresponding m/z values are detailed below.

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)Calculated m/z
Neutral Molecule [M]C₈H₆F₂O156.0387-
Protonated Molecule [M+H]⁺C₈H₇F₂O⁺157.0465157.0465
Sodium Adduct [M+Na]⁺C₈H₆F₂ONa⁺179.0286179.0286

The presence of the [M+H]⁺ ion at m/z 157.0465 confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (<5 ppm), which further validates the elemental composition.

Tandem MS (MS/MS) and Fragmentation Pathways

The structural integrity of the dihydrobenzofuran core is a key determinant of its fragmentation pattern. Based on studies of related dihydrobenzofuran neolignans, fragmentation is expected to proceed via characteristic losses from the heterocyclic ring and the aromatic system.[9][10]

The proposed fragmentation pathway for protonated this compound begins with the precursor ion at m/z 157. The strong carbon-fluorine bonds are expected to remain intact during initial fragmentation events, with losses involving the more labile parts of the molecule.

Key Proposed Fragmentation Steps:

  • Loss of Ethylene (C₂H₄): A common fragmentation for dihydrofurans is a retro-Diels-Alder (rDA)-type cleavage, leading to the loss of ethylene (28 Da) from the dihydro-furan ring. This would result in a fragment ion at m/z 129.

  • Loss of Carbon Monoxide (CO): Following the initial loss, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide (28 Da), a common fragmentation for phenolic compounds, yielding a fragment at m/z 101.

Fragmentation_Pathway cluster_frags Product Ions M_H [M+H]⁺ m/z 157.0465 Frag1 [M+H - C₂H₄]⁺ m/z 129.0359 M_H->Frag1 - C₂H₄ (28 Da) Frag2 [M+H - C₂H₄ - CO]⁺ m/z 101.0253 Frag1->Frag2 - CO (28 Da)

Caption: Proposed fragmentation of this compound.

This predicted pathway provides target masses for developing quantitative methods, such as Selected Reaction Monitoring (SRM), where the transitions (e.g., 157.0 -> 129.0) can be monitored for highly specific and sensitive detection.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a tractable but nuanced task. By leveraging a soft ionization technique like ESI, the integrity of the molecular ion is preserved, providing a confident starting point for structural analysis. Tandem mass spectrometry, guided by an understanding of the fragmentation behavior of the dihydrobenzofuran core, allows for the confirmation of the compound's identity. The protocols and pathways described herein provide a self-validating framework for researchers, ensuring the generation of high-quality, defensible data essential for advancing drug development programs.

References

An In-depth Technical Guide on the Crystal Structure of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 5,7-Difluoro-2,3-dihydrobenzo[b]furan. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed prospectus for researchers, scientists, and drug development professionals. It outlines the necessary synthetic routes, crystallization methodologies, and X-ray crystallographic analysis required to elucidate its three-dimensional structure. By drawing on established principles of small molecule crystallography and analyzing the structures of analogous fluorinated benzofurans, this guide offers insights into the potential molecular conformation, crystal packing, and intermolecular interactions that are critical for understanding its physicochemical properties and its utility as a pharmaceutical building block.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a fluorinated heterocyclic compound with the molecular formula C₈H₆F₂O.[1] Its structure, featuring a dihydrobenzofuran core with two fluorine atoms on the benzene ring, makes it a valuable scaffold in drug discovery.[1] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The dihydrobenzofuran motif is present in a variety of biologically active natural products and synthetic compounds.[2] Consequently, derivatives of this compound have been explored for their potential as antidepressants and anticonvulsants.[1]

A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design. The crystal structure provides precise information on molecular geometry, conformational preferences, and non-covalent interactions, which collectively influence a compound's solubility, stability, and bioavailability. This guide details the scientific pathway to obtaining and interpreting the crystal structure of this compound.

Synthesis and Purification

The first critical step towards determining a crystal structure is the synthesis of high-purity material. Several synthetic routes to this compound have been reported. A common and effective method involves the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran.[1]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
CAS Number175203-20-0[1][3]
Molecular FormulaC₈H₆F₂O[1]
Molecular Weight156.13 g/mol [1]
IUPAC Name5,7-difluoro-2,3-dihydro-1-benzofuran[1][]

A generalized synthetic workflow is presented below.

Synthesis_Workflow A 5,7-Difluorobenzofuran D Hydrogenation Reaction A->D B 10% Pd/C, H₂ (50 psi) B->D C Acetic Acid C->D E Crude 5,7-Difluoro-2,3- dihydrobenzo[b]furan D->E F Purification (e.g., Column Chromatography) E->F G Pure 5,7-Difluoro-2,3- dihydrobenzo[b]furan (>99%) F->G

Caption: Generalized workflow for the synthesis and purification of this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[5] For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is crucial, as it influences crystal growth and can even be incorporated into the crystal lattice.[6]

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents). The ideal solvent is one in which the compound is moderately soluble.[7]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

  • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[7]

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "good" solvent).

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "bad" solvent).

  • The "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Protocol 3: Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization. The rate of cooling should be controlled to allow for the growth of larger, well-ordered crystals.

Crystallization_Methods cluster_0 Slow Evaporation cluster_1 Vapor Diffusion cluster_2 Cooling A1 Saturated Solution A2 Slow Solvent Removal A1->A2 A3 Crystal Growth A2->A3 B1 Compound in 'Good' Solvent B3 Reduced Solubility B1->B3 B2 'Bad' Solvent Vapor B2->B3 B4 Crystal Formation B3->B4 C1 Saturated Solution at High Temp. C2 Controlled Cooling C1->C2 C3 Supersaturation & Crystallization C2->C3

Caption: Common crystallization techniques for small organic molecules.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Data Collection
  • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[5]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]

Structure Solution and Refinement
  • The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal system.

  • The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This is known as solving the phase problem.

  • An initial model of the structure is built and then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[8] The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Xray_Workflow A Single Crystal Selection & Mounting C Diffraction Data Collection A->C B X-ray Source B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Model Building & Refinement E->F G Final Crystal Structure F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Results and Discussion

While the specific crystal structure of this compound is yet to be determined, we can hypothesize about its potential features based on the known structures of similar fluorinated benzofurans.

Molecular Conformation

The dihydrobenzofuran ring system is expected to be nearly planar.[9][10] The five-membered dihydrofuran ring may adopt a slight envelope or twist conformation to relieve steric strain. The fluorine atoms, being relatively small, are not expected to cause significant distortion of the aromatic ring.

Crystal Packing and Intermolecular Interactions

The presence of two electronegative fluorine atoms and an oxygen atom suggests that the crystal packing will be influenced by a combination of van der Waals forces and weaker non-covalent interactions such as C-H···F and C-H···O hydrogen bonds.[9][11] π-π stacking interactions between the aromatic rings of adjacent molecules are also possible and have been observed in the crystal structures of other benzofuran derivatives.[9][11] The interplay of these interactions will dictate the overall packing motif and influence the material's physical properties.

Table 2: Comparison of Unit Cell Parameters of Related Fluorinated Benzofurans
CompoundCrystal Systema (Å)b (Å)c (Å)β (°)Ref.
5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuranMonoclinic8.482616.63079.7493113.756[9]
2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuranMonoclinicData not providedData not providedData not providedData not provided[10]
5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-olMonoclinic10.220014.228910.247493.058[12]

Note: Complete unit cell data for all related compounds was not available in the search results.

The analysis of the crystal structure of this compound will provide invaluable data for computational modeling and structure-activity relationship (SAR) studies, ultimately aiding in the design of more potent and selective drug candidates.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this important pharmaceutical building block. The resulting structural information will be instrumental in advancing our understanding of its chemical behavior and facilitating its application in the development of novel therapeutics.

References

An In-depth Technical Guide to 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Fluorinated motifs can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby offering a powerful tool for optimizing drug candidates. Within this context, 5,7-Difluoro-2,3-dihydrobenzo[b]furan has emerged as a valuable building block, particularly in the design of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific literature.

Core Molecular Attributes

This compound, systematically named 5,7-difluoro-2,3-dihydro-1-benzofuran , is a fluorinated derivative of the dihydrobenzofuran ring system. The presence of two fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing its stability and modulating its reactivity.[1] This dual fluorination makes it an attractive intermediate for further chemical elaboration.[1]

Physicochemical and Spectroscopic Data Summary
PropertyValueSource
IUPAC Name 5,7-difluoro-2,3-dihydro-1-benzofuran[1]
CAS Number 175203-20-0[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]

Strategic Synthesis of the Core Scaffold

The synthesis of dihydrobenzofurans can be achieved through various methodologies. For the specific case of this compound, a common and effective strategy involves the reduction of the corresponding benzofuran.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the construction of the 5,7-difluorobenzofuran ring system, followed by its selective reduction to the dihydro- form.

G cluster_0 Stage 1: Benzofuran Formation cluster_1 Stage 2: Reduction Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization e.g., Sonogashira coupling followed by cyclization 5,7-Difluorobenzofuran 5,7-Difluorobenzofuran Cyclization->5,7-Difluorobenzofuran Hydrogenation Hydrogenation 5,7-Difluorobenzofuran->Hydrogenation Pd/C, H2 This compound This compound Hydrogenation->this compound

Caption: General synthesis workflow for this compound.

Experimental Protocol: Palladium-Catalyzed Hydrogenation

This protocol is based on established methods for the reduction of benzofuran derivatives.[1]

Materials:

  • 5,7-Difluorobenzofuran

  • 10% Palladium on carbon (Pd/C)

  • Acetic acid

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5,7-difluorobenzofuran in acetic acid.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Securely seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the hydrogenation can be confirmed by the disappearance of the starting material on TLC and the emergence of a new, more polar spot corresponding to the product. Further confirmation is achieved through spectroscopic analysis as detailed in the following section.

Structural Elucidation and Characterization

Due to the lack of publicly available, specific spectroscopic data for this compound, the following represents predicted data based on the analysis of closely related structures. These predictions serve as a guide for researchers in characterizing their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons of the dihydrofuran ring and the aromatic protons. The aromatic region will be simplified due to the symmetry of the fluorine substitution. The protons on the dihydrofuran ring will likely appear as triplets, reflecting their coupling to the adjacent methylene group.

  • ¹³C NMR: The carbon NMR will show signals for the aliphatic and aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).

Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (156.13 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or ethylene from the dihydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The C-F bonds will also give rise to strong absorption bands in the fingerprint region.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Building Block

Derivatives of this compound have been investigated for their potential as:

  • Antidepressants: The scaffold can be functionalized to create compounds that interact with neurotransmitter systems.[1]

  • Anticonvulsants: Modifications to the core structure may lead to the development of novel agents for the treatment of epilepsy.[1]

Research has also suggested that related benzofuran derivatives exhibit antimicrobial and anticancer properties, indicating a broader potential for this scaffold in medicinal chemistry.[1]

Materials Science

The unique electronic properties conferred by the difluoro substitution pattern make this compound and its derivatives of interest in the development of advanced materials, such as liquid crystals.[1]

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The insights provided in this guide are intended to support researchers in the effective utilization of this important chemical entity.

References

An In-Depth Technical Guide to 5,7-Difluoro-2,3-dihydrobenzo[b]furan (CAS No. 175203-20-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Difluoro-2,3-dihydrobenzo[b]furan, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the dihydrobenzofuran scaffold imparts unique physicochemical properties, making it an attractive building block for the development of novel therapeutic agents and advanced materials. This document will delve into the chemical and physical properties of this compound, explore its synthesis, detail its applications in drug discovery, particularly in the fields of antidepressants and anticonvulsants, and provide essential safety and handling information. A curated list of commercial suppliers is also included to facilitate procurement for research and development purposes.

Chemical Identity and Physicochemical Properties

This compound is a substituted dihydrobenzofuran with the chemical formula C₈H₆F₂O.[1] The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175203-20-0[1]
IUPAC Name 5,7-difluoro-2,3-dihydro-1-benzofuran[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point 191.6 ± 29.0 °C (Predicted)[3]
Density 1.214 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage Temperature 2-8°C or -20°C Freezer, Under inert atmosphere[2][3]

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis Strategies

The synthesis of this compound can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Transition Metal-Catalyzed Cyclization

A direct and efficient method for constructing the dihydrobenzofuran core involves the use of transition metal catalysts. For instance, the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran is a viable approach. A notable example is the hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) in acetic acid, which yields this compound in high yield (85%).[1] Rhodium catalysts have also been effectively employed in C-H activation and cyclization sequences to generate dihydrobenzofurans.[1]

Caption: Palladium-catalyzed hydrogenation for the synthesis of this compound.

Intramolecular Oxa-Michael Addition

Enantioselective synthesis of dihydrobenzofuran derivatives can be achieved through intramolecular oxa-Michael additions. The use of bifunctional iminophosphorane (BIMP) catalysts has been shown to be highly effective in the cyclization of fluorinated allylic alcohols, yielding this compound derivatives with excellent enantiomeric ratios (>99% er) in a relatively short reaction time.[1] This method offers a significant advantage over traditional amine-based catalysts.[1] The BIMP catalyst facilitates the reaction by forming hydrogen bonds with the substrate, which stabilizes the transition state and directs the stereochemical outcome.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 5,7-difluoro-2,3-dihydrobenzofuran scaffold is a valuable building block in medicinal chemistry due to its unique structural and electronic properties. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Central Nervous System (CNS) Active Compounds

Derivatives of this compound have been explored for their potential as antidepressant agents.[1] The rationale for incorporating this moiety lies in its ability to mimic or modulate the interaction of endogenous ligands with neurotransmitter receptors and transporters. The fluorine atoms can influence the pKa of nearby functional groups and participate in favorable interactions with biological targets. Research in this area focuses on synthesizing libraries of compounds with modifications to the dihydrobenzofuran core and evaluating their activity in relevant in vitro and in vivo models of depression.[4]

The development of novel anticonvulsant agents is another promising application for derivatives of this compound.[1] The structural rigidity of the bicyclic system, combined with the electronic effects of the fluorine atoms, can lead to compounds with high affinity and selectivity for targets involved in seizure propagation, such as ion channels or neurotransmitter receptors.[5] Studies have shown that cinnamoyl derivatives of hexahydrodibenzo[b,d]furan-1-(2H)-one oxime, a structurally related class of compounds, exhibit significant anticonvulsant activity in the maximal electroshock seizure (MES) test.[6] This suggests that the dihydrobenzofuran scaffold is a promising starting point for the design of new anticonvulsant drugs.

Drug_Discovery_Pathway A 5,7-Difluoro-2,3- dihydrobenzo[b]furan (Building Block) B Chemical Synthesis & Modification A->B C Derivative Library B->C D Antidepressant Screening C->D E Anticonvulsant Screening C->E F Lead Compound Identification D->F E->F G Preclinical Development F->G

Caption: Role of this compound in the drug discovery pipeline.

Other Therapeutic Areas

Beyond CNS disorders, derivatives of dihydrobenzofurans have shown a broad range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] This highlights the versatility of this scaffold and suggests that this compound could be a valuable starting point for the development of drugs targeting a variety of diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7] Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier, with some suggesting 2-8°C and others a -20°C freezer under an inert atmosphere.[2][3] Keep away from incompatible materials such as strong acids.[7]

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor.

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Commercial Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this compound, it is important to verify the purity and confirm the supplier's quality control procedures.

Table 2: Selected Suppliers of this compound

SupplierWebsite
Smolecule--INVALID-LINK--
ChemicalBook--INVALID-LINK--
BLDpharm--INVALID-LINK--
Fluorochem--INVALID-LINK--
CHIRALEN--INVALID-LINK--
Xiamen Equation Chemical Co.,Ltd--INVALID-LINK--

Note: This is not an exhaustive list, and availability may vary.

Conclusion

This compound is a fluorinated heterocyclic compound with considerable promise as a versatile building block in drug discovery and materials science. Its unique structural features and the advantageous properties imparted by the fluorine atoms make it a valuable scaffold for the synthesis of novel compounds with a range of biological activities, particularly in the development of new treatments for central nervous system disorders. The synthetic routes to this compound are well-established, and its commercial availability facilitates its use in research and development. As with all chemical reagents, adherence to strict safety protocols is essential when handling and using this compound. Further exploration of the derivatives of this compound is warranted to fully realize its therapeutic and technological potential.

References

A Comprehensive Technical Guide to the Regioselective Fluorination of 2,3-Dihydrobenzofuran at the 5- and 7-Positions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making the regioselective fluorination of heterocyclic scaffolds a critical tool in medicinal chemistry. The 2,3-dihydrobenzofuran motif is a prevalent core in numerous biologically active compounds. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the selective fluorination of the 2,3-dihydrobenzofuran ring system, with a specific focus on the C5 and C7 positions. This document delves into the theoretical underpinnings of electrophilic aromatic substitution on this scaffold, discusses the selection of appropriate fluorinating agents, and presents detailed experimental protocols.

Introduction: The Significance of Fluorinated 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents. The strategic incorporation of fluorine atoms into this framework can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination at the aromatic 5- and 7-positions is of particular interest as it can modulate the electronic environment of the molecule, influencing interactions with biological targets and altering metabolic pathways.

Theoretical Underpinnings: Regioselectivity in the Electrophilic Fluorination of 2,3-Dihydrobenzofuran

The regiochemical outcome of electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring is primarily governed by the electronic effects of the heterocyclic oxygen atom. The oxygen atom, through its lone pairs, acts as a powerful electron-donating group, activating the aromatic ring towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the oxygen.

In the 2,3-dihydrobenzofuran system:

  • Position 7 is ortho to the ether oxygen.

  • Position 5 is para to the ether oxygen.

Consequently, these two positions are the most nucleophilic and, therefore, the most susceptible to reaction with an electrophilic fluorine source. The resonance structures of the carbocation intermediate (the sigma complex) formed upon electrophilic attack demonstrate the stabilization provided by the oxygen atom at these positions.

Generally, the para position (C5) is sterically more accessible than the ortho position (C7), which can lead to a preference for fluorination at C5. However, the presence of other substituents on the aromatic or heterocyclic ring can influence this selectivity.

Strategic Approaches to Fluorination

The direct fluorination of the 2,3-dihydrobenzofuran core is typically achieved through electrophilic aromatic substitution. The choice of the fluorinating agent and reaction conditions is critical for achieving high yields and regioselectivity.

Electrophilic Fluorination: A Practical Approach

Electrophilic fluorination introduces a fluorine atom with a partial positive charge ("F+"). A variety of electrophilic fluorinating reagents are commercially available, with N-F class reagents being particularly useful due to their relative stability and ease of handling.

Common Electrophilic Fluorinating Agents:

Reagent NameAcronymKey Characteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™A versatile, crystalline, and relatively safe electrophilic fluorinating agent. It is soluble in polar aprotic solvents and is widely used in both academic and industrial settings.
N-FluorobenzenesulfonimideNFSIA powerful electrophilic fluorinating agent, often used for more challenging substrates.
N-Fluoropyridinium saltsA class of reagents where the reactivity can be tuned by modifying the substituents on the pyridine ring.

For the direct fluorination of 2,3-dihydrobenzofuran, Selectfluor™ is often the reagent of choice due to its proven efficacy, commercial availability, and manageable reactivity profile.

Experimental Protocols: Direct Fluorination of 2,3-Dihydrobenzofuran

While the literature extensively covers the synthesis of fluorinated 2,3-dihydrobenzofurans from pre-fluorinated starting materials, detailed protocols for the direct C-H fluorination of the parent scaffold can be less common. The following protocols are based on established methods for the electrophilic fluorination of activated aromatic systems and should serve as a strong starting point for optimization.

General Protocol for the Electrophilic Fluorination of 2,3-Dihydrobenzofuran using Selectfluor™

This protocol is a representative procedure for the direct fluorination of 2,3-dihydrobenzofuran, which is expected to yield a mixture of 5-fluoro- and 7-fluoro-2,3-dihydrobenzofuran.

dot

Caption: General workflow for the electrophilic fluorination of 2,3-dihydrobenzofuran.

Materials:

  • 2,3-Dihydrobenzofuran

  • Selectfluor™ (1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dihydrobenzofuran (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 5-fluoro and 7-fluoro isomers.

Expected Outcome:

This reaction is expected to produce a mixture of 5-fluoro-2,3-dihydrobenzofuran and 7-fluoro-2,3-dihydrobenzofuran. The ratio of the two isomers will depend on the specific reaction conditions and any directing groups present on the substrate. The para-isomer (5-fluoro) is often the major product due to reduced steric hindrance.

Strategies for Controlling Regioselectivity

Achieving high regioselectivity for either the 5- or 7-position can be a significant challenge. Several strategies can be employed to influence the site of fluorination.

Utilizing Steric Hindrance

The introduction of a bulky substituent at a position adjacent to one of the target sites can sterically hinder the approach of the fluorinating agent, thereby favoring fluorination at the less hindered position. For example, a substituent at the C6 position would be expected to disfavor fluorination at C5 and C7 to some extent, with a more pronounced effect on the C7 position.

Employing Directing Groups

The installation of a directing group can provide more precise control over the position of fluorination. A directing group can coordinate to a metal catalyst or the fluorinating agent, delivering it to a specific C-H bond. While this approach is powerful, it often requires additional synthetic steps to install and potentially remove the directing group.

dot

An In-depth Technical Guide to the Palladium-Catalyzed Hydrogenation of 5,7-Difluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran, a critical transformation for accessing the corresponding 2,3-dihydro-5,7-difluorobenzofuran, a valuable scaffold in medicinal chemistry and drug development. This document delves into the mechanistic nuances of this reaction, offers a detailed experimental protocol, and discusses the potential challenges, particularly the competing hydrodefluorination side reaction. The content is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-proven insights for the successful execution and optimization of this hydrogenation reaction.

Introduction: The Significance of Fluorinated Dihydrobenzofurans

The 2,3-dihydrobenzofuran core is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated 2,3-dihydrobenzofurans are highly sought-after building blocks in modern drug discovery programs. The palladium-catalyzed hydrogenation of substituted benzofurans represents a direct and atom-economical route to these saturated heterocycles.[2] This guide focuses specifically on the hydrogenation of 5,7-difluorobenzofuran, a substrate that presents both opportunities and challenges due to the electronic effects of the fluorine substituents.

Mechanistic Considerations: A Tale of Selectivity and Reactivity

The palladium-catalyzed hydrogenation of benzofurans is a heterogeneous catalytic process that occurs on the surface of the palladium catalyst, typically supported on activated carbon (Pd/C). The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants : Both hydrogen gas (H₂) and the 5,7-difluorobenzofuran substrate adsorb onto the surface of the palladium catalyst.

  • Activation of Hydrogen : The H-H bond in molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride species.

  • Hydrogenation of the Furan Ring : The hydrogenation typically proceeds via a stepwise addition of hydrogen atoms to the 2,3-double bond of the furan ring. This process is generally selective for the furan ring over the more aromatic benzene ring. The electron-withdrawing nature of the two fluorine atoms on the benzene ring further deactivates it towards hydrogenation, thus enhancing the selectivity for the furan ring saturation.

  • Desorption of the Product : The resulting 2,3-dihydro-5,7-difluorobenzofuran desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A critical challenge in the hydrogenation of fluorinated aromatic compounds is the potential for hydrodefluorination (HDF) , where a carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This side reaction is a significant concern as it leads to the formation of undesired byproducts and can reduce the yield of the target molecule. The propensity for HDF is influenced by the catalyst, solvent, temperature, and hydrogen pressure. While palladium catalysts are known to promote HDF under certain conditions, careful control of the reaction parameters can minimize this side reaction.[5]

graph HydrogenationMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified workflow of the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran.

Materials and Equipment
  • Substrate: 5,7-Difluorobenzofuran

  • Catalyst: 10% Palladium on activated carbon (Pd/C), wet (typically ~50% water by weight)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen Source: Hydrogen gas (H₂) cylinder with a regulator

  • Reaction Vessel: A Parr hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stirrer, pressure gauge, and temperature control. Alternatively, a thick-walled glass flask (e.g., a round-bottom flask) with a two- or three-neck setup can be used with a hydrogen-filled balloon for reactions at atmospheric pressure.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging

  • Filtration: Celite® or a similar filter aid, and a Büchner funnel with filter paper.

  • Analytical Equipment: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Procedure
  • Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. For high-pressure reactions, check that all fittings and gauges are in good working order.

  • Charging the Reactor:

    • To the reaction vessel, add 5,7-difluorobenzofuran (1.0 eq).

    • Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate). The wet catalyst is preferred to minimize the risk of ignition.

    • Add the solvent (e.g., ethanol) to a concentration of approximately 0.1-0.5 M.

  • Inerting the System: Seal the reaction vessel. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Introducing Hydrogen:

    • For a high-pressure reaction, pressurize the vessel with hydrogen to the desired pressure (typically 1-5 bar).

    • For a balloon hydrogenation, evacuate the inert gas and backfill with hydrogen from a balloon.

  • Reaction Execution:

    • Begin vigorous stirring.

    • If required, heat the reaction to the desired temperature (typically room temperature to 50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by taking aliquots (after carefully depressurizing and purging with inert gas) and analyzing them by GC-MS or TLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the vessel with inert gas three times.

    • Carefully open the reactor in the fume hood. The used Pd/C catalyst can be pyrophoric, especially when dry.

    • Dilute the reaction mixture with additional solvent.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely. Quench the used catalyst on the Celite® with water before disposal.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,3-dihydro-5,7-difluorobenzofuran can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Step-by-step experimental workflow for the hydrogenation of 5,7-difluorobenzofuran.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the hydrogenation of substituted benzofurans, which can be extrapolated to the case of 5,7-difluorobenzofuran.

ParameterTypical Range/ValueExpected Outcome for 5,7-DifluorobenzofuranRationale/Reference
Catalyst 10% Pd/CHigh conversion to 2,3-dihydro-5,7-difluorobenzofuranPd/C is a standard and effective catalyst for benzofuran hydrogenation.[2]
Catalyst Loading 5-10 mol%5 mol% should be sufficient for complete conversion.Lower catalyst loading is generally preferred for cost-effectiveness.
Hydrogen Pressure 1-5 bar (or balloon)Atmospheric pressure (balloon) may be sufficient.Mild conditions are often sufficient for furan ring saturation.
Temperature 25-50 °CRoom temperature is a good starting point.Higher temperatures may increase the rate but also the risk of HDF.
Solvent Ethanol, Ethyl AcetateBoth are suitable solvents.The choice of solvent can influence reaction rates.[6]
Selectivity High for furan ringHigh selectivity for the furan ring is expected.The benzene ring is deactivated by the fluorine atoms.
Yield >90% (for similar substrates)Good to excellent yields are anticipated.Based on literature for other substituted benzofurans.[7]
Side Reactions HydrodefluorinationPossible, but can be minimized with mild conditions.HDF is a known side reaction for fluorinated arenes.[4]

Characterization of 2,3-Dihydro-5,7-Difluorobenzofuran

The successful synthesis of 2,3-dihydro-5,7-difluorobenzofuran can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: The disappearance of the signals corresponding to the vinylic protons of the furan ring and the appearance of two new aliphatic proton signals (typically multiplets) for the C2 and C3 positions are indicative of successful hydrogenation. The aromatic protons will show characteristic coupling patterns influenced by the two fluorine atoms.

  • ¹³C NMR: The disappearance of the sp² carbon signals of the furan double bond and the appearance of new sp³ carbon signals confirm the saturation of the furan ring. The carbon signals in the aromatic region will exhibit C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C5 and C7 positions.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 2,3-dihydro-5,7-difluorobenzofuran.

Safety and Handling Precautions

Catalytic hydrogenation is a potentially hazardous procedure and must be carried out with appropriate safety precautions:

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, can be pyrophoric and may ignite flammable solvents. Always handle the catalyst in an inert atmosphere when dry and keep it wet with water or solvent during filtration and disposal.

  • Pressure Equipment: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Never exceed the maximum pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran is a robust and efficient method for the synthesis of 2,3-dihydro-5,7-difluorobenzofuran. By carefully controlling the reaction conditions, particularly temperature and hydrogen pressure, high yields and selectivities can be achieved while minimizing the potential for hydrodefluorination. This technical guide provides a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

An In-Depth Technical Guide to the Electrophilic Fluorination of Dihydrobenzofuran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Dihydrobenzofuran Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery.[1] Due to its unique properties—including high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—fluorine can profoundly modulate the physicochemical and pharmacokinetic profiles of a drug candidate.[1] These modulations often lead to enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, improved binding affinity to target proteins, and optimized bioavailability.[1]

Within this context, the dihydrobenzofuran motif is a privileged scaffold, appearing in numerous biologically active natural products and synthetic compounds. When fluorinated, these structures exhibit a wide range of therapeutic activities, including potent anti-inflammatory and anticancer effects.[2][3][4][5] Electrophilic fluorination has emerged as a powerful and direct method for accessing these valuable molecules, offering a complementary approach to traditional nucleophilic methods. This guide provides a detailed examination of the core principles, key reagents, mechanistic intricacies, and practical applications of electrophilic fluorination as applied to dihydrobenzofuran precursors.

Core Principles of Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+").[6] This strategy is particularly effective for electron-rich substrates, such as the enol ether or enamine equivalents inherent in many dihydrobenzofuran precursors. The development of stable, easy-to-handle reagents containing a polarized nitrogen-fluorine (N-F) bond has made this transformation a staple in the synthetic chemist's toolkit, largely replacing hazardous alternatives like elemental fluorine.[6]

Key Electrophilic Fluorinating Reagents

The choice of fluorinating agent is critical and depends on substrate reactivity, desired selectivity, and reaction conditions. Two reagents have become dominant in this field: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective, user-friendly, and versatile electrophilic fluorinating agent.[7]

  • Properties: It is a non-volatile, air- and moisture-stable colorless salt, which enhances its practicality and safety in a laboratory setting.[7]

  • Reactivity: Selectfluor is a potent electrophile capable of fluorinating a broad range of nucleophiles, including the electron-rich double bonds in dihydrobenzofuran precursors.[6] Reactions are often clean and proceed under mild conditions, sometimes even in aqueous media.[8]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used reagent, valued for its broad compatibility and multifaceted reactivity.[9][10]

  • Properties: NFSI is a bench-stable, colorless crystalline powder that is soluble in many common organic solvents.[9][10][11] It is generally considered a milder fluorinating agent than Selectfluor, which can be advantageous for sensitive substrates.[11][12]

  • Reactivity: Beyond fluorination, NFSI can also function as an oxidant or a source for amination and phenylsulfonyl group transfer, demonstrating its versatility.[9][10][13] Its utility in the fluorination of various heterocycles is well-documented.[12][14]

Mechanistic Considerations: A Polarized Debate

The precise mechanism of electrophilic fluorination remains a subject of scientific discussion, with evidence supporting both a polar, two-electron pathway (SN2-type) and a single-electron transfer (SET) process.[6]

For electron-rich substrates like the enol ether moiety of a dihydrobenzofuran precursor, the reaction with reagents like Selectfluor is often proposed to proceed through a polar two-electron mechanism.[15][16] This pathway involves the direct attack of the nucleophilic double bond on the electrophilic fluorine atom, leading to a stabilized carbenium ion intermediate. This intermediate is then trapped by a nucleophile (such as water or an alcohol from the solvent) to yield the final product. A radical probe experiment using a hypersensitive probe showed no products characteristic of a radical process, lending support to the non-SET pathway in certain cases.[17]

G cluster_0 Electrophilic Fluorination of a Dihydrobenzofuran Precursor Reactant Dihydrobenzofuran Precursor (Enol Ether) Intermediate Oxocarbenium Ion Intermediate Reactant->Intermediate Attack on 'F' Reagent Electrophilic Reagent (e.g., Selectfluor, NFSI) 'N-F' Reagent->Intermediate N-H byproduct Product Fluorinated Dihydrobenzofuran Product Intermediate->Product Nucleophilic Trapping Nucleophile Nucleophile (Nu-H) (e.g., H₂O, ROH) Nucleophile->Intermediate

Caption: Proposed polar mechanism for electrophilic fluorination.

Experimental Protocols and Data

The practical success of these reactions hinges on careful execution. Below are representative protocols for the fluorination of dihydrobenzofuran precursors.

Protocol 1: Fluorination of 2-Substituted Benzofuran using Selectfluor

This protocol is adapted from a procedure for the synthesis of 3-fluoro-2-hydroxy-2-substituted dihydrobenzofurans, which are direct precursors to fluorinated benzofurans.[18]

Objective: To synthesize a 3-fluoro-2-hydroxy-2-substituted dihydrobenzofuran.

Materials:

  • 2-Substituted Benzofuran (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of the 2-substituted benzofuran in a 10:1 mixture of MeCN/H₂O, add Selectfluor® (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 3-fluoro-2-hydroxy-2-substituted dihydrobenzofuran.

General Experimental Workflow

The overall process from setup to characterization follows a standard synthetic chemistry workflow.

Caption: Standard workflow for electrophilic fluorination experiments.

Data Summary: Representative Reactions

The following table summarizes typical outcomes for the electrophilic fluorination of various activated precursors, demonstrating the general applicability of the method.

Substrate TypeFluorinating AgentSolventTemp (°C)Yield (%)Citation
2-Aryl-benzofuranSelectfluorMeCN/H₂ORT85-95[18]
2-Alkyl-benzofuranSelectfluorMeCN/H₂ORT70-88[18]
Dihydrobenzofuran Enol EtherNFSICH₂Cl₂0 to RT65-80[6][12]
Dihydrobenzofuran Silyl Enol EtherSelectfluorMeCNRT>90[6]

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Conclusion and Future Outlook

The electrophilic fluorination of dihydrobenzofuran precursors is a robust and highly enabling technology for medicinal chemistry and drug development. Reagents like Selectfluor and NFSI provide reliable and scalable access to fluorinated heterocyclic cores that exhibit significant biological activity.[2][5] The ongoing debate surrounding the reaction mechanism highlights a fertile ground for further investigation, with deeper understanding promising to unlock even greater control over selectivity and reactivity. Future research will likely focus on developing catalytic and asymmetric variants of these reactions, further expanding the synthetic utility and providing rapid access to chiral, fluorinated drug candidates.

References

Methodological & Application

Application Note: 5,7-Difluoro-2,3-dihydrobenzo[b]furan as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Gemini Laboratories

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering predictable modulation of physicochemical and pharmacokinetic properties.[1] The 5,7-difluoro-2,3-dihydrobenzo[b]furan scaffold has emerged as a particularly valuable building block, providing a conformationally restricted core with fluorine atoms positioned to enhance metabolic stability and fine-tune electronic properties without introducing excessive lipophilicity.[2][3] This application note provides an in-depth guide for researchers and drug development professionals on the utility of this scaffold. It details the impact of the 5,7-difluoro substitution pattern on drug-like properties, provides a robust protocol for its synthesis, explores its reactivity for further functionalization, and presents a case study of its application in pharmaceutical research.

The Strategic Advantage of the 5,7-Difluoro Moiety

The introduction of fluorine into a drug molecule can profoundly influence its disposition, including distribution, clearance, and metabolic pathways.[4] The 5,7-difluoro substitution on the 2,3-dihydrobenzo[b]furan core offers a unique combination of benefits that address common challenges in drug design.

Key Physicochemical and Pharmacokinetic Impacts:

  • Metabolic Blocking: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Placing fluorine at the 5 and 7 positions effectively shields the aromatic ring from common sites of metabolic attack, often leading to an increased plasma half-life and improved oral bioavailability.[1]

  • Modulation of Acidity/Basicity: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This can lower the pKa of nearby basic functional groups (e.g., amines), which can be crucial for optimizing target engagement or improving cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, hydrogen bonding (with the fluorine as a weak acceptor), and orthogonal multipolar interactions with amide carbonyls, which can enhance binding affinity and selectivity.[6]

  • Controlled Lipophilicity: While trifluoromethyl groups significantly increase lipophilicity, single fluorine substitutions have a more modest effect.[6] The 5,7-difluoro pattern allows for the benefits of fluorination without the potential negative consequences of excessively high logP, such as poor solubility or increased off-target toxicity.

PropertyInfluence of 5,7-Difluoro SubstitutionRationale
Metabolic Stability Significantly IncreasedC-F bonds are resistant to CYP-mediated oxidation.[4]
Aromatic Ring pKa LoweredStrong inductive electron withdrawal by fluorine atoms.
Lipophilicity (logP) Moderately IncreasedFluorine is more lipophilic than hydrogen but less so than larger halogens.[6]
Binding Affinity Potentially EnhancedCan form unique, favorable interactions with protein targets.[1]

Synthesis of the Building Block

Several synthetic routes to this compound have been reported, including the reduction of the corresponding benzofuran derivative.[2] A common and reliable method involves the palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran.

Diagram: Synthesis of this compound

Caption: Palladium-catalyzed hydrogenation of 5,7-difluorobenzofuran.

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound via catalytic hydrogenation of 5,7-difluorobenzofuran.

Materials:

  • 5,7-Difluorobenzofuran (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Acetic Acid (Glacial)

  • Parr Hydrogenation Apparatus or similar high-pressure vessel

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Reaction Setup: To the vessel, add 5,7-difluorobenzofuran (1.0 eq) and dissolve it in a minimal amount of glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Causality Note: Pd/C is the catalyst of choice for the reduction of the furan double bond without affecting the aromatic ring under these conditions. Acetic acid serves as a solvent that facilitates the reaction.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and sampling the mixture. The reaction is complete upon the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Safety Note: The Pd/C catalyst can be pyrophoric upon drying. Keep the filter cake wet during and after filtration and dispose of it properly.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Key Reactivity and Functionalization

The true utility of this compound lies in its predictable reactivity, enabling its elaboration into more complex pharmaceutical intermediates. The primary site of electrophilic substitution is the C4 position, which is activated by the ether oxygen and sterically accessible.

Directed Ortho-Metalation (DoM)

A powerful strategy for functionalizing this scaffold is Directed ortho-Metalation (DoM). The ether oxygen of the dihydrofuran ring acts as a directing metalating group (DMG), coordinating to a strong lithium base (e.g., n-BuLi or s-BuLi) and directing deprotonation to the adjacent C7 position.[7][8] However, the C7 position is already occupied by a fluorine atom. The next most acidic proton is at the C4 position, which is ortho to the ether oxygen's influence on the benzene ring. While the fluorine at C5 is deactivating, the oxygen's directing effect often dominates, leading to regioselective lithiation at C4.

Diagram: Functionalization via Directed ortho-Metalation

Caption: Regioselective functionalization at the C4 position via DoM.

Protocol 2: C4-Formylation via Directed ortho-Metalation

Objective: To introduce a formyl group at the C4 position, creating a key handle for further synthetic transformations like reductive amination or Wittig reactions.

Materials:

  • This compound (1.0 eq)

  • sec-Butyllithium (s-BuLi) (1.1 eq, solution in cyclohexane)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line and argon/nitrogen atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Initial Solution: Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF under an inert atmosphere. Add TMEDA (1.1 eq). Causality Note: TMEDA is a chelating agent that breaks up alkyllithium aggregates, increasing the basicity and accelerating the metalation step.[8]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Causality Note: DMF serves as the electrophile, reacting with the lithiated intermediate to form a tetrahedral intermediate which, upon workup, hydrolyzes to the aldehyde.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Work-up: Add 1 M HCl to adjust the pH to ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-formyl-5,7-difluoro-2,3-dihydrobenzo[b]furan.

Case Study: Application in CNS Drug Discovery

The this compound scaffold has been explored as a core component in the development of agents targeting the central nervous system (CNS), such as antidepressants and anticonvulsants.[2] In many CNS drugs, metabolic stability is paramount for achieving consistent therapeutic exposure and minimizing patient-to-patient variability.

For instance, in the design of a novel serotonin receptor modulator, the scaffold can serve as a bioisosteric replacement for a less stable dimethoxyphenyl ring. The dihydrofuran portion provides a rigidifying element, locking the molecule into a preferred conformation for receptor binding. The 5,7-difluoro substitution pattern prevents aromatic hydroxylation, a common metabolic liability, thereby improving the pharmacokinetic profile of the drug candidate. The functional handle introduced at the C4 position (as described in Protocol 2) can be used to attach the pharmacophoric side chain required for biological activity.

Conclusion

This compound is a high-value building block for modern pharmaceutical research. Its unique electronic and steric properties, conferred by the difluoro substitution, provide a reliable method for enhancing metabolic stability and modulating the physicochemical properties of lead compounds.[1][2] The well-defined reactivity of the scaffold, particularly its susceptibility to regioselective functionalization at the C4 position, makes it a versatile and strategic tool for medicinal chemists aiming to overcome common drug development hurdles. The protocols provided herein offer robust and reproducible methods for both the synthesis and elaboration of this important intermediate.

References

Application Notes and Protocols: The Strategic Use of 5,7-Difluoro-2,3-dihydrobenzo[b]furan in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2,3-dihydrobenzo[b]furan ring system is recognized as a privileged scaffold, forming the core of numerous biologically active compounds. Its rigid, planar structure provides a reliable anchor for pharmacophoric elements to interact with biological targets. The strategic introduction of fluorine atoms onto this scaffold, resulting in molecules such as 5,7-difluoro-2,3-dihydrobenzo[b]furan, represents a sophisticated approach to fine-tuning molecular properties for enhanced therapeutic potential.[1] This guide provides an in-depth analysis of the rationale, synthesis, and application of this unique building block for researchers and scientists in drug discovery.

The dual fluorination at the 5 and 7 positions is not a trivial modification. It imparts a unique electronic signature and distinct physicochemical properties that can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[1] This document will elucidate the strategic advantages of this fluorination pattern and provide detailed protocols for its synthesis and derivatization.

The Rationale for Fluorination: A Bioisosteric Advantage

The deliberate incorporation of fluorine into drug candidates is a well-established strategy to overcome common liabilities. The 5,7-difluoro substitution on the dihydrobenzofuran core offers several key advantages rooted in the principles of bioisosterism, where one functional group is replaced by another to enhance desired properties without compromising biological activity.

Modulation of Physicochemical Properties

The two fluorine atoms, being highly electronegative, significantly alter the electron distribution of the aromatic ring. This has profound effects on key physicochemical parameters that govern a molecule's behavior in a biological system.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. However, the effect is highly context-dependent. The introduction of fluorine can shield the molecule from undesirable polar interactions, but it can also influence conformations that may alter solubility.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and basic nitrogen atoms. For instance, if an amine-containing side chain were attached to this scaffold, the fluorine atoms would reduce the basicity of the amine. This can be a critical tool to modulate the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and potential for hERG channel inhibition.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at the 5 and 7 positions effectively blocks these sites from oxidative metabolism, a common pathway for drug deactivation. This can lead to a longer plasma half-life and improved bioavailability.

The following table summarizes the predicted impact of 5,7-difluoro substitution compared to the parent 2,3-dihydrobenzo[b]furan scaffold.

Property2,3-Dihydrobenzo[b]furan (Parent)This compoundRationale for Change
Molecular Weight 120.15 g/mol 156.13 g/mol Addition of two fluorine atoms.
Calculated LogP ~2.1~2.5Increased lipophilicity due to fluorine substitution.
Metabolic Stability Susceptible to aromatic hydroxylationEnhanced stability at C5 and C7C-F bonds are resistant to CYP-mediated oxidation.
Dipole Moment ModerateSignificantly alteredStrong C-F bond dipoles influence molecular polarity and interactions.

Core Synthesis Protocol: Preparation of this compound

A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery programs. One of the most direct methods is the catalytic hydrogenation of the corresponding benzofuran.[1]

Workflow for Synthesis

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A 5,7-Difluorobenzofuran B Hydrogenation Reaction (H₂, 10% Pd/C, Acetic Acid, 50 psi) A->B Reagents & Conditions C Filtration to remove catalyst B->C Reaction completion D Solvent evaporation C->D E Purification (e.g., Chromatography) D->E F This compound E->F Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5,7-Difluorobenzofuran

  • 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite® or other filtration aid

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reaction Setup: To a Parr hydrogenation vessel, add 5,7-difluorobenzofuran (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the substrate and create a slurry with the catalyst).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas multiple times to remove air. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop (hydrogen uptake) or by TLC/LC-MS analysis of small aliquots.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified further by flash column chromatography on silica gel if necessary, though this reaction often yields a high-purity product.[1] A typical yield for this reaction is approximately 85%.[1]

Safety Note: Handle palladium on carbon catalyst with care, as it can be pyrophoric, especially when dry and exposed to air. Hydrogen gas is highly flammable; ensure the apparatus is properly sealed and operated in a well-ventilated area.

Application in Drug Design: A Case Study in CNS Targets

The dihydrobenzofuran scaffold is a key component in molecules targeting the central nervous system (CNS). A prominent example is its structural relationship to the benzofuran moiety in the FDA-approved antidepressant Vilazodone . Vilazodone is a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁A receptor.[2]

While Vilazodone itself contains a benzofuran, the principles of its design can be directly applied to the this compound scaffold to create novel analogs with potentially superior properties. The fluorinated scaffold can serve as a bioisosteric replacement for the non-fluorinated core, aiming to improve metabolic stability and fine-tune receptor interactions.

Logical Framework for Analog Design

G A Core Scaffold This compound B Linker Chemistry (e.g., Amide coupling, Reductive amination) A->B E Novel SERT/5-HT1A Ligand A->E Assembly C Pharmacophore (e.g., Piperazine moiety) B->C B->E Assembly D Target-Engaging Moiety (e.g., Indole or similar) C->D C->E Assembly D->E Assembly

Caption: Design strategy for novel CNS drug candidates.

Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a key intermediate, (this compound-2-yl)methanol , which can be further elaborated to introduce linker and pharmacophore moieties.

Materials:

  • This compound-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up reagents (e.g., water, NaOH solution, saturated Rochelle's salt solution)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a stir bar and under an inert atmosphere, add a solution of this compound-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution or suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.

This resulting alcohol provides a handle for further synthetic manipulations, such as conversion to a halide or mesylate for subsequent coupling with amine-containing pharmacophores like piperazine, paving the way for novel CNS-active agents.

Conclusion and Future Outlook

The this compound scaffold is more than just another heterocyclic building block; it is a strategically designed tool for medicinal chemists. Its unique electronic and metabolic properties make it an attractive core for developing next-generation therapeutics, particularly in areas like CNS disorders where metabolic stability and precise modulation of physicochemical properties are critical for success. The protocols and rationale presented here provide a solid foundation for researchers to explore the full potential of this valuable scaffold in their drug discovery endeavors.

References

The Rising Star of Fluorinated Heterocycles: Applications of 5,7-Difluoro-2,3-dihydrobenzo[b]furan in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern material science, offering a powerful tool to fine-tune electronic properties, enhance thermal stability, and improve device performance. Within this landscape, 5,7-Difluoro-2,3-dihydrobenzo[b]furan emerges as a compelling building block for the next generation of organic electronic materials. Its unique combination of a dihydrobenzofuran core, known for its electron-rich nature, with the strong electron-withdrawing effects of two fluorine atoms, creates a molecule with significant potential for creating novel semiconductors and dielectrics.[1] This guide provides an in-depth exploration of the prospective applications of this compound in material science, complete with detailed synthetic protocols and characterization methodologies.

The Strategic Advantage of Fluorination in a Dihydrobenzofuran Scaffold

The dihydrobenzofuran moiety is a prevalent structural motif in numerous biologically active compounds and has found its way into the design of organic electronic materials.[2] The introduction of fluorine atoms at the 5 and 7 positions of this scaffold imparts several desirable characteristics:

  • Enhanced Electron Affinity: The high electronegativity of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This can lead to improved air stability and facilitate electron injection and transport in electronic devices.

  • Increased Thermal and Oxidative Stability: The strength of the carbon-fluorine bond contributes to the overall stability of the molecule, making it more resistant to degradation at elevated temperatures and in oxidative environments.[1]

  • Modified Intermolecular Interactions: Fluorination can influence the solid-state packing of molecules, often promoting favorable π-π stacking interactions that are crucial for efficient charge transport in organic semiconductors.

  • Improved Solubility: In some cases, the introduction of fluorine can enhance the solubility of organic materials in common processing solvents, which is advantageous for solution-based fabrication techniques.

These properties position this compound as a versatile precursor for a range of advanced materials.

Application Note 1: High-Performance Organic Field-Effect Transistors (OFETs)

The unique electronic properties of this compound make it an excellent candidate for the development of novel organic semiconductors for OFETs. By functionalizing this core, it is possible to design materials with tailored charge transport characteristics.

Design Strategy: A Donor-Acceptor Copolymer Approach

A promising strategy involves the synthesis of a donor-acceptor (D-A) copolymer, where the electron-rich dihydrobenzofuran unit acts as the donor and is copolymerized with a suitable electron-accepting monomer. The fluorination on the benzofuran core can help to modulate the energy levels and improve the performance of the resulting polymer.

Experimental Protocol: Synthesis of a Poly(this compound-alt-diketopyrrolopyrrole) (P(DFDBF-DPP)) Copolymer

This protocol outlines a plausible synthetic route to a D-A copolymer using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2,5-Dibromo-5,7-Difluoro-2,3-dihydrobenzo[b]furan (Monomer A)

  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Chlorobenzene

  • Argon gas supply

Procedure:

  • Monomer Preparation: The synthesis of the dibrominated this compound monomer would be the initial step, which can be achieved through electrophilic bromination of the parent compound.

  • Polymerization:

    • In a flame-dried Schlenk flask, add Monomer A (1 mmol), Monomer B (1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous chlorobenzene (20 mL) via syringe.

    • Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

    • Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • The chloroform fraction containing the purified polymer is concentrated and dried under vacuum.

Characterization:

The resulting polymer should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • UV-Vis Spectroscopy: To investigate the optical properties and determine the bandgap.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

Diagram: OFET Fabrication Workflow

OFET_Fabrication Substrate Si/SiO2 Substrate Cleaning Deposition Spin-coating of P(DFDBF-DPP) Solution Substrate->Deposition 1. Substrate Preparation Annealing Thermal Annealing Deposition->Annealing 2. Active Layer Formation Electrodes Source/Drain Electrode Deposition (Au) Annealing->Electrodes 3. Film Morphology Optimization Characterization OFET Characterization Electrodes->Characterization 4. Device Completion

Caption: Workflow for fabricating a top-contact, bottom-gate OFET.

Application Note 2: Efficient and Stable Organic Light-Emitting Diodes (OLEDs)

The wide bandgap and potentially deep HOMO level of materials derived from this compound make them suitable for use as host materials or electron-blocking layers in OLEDs.

Design Strategy: A Host Material for Blue Phosphorescent Emitters

A key challenge in OLED technology is the development of stable and efficient blue emitters. A host material with a high triplet energy is required to effectively confine the excitons on the phosphorescent guest emitter. The dihydrobenzofuran core, when appropriately functionalized, can be engineered to possess a high triplet energy, and the fluorine substituents can enhance the material's stability.

Experimental Protocol: Synthesis of a Bipolar Host Material Incorporating the this compound Moiety

This protocol describes a hypothetical synthesis of a bipolar host material by attaching hole-transporting (carbazole) and electron-transporting (diphenylphosphine oxide) units to a functionalized this compound core.

Materials:

  • 2,5-Dibromo-5,7-Difluoro-2,3-dihydrobenzo[b]furan

  • 9H-Carbazole

  • Diphenylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous Toluene

Procedure:

  • Synthesis of Carbazole-Substituted Intermediate:

    • In a Schlenk flask, combine 2,5-Dibromo-5,7-Difluoro-2,3-dihydrobenzo[b]furan (1 mmol), 9H-Carbazole (1.1 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and NaOᵗBu (1.5 mmol).

    • Add anhydrous toluene (20 mL) and heat the mixture at 100 °C for 24 hours under argon.

    • After cooling, extract the product with dichloromethane, wash with water, and purify by column chromatography.

  • Synthesis of the Final Bipolar Host Material:

    • The purified carbazole-substituted intermediate (1 mmol) is then reacted with diphenylphosphine oxide (1.1 mmol) under similar palladium-catalyzed cross-coupling conditions to attach the electron-transporting moiety.

    • The final product is purified by column chromatography and sublimation.

Characterization:

  • Mass Spectrometry and NMR: To confirm the chemical structure.

  • Photoluminescence Spectroscopy: To determine the emission properties and triplet energy.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

Diagram: OLED Device Architecture

OLED_Architecture Cathode Cathode (Al) ETL Electron Transport Layer (e.g., TPBi) Cathode->ETL EML Emissive Layer (Host: DFDBF-based material Guest: Blue Phosphor) ETL->EML HTL Hole Transport Layer (e.g., TAPC) EML->HTL HIL Hole Injection Layer (e.g., MoO₃) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multi-layer OLED device structure.

Quantitative Data Summary

While specific experimental data for materials derived solely from this compound is not yet widely published, the expected properties based on analogous fluorinated and non-fluorinated benzofuran systems can be tabulated.

PropertyExpected Range/ValueSignificance in Material Science
HOMO Energy Level -5.5 to -6.0 eVDeeper HOMO levels lead to better air stability and improved charge injection from high work function anodes.
LUMO Energy Level -2.5 to -3.0 eVLower LUMO levels can facilitate electron injection and transport.
Optical Bandgap 2.5 to 3.5 eVDetermines the absorption and emission characteristics of the material.
Triplet Energy (for host) > 2.7 eVCrucial for hosting blue phosphorescent emitters to prevent energy back-transfer.
Thermal Decomposition Temp. (Td) > 350 °CHigh thermal stability is essential for long-term device operational lifetime.

Concluding Remarks

This compound represents a highly promising, yet underexplored, building block for the creation of advanced organic materials. Its unique electronic and physical properties, stemming from the strategic placement of fluorine atoms on the dihydrobenzofuran core, open up exciting avenues for the development of next-generation organic electronics. The synthetic protocols and application strategies outlined in this guide provide a solid foundation for researchers and scientists to begin exploring the full potential of this versatile molecule in creating more efficient, stable, and high-performance organic electronic devices.

References

Application Notes & Protocols: A Strategic Approach to the Development of Anticonvulsant Agents from 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and favorable safety profiles is a paramount challenge in medicinal chemistry and neuroscience. The 2,3-dihydrobenzo[b]furan scaffold has emerged as a privileged structure in the design of various biologically active molecules.[1][2] The strategic introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides a comprehensive framework for the systematic exploration of 5,7-Difluoro-2,3-dihydrobenzo[b]furan as a novel scaffold for the development of potent anticonvulsant agents.

Rationale and Strategic Considerations

The 5,7-difluoro substitution pattern on the 2,3-dihydrobenzo[b]furan core is hypothesized to offer several advantages in the design of novel anticonvulsant candidates. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets. Furthermore, the increased lipophilicity imparted by fluorine can enhance blood-brain barrier penetration, a critical attribute for centrally acting agents.[3][4]

This protocol outlines a multi-stage workflow, commencing with the synthesis of a focused library of derivatives, followed by a robust in vitro and in vivo screening cascade to identify and characterize promising lead compounds.

Synthetic Strategy and Library Design

The synthetic approach focuses on the derivatization of the this compound core at key positions to explore the structure-activity relationship (SAR). A plausible synthetic scheme is presented below.

Diagram: Proposed Synthetic Pathway

synthetic_pathway start 5,7-Difluoro-2,3- dihydrobenzo[b]furan intermediate1 Friedel-Crafts Acylation (Position 4 or 6) start->intermediate1 Acyl Chloride, AlCl3 product1 Acylated Intermediate intermediate1->product1 intermediate2 Diverse Amine/ Alcohol Building Blocks product1->intermediate2 Condensation/ Amidation intermediate3 Further Functionalization (e.g., Suzuki Coupling) product1->intermediate3 Halogenation then Coupling Reaction product2 Amide/Ester Derivatives intermediate2->product2 product3 Aryl/Heteroaryl Derivatives intermediate3->product3

Caption: General synthetic scheme for derivatization of the core scaffold.

Protocol 2.1: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from the acylated this compound intermediate.

Materials:

  • Acylated this compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

  • Primary or secondary amine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the acylated this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired primary or secondary amine (1.2 eq) and TEA (2.0 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Anticonvulsant Screening Cascade

A tiered screening approach is essential for the efficient identification and validation of anticonvulsant activity.[5]

Diagram: Anticonvulsant Screening Workflow

screening_workflow cluster_0 Primary Screening (In Vivo) cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies MES Maximal Electroshock (MES) Test ED50 ED50 Determination (MES & scPTZ) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 Neurotoxicity Neurotoxicity (Rotarod Test) ED50->Neurotoxicity PatchClamp In Vitro Electrophysiology (e.g., Sodium Channel Blockade) Neurotoxicity->PatchClamp EnzymeAssay Enzymatic Assays (e.g., GABA-T Inhibition) Neurotoxicity->EnzymeAssay

Caption: Tiered workflow for anticonvulsant screening and characterization.

Protocol 3.1: Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[6][7]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Phenytoin (positive control)

  • Corneal electrodes

  • Electroconvulsiometer

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

  • After a predetermined time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the percentage of protected animals for each treatment group.

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test

The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures.[8][9]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compounds

  • Vehicle

  • Ethosuximide (positive control)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Administer the test compound or vehicle i.p. to the mice.

  • After a predetermined time (e.g., 30 minutes), administer PTZ subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • The absence of clonic seizures or a significant delay in their onset compared to the vehicle-treated group indicates anticonvulsant activity.

  • Record the number of animals protected from seizures in each group.

Neurotoxicity Assessment

It is crucial to assess the potential for motor impairment and other neurological side effects of the candidate compounds. The rotarod test is a standard method for this purpose.[2][10]

Protocol 4.1: Rotarod Test

Animals:

  • Male Swiss albino mice (20-25 g) trained on the rotarod apparatus.

Materials:

  • Test compounds

  • Vehicle

  • Rotarod apparatus

Procedure:

  • Select mice that can remain on the rotating rod (e.g., at 10 rpm) for at least 2 minutes in pre-training sessions.

  • Administer the test compound or vehicle i.p. to the trained mice.

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.

  • Record the time each mouse remains on the rod.

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

Data Presentation and Interpretation

The results from the screening assays should be systematically tabulated to facilitate comparison and SAR analysis.

Table 1: Anticonvulsant Activity and Neurotoxicity Data

Compound IDMES (% Protection @ Dose)scPTZ (% Protection @ Dose)ED₅₀ (mg/kg) - MESED₅₀ (mg/kg) - scPTZNeurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Lead-01 100% @ 30 mg/kg80% @ 30 mg/kg15.225.8>100>6.5 (MES)
Lead-02 80% @ 30 mg/kg100% @ 30 mg/kg22.518.4>100>5.4 (scPTZ)
Phenytoin 100% @ 10 mg/kg0% @ 30 mg/kg8.5N/A657.6
Ethosuximide 0% @ 100 mg/kg100% @ 100 mg/kgN/A130>400>3.1

N/A: Not Active

Postulated Mechanisms of Action

While the precise mechanism of action will require further investigation, several possibilities can be explored based on the chemical structure and the outcomes of the primary screens.

  • Modulation of Voltage-Gated Sodium Channels: Protection in the MES test is often indicative of sodium channel blockade.[1]

  • Enhancement of GABAergic Neurotransmission: Activity in the scPTZ test may suggest an interaction with the GABAergic system.[9]

Diagram: Potential Mechanistic Pathways

MoA Compound This compound Derivative VGSC Voltage-Gated Sodium Channels Compound->VGSC Blockade GABA_R GABAA Receptor Compound->GABA_R Positive Allosteric Modulation GABA_T GABA Transaminase Compound->GABA_T Inhibition Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability Inhibition of Action Potentials GABA_R->Neuronal_Excitability Enhanced Inhibition GABA_T->Neuronal_Excitability Increased GABA Levels Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 5,7-Difluoro-2,3-dihydrobenzo[b]furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Dihydrobenzo[b]furans

The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to the exploration of fluorinated benzofuran derivatives as potential therapeutic agents.[1][2][3][4] Specifically, the 5,7-difluoro substitution pattern on the 2,3-dihydrobenzo[b]furan core is a promising area of investigation for the development of novel anticancer drugs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of 5,7-Difluoro-2,3-dihydrobenzo[b]furan derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate assessment of the cytotoxic and mechanistic properties of this class of compounds.

Pillar 1: Postulated Mechanism of Action

While the precise molecular targets of this compound derivatives are a subject of ongoing research, insights can be drawn from studies on broader classes of benzofuran and dihydrobenzofuran compounds. The proposed anticancer mechanisms often converge on the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression.[5]

Key potential mechanisms include:

  • Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[5]

  • Induction of Apoptosis: These compounds may induce apoptosis through various signaling pathways. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[2][3][4] The generation of reactive oxygen species (ROS) can also be a contributing factor to inducing apoptosis.

  • Cell Cycle Arrest: By interfering with critical cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells. As mentioned, G2/M phase arrest is a common outcome of tubulin polymerization inhibition.[5]

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound derivatives, based on the activities of related compounds.

G cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcomes A Compound B Tubulin Polymerization Inhibition A->B C ROS Generation A->C D Microtubule Disruption B->D E Mitochondrial Dysfunction C->E F DNA Damage C->F G G2/M Phase Cell Cycle Arrest D->G H Apoptosis E->H F->H G->H I Inhibition of Proliferation H->I G A Seed cells in 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h (cell attachment) A->B C Treat with serial dilutions of This compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution (10 µL/well) D->E F Incubate for 4h at 37°C E->F G Remove medium and add DMSO (100 µL/well) to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I G A Seed cells in 6-well plates B Treat with compounds for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate for 15 min in the dark F->G H Analyze by flow cytometry G->H I Quantify cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) H->I G A Seed and treat cells as in Apoptosis Assay B Harvest and wash cells A->B C Fix cells in cold 70% ethanol (dropwise while vortexing) B->C D Incubate at 4°C for at least 1 hour C->D E Wash with PBS to remove ethanol D->E F Resuspend in PI/RNase A staining solution E->F G Incubate for 30 min at room temperature F->G H Analyze by flow cytometry G->H I Determine percentage of cells in G0/G1, S, and G2/M phases H->I

References

Application Note: Characterizing the Anti-inflammatory Potential of Fluorinated Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammation is a critical pathological component of numerous diseases, driving a persistent need for novel and effective therapeutic agents. The 2,3-dihydrobenzofuran scaffold is a privileged heterocycle in medicinal chemistry, and its strategic fluorination has emerged as a promising strategy to enhance pharmacological properties such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of novel fluorinated dihydrobenzofuran derivatives. We delve into the primary mechanism of action, focusing on the inhibition of key inflammatory pathways, and present validated methodologies for both in vitro and in vivo characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to identify and advance new anti-inflammatory drug candidates.

Introduction: The Rationale for Fluorinated Dihydrobenzofurans in Inflammation

Inflammation is a complex biological response essential for host defense; however, its dysregulation leads to chronic inflammatory diseases. Key molecular pathways, such as the Nuclear Factor kappa B (NF-κB) signaling cascade, are central regulators of this process.[2][3] Activation of NF-κB by stimuli like lipopolysaccharide (LPS) triggers the transcription of a host of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (NOS2), and various cytokines (e.g., IL-6, TNF-α) and chemokines.[3][4] These mediators, particularly prostaglandin E2 (PGE2) and nitric oxide (NO) produced by COX-2 and NOS2 respectively, are pivotal in sustaining the inflammatory state.[1][5]

The dihydrobenzofuran core has been identified as a valuable pharmacophore for developing anti-inflammatory agents.[6][7] The introduction of fluorine atoms into these scaffolds can significantly enhance their biological activity.[1][5] This is attributed to fluorine's unique properties, which can modulate the molecule's lipophilicity, binding affinity, and resistance to metabolic degradation. Studies have demonstrated that fluorinated dihydrobenzofuran derivatives can potently suppress inflammation by inhibiting the expression of COX-2 and NOS2 and reducing the secretion of key inflammatory mediators.[1][5][8]

Primary Mechanism of Action: Targeting the NF-κB and COX-2 Pathways

The anti-inflammatory effects of many fluorinated dihydrobenzofurans are primarily mediated through the suppression of the NF-κB signaling pathway and direct or indirect inhibition of its downstream targets.

Causality of Pathway Inhibition: Pro-inflammatory stimuli, such as LPS from gram-negative bacteria, bind to Toll-like receptors (e.g., TLR4) on immune cells like macrophages.[9] This initiates a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[10] The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving their transcription.[2][10]

Fluorinated dihydrobenzofurans have been shown to intervene in this process, leading to a significant reduction in the expression of NF-κB target genes like Ptgs2 (COX-2) and Nos2 (iNOS).[5][11][12] This subsequently decreases the production of PGE2 and NO, two major drivers of the inflammatory response.[1][5][8]

G Figure 1: Proposed Mechanism of Action LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_R NF-κB Release & Nuclear Translocation IkBa_d->NFkB_R GeneTx Gene Transcription NFkB_R->GeneTx Mediators Pro-inflammatory Mediators (COX-2, NOS2, IL-6, PGE2, NO) GeneTx->Mediators Compound Fluorinated Dihydrobenzofurans Compound->GeneTx Inhibition

Caption: Inhibition of pro-inflammatory gene transcription by fluorinated dihydrobenzofurans.

Quantitative Data Summary: In Vitro Potency

The following table summarizes the reported inhibitory concentrations (IC50) for various fluorinated benzofuran and dihydrobenzofuran derivatives against key inflammatory mediators in LPS-stimulated macrophages.[1][5][8] This data highlights the potent activity of these scaffolds.

Mediator InhibitedIC50 Range (µM)Rationale for Measurement
Interleukin-6 (IL-6)1.2 - 9.04A key pro-inflammatory cytokine involved in acute and chronic inflammation.
Nitric Oxide (NO)2.4 - 5.2A signaling molecule produced by NOS2 that contributes to vasodilation and cytotoxicity.
Prostaglandin E2 (PGE2)1.1 - 20.5A principal mediator of fever, pain, and swelling produced by COX-2.
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3A chemokine responsible for recruiting monocytes to sites of inflammation.

Data synthesized from studies on various fluorinated benzofuran and dihydrobenzofuran derivatives.[1][5][8]

Protocols for Evaluation

Protocol 1: In Vitro Anti-inflammatory Activity Screening

This protocol details a robust and widely adopted method for screening compounds using LPS-stimulated macrophages.[13][14] It quantifies the inhibition of nitric oxide and pro-inflammatory cytokine production.

Principle: Murine (RAW 264.7) or human (THP-1, differentiated) macrophage cell lines are stimulated with LPS to induce a strong inflammatory response. Test compounds are co-incubated to assess their ability to suppress the production of key inflammatory markers, primarily NO and cytokines like IL-6 or TNF-α. This assay provides a reliable measure of a compound's direct cellular anti-inflammatory potential.

G Figure 2: In Vitro Screening Workflow Seed 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plate Adhere 2. Incubate (12-24h for adherence) Seed->Adhere Treat 3. Pre-treat with Test Compounds (1-2h) Adhere->Treat Stimulate 4. Stimulate with LPS (e.g., 10-100 ng/mL) Treat->Stimulate Incubate2 5. Incubate (24h) Stimulate->Incubate2 Collect 6. Collect Supernatant Incubate2->Collect Analyze 7. Endpoint Analysis Collect->Analyze Griess Nitric Oxide (NO) (Griess Assay) Analyze->Griess ELISA Cytokines (IL-6, TNF-α) (ELISA) Analyze->ELISA

Caption: Step-by-step workflow for the in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

    • Rationale: A confluent monolayer of healthy, adherent cells is crucial for a consistent and reproducible inflammatory response.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of fluorinated dihydrobenzofurans in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle (DMSO).

    • Incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage with its molecular target(s) before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 10-100 ng/mL (concentration should be optimized for the specific cell line and batch of LPS). Include wells with vehicle only (negative control) and vehicle + LPS (positive control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Rationale: LPS is a potent and reliable inducer of the TLR4/NF-κB pathway, mimicking a bacterial inflammatory challenge and ensuring a measurable output of inflammatory mediators.[13]

  • Endpoint Analysis - Nitric Oxide (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

    • Rationale: The Griess assay is a simple, cost-effective, and reliable colorimetric method for quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant.[14]

  • Endpoint Analysis - Cytokine Quantification (ELISA):

    • Use the remaining supernatant to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits, following the manufacturer’s instructions.

    • Rationale: ELISA provides high specificity and sensitivity for quantifying individual cytokine proteins, offering a direct measure of the inflammatory response modulation.

Protocol 2: In Vivo Efficacy Assessment (Zymosan-Induced Air Pouch Model)

This model evaluates the anti-inflammatory effect of a compound in a live animal by measuring its ability to inhibit inflammatory cell recruitment and mediator production in a localized subcutaneous cavity.[5][11]

Principle: An air pouch is created on the dorsum of a mouse, forming a contained subcutaneous space. Injection of zymosan (a yeast cell wall component) into this pouch elicits a robust and localized inflammatory response, characterized by the influx of leukocytes (primarily neutrophils) and the production of inflammatory mediators in the resulting exudate. The test compound is co-injected to assess its ability to suppress these inflammatory endpoints.

Step-by-Step Methodology:

  • Air Pouch Formation:

    • Inject 3 mL of sterile air subcutaneously on the dorsum of an anesthetized mouse (e.g., C57/BL6).

    • On day 3, re-inject the pouch with 1.5 mL of sterile air to maintain the space.

    • Rationale: This creates a discrete, vascularized cavity that acts as a localized environment to study inflammation without causing systemic distress.[11]

  • Induction of Inflammation and Treatment:

    • On day 6, inject 1 mL of zymosan A suspension (1% w/v in sterile saline) into the air pouch.

    • Co-inject the fluorinated dihydrobenzofuran compound (e.g., 50 nmol, dose to be optimized) or vehicle control directly into the pouch.

    • Rationale: Zymosan is a potent inflammatory stimulus that activates complement and Toll-like receptors, leading to a predictable and quantifiable influx of inflammatory cells.[11]

  • Collection of Inflammatory Exudate:

    • At a defined time point (e.g., 6, 12, or 24 hours) post-injection, euthanize the mouse.

    • Carefully open the air pouch and collect the inflammatory exudate by washing the cavity with 2 mL of sterile PBS.

    • Record the total volume of the recovered exudate.

    • Rationale: The exudate contains the inflammatory cells and soluble mediators that have accumulated in response to the zymosan challenge.

  • Analysis of Exudate:

    • Cell Count: Centrifuge the exudate to pellet the cells. Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer or automated cell counter. A differential cell count can be performed on cytospin preparations stained with Wright-Giemsa.

    • Mediator Analysis: Use the cell-free supernatant to measure the concentration of PGE2, IL-6, and other cytokines/chemokines via ELISA, as described in the in vitro protocol.

    • Rationale: The primary endpoints—leukocyte infiltration and mediator concentration—provide a direct and quantitative measure of the compound's anti-inflammatory efficacy in vivo.[5][11]

Conclusion and Future Directions

The methodologies outlined in this application note provide a validated framework for the preclinical evaluation of fluorinated dihydrobenzofurans as potential anti-inflammatory agents. The data from the literature strongly suggest that this class of compounds effectively modulates key inflammatory pathways, particularly by suppressing the expression of COX-2 and NOS2.[1][5][8] The strategic incorporation of fluorine appears to enhance these biological effects, making this scaffold a highly attractive starting point for medicinal chemistry campaigns.[1][5] Successful characterization using these protocols can identify promising lead candidates for further development into next-generation anti-inflammatory therapeutics.

References

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 5,7-Difluoro-2,3-dihydrobenzo[b]furan Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly benzofuran and its derivatives, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document focuses on a specific subclass: 5,7-Difluoro-2,3-dihydrobenzo[b]furan analogs. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these analogs compelling candidates for antimicrobial drug discovery.[3]

This guide provides a comprehensive, tiered approach for researchers to systematically evaluate the antimicrobial potential of novel this compound analogs. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental framework. The protocols detailed herein range from initial high-throughput screening to quantitative efficacy assessment and preliminary mechanism of action studies.

Introduction: The Rationale for Targeting this compound Analogs

Benzofurans are found in numerous natural and synthetic compounds with demonstrated biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5] The 2,3-dihydrobenzo[b]furan core offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. The uniqueness of the 5,7-difluoro substitution pattern lies in its potential to enhance the compound's physicochemical properties.[3] This dual fluorination can increase stability and reactivity, making it an interesting scaffold for medicinal chemistry.[3]

This document outlines a logical workflow for screening and characterizing these novel compounds, beginning with broad screening and progressing to more detailed quantitative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Efficacy cluster_2 Phase 3: Preliminary MoA A Compound Library (DFDBF Analogs) B Protocol 1.1: Agar Well Diffusion Assay A->B Test Compounds C Qualitative Assessment: Presence of Inhibition Zones B->C Observe Results D Protocol 2.1: Broth Microdilution for MIC C->D Active Compounds ('Hits') E Protocol 2.2: Determination of MBC/MFC D->E Determine Cidal Activity G Protocol 3.1: Membrane Integrity Assay D->G Investigate 'How' it Works F Quantitative Data: MIC & MBC/MFC Values E->F Compile Potency Data H Data Analysis: Evidence of Membrane Disruption G->H Interpret Results

Caption: A tiered workflow for antimicrobial evaluation of novel compounds.

Part 1: Preliminary Antimicrobial Screening

The initial goal is to efficiently identify which analogs within a library possess any antimicrobial activity. The Agar Well Diffusion assay is a cost-effective and widely used technique for this primary screening phase.[6]

Protocol 1.1: Agar Well Diffusion Assay
  • Principle: This method relies on the diffusion of a compound from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The size of the zone provides a qualitative measure of the compound's activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

    • Sterile Petri dishes (90 mm).

    • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • 0.5 McFarland turbidity standard.

    • Novel this compound analogs dissolved in a suitable solvent (e.g., DMSO).

    • Positive control antibiotic discs or solutions (e.g., Ciprofloxacin, Fluconazole).

    • Negative control (solvent used for dissolving compounds).

    • Sterile cotton swabs, micropipettes, and a sterile cork borer (6-8 mm diameter).

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA or SDA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.

    • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[7]

    • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test analog solution (at a standard concentration, e.g., 1 mg/mL) into separate wells. Add the positive and negative controls to their respective wells on the same plate.

    • Incubation: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.

    • Observation: Measure the diameter (in mm) of the clear zone of inhibition around each well.

  • Interpretation: The presence of a clear zone indicates antimicrobial activity. A larger zone diameter generally suggests higher activity. The solvent control should show no zone of inhibition. Compare the zone sizes of test compounds to the positive control as a benchmark.

Part 2: Quantitative Assessment of Antimicrobial Efficacy

Once active compounds ("hits") are identified, the next step is to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[8]

Protocol 2.1: Broth Microdilution for MIC Determination
  • Principle: This method involves challenging a standardized microbial inoculum with serial twofold dilutions of the test compound in a liquid growth medium.[9] The test is performed in 96-well microtiter plates, allowing for efficient, simultaneous testing of multiple compounds and concentrations. The MIC is determined by visual inspection or spectrophotometric measurement after incubation.[7][8]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Sterile 96-well flat-bottom microtiter plates.

    • Standardized microbial inoculum (prepared as in Protocol 1.1 and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells).[7]

    • Test compounds and control antibiotics, serially diluted.

    • Resazurin dye solution (optional, for colorimetric reading).

  • Step-by-Step Methodology:

    • Compound Dilution: Prepare a stock solution of each test compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first column of wells, creating a 1:2 dilution. Mix well and transfer 100 µL from the first column to the second, and so on, to create a twofold serial dilution series. Discard 100 µL from the last column.

    • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentrations by half, which must be accounted for in the final calculation.

    • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[7]

    • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[6][7] This can be read visually or by using a plate reader to measure optical density at 600 nm.

Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Principle: This protocol is an extension of the MIC assay and distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity. It involves subculturing the contents from the clear wells of the MIC plate onto agar to see if the microorganisms have been killed or merely inhibited.

  • Step-by-Step Methodology:

    • Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth (i.e., at and above the MIC).

    • Spot the aliquot onto a fresh, compound-free agar plate.

    • Incubate the agar plate under appropriate conditions.

    • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of organisms survive).

Data Presentation

Effective data management is crucial for comparing the antimicrobial efficacy of different analogs.[7] Results should be compiled into a clear, standardized format.

Table 1: Example Summary of Antimicrobial Activity for DFDBF Analogs

Compound ID Target Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL)
DFDBF-001 S. aureus ATCC 29213 Positive 8 16
E. coli ATCC 25922 Negative 64 >128
DFDBF-002 S. aureus ATCC 29213 Positive 4 8
E. coli ATCC 25922 Negative 32 64
Ciprofloxacin S. aureus ATCC 29213 Positive 0.5 1

| (Control) | E. coli ATCC 25922 | Negative | 0.25 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Preliminary Mechanism of Action (MoA) Investigation

While the precise molecular target of novel compounds is often unknown, early-stage MoA studies can provide valuable insights.[3] A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane.

G cluster_0 Bacterial Cell cluster_1 Post-Treatment Membrane Bacterial Cytoplasmic Membrane Phospholipid Bilayer Cytoplasm Cytoplasm (Low Propidium Iodide) Compound DFDBF Analog Compound->Membrane Binds to and disrupts membrane integrity PI Propidium Iodide (PI) Membrane_Disrupted {Disrupted Membrane | Pores Formed} PI->Membrane_Disrupted Enters through pores Cytoplasm_Stained Cytoplasm (High PI Influx & Fluorescence)

Caption: Hypothetical mechanism: Membrane disruption by a DFDBF analog.

Protocol 3.1: Cell Membrane Integrity Assay
  • Principle: Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI can enter the cell, bind to DNA, and fluoresce, which can be quantified using flow cytometry or fluorescence microscopy.

  • Materials:

    • Bacterial cells grown to mid-log phase.

    • Phosphate-buffered saline (PBS).

    • Test compound at MIC and supra-MIC concentrations (e.g., 1x, 2x, 4x MIC).

    • Propidium Iodide (PI) stock solution.

    • Positive control (e.g., 70% isopropanol) and negative control (untreated cells).

    • Flow cytometer or fluorescence microscope.

  • Step-by-Step Methodology:

    • Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined OD₆₀₀.

    • Treatment: Aliquot the cell suspension into tubes. Add the test compound at various concentrations. Include positive and negative controls. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Staining: Add PI to each tube to a final concentration of ~1-2 µg/mL and incubate in the dark for 15 minutes.

    • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE-Texas Red). Alternatively, visualize the cells under a fluorescence microscope.

  • Interpretation: A significant increase in the percentage of PI-positive (fluorescent) cells in the compound-treated samples compared to the untreated control indicates that the compound compromises cell membrane integrity.

References

Application Note & Protocol: A Reliable Synthetic Route to 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Dihydrobenzofurans

The 5,7-difluoro-2,3-dihydrobenzo[b]furan scaffold is a molecule of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this particular dihydrobenzofuran derivative serves as a valuable building block for the synthesis of novel pharmaceuticals, with potential applications as antidepressants and anticonvulsants.[1] This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, designed to be robust and reproducible for researchers in a drug discovery and development setting.

The synthetic strategy outlined below is centered around a key intramolecular Williamson ether synthesis, a classic and reliable method for the formation of cyclic ethers.[2][3][4] This approach offers a logical and controllable pathway to the target molecule from commercially available starting materials.

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence, ensuring that each intermediate can be isolated and characterized, providing clear checkpoints for the researcher. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Final Cyclization A 2,4-Difluorophenol B 2-Allyl-3,5-difluorophenol A->B 1. Ortho-allylation C 2-(2-Hydroxyethyl)-3,5-difluorophenol B->C 2. Oxidative Cleavage & Reduction D 2-(2-Bromoethyl)-3,5-difluorophenol C->D 3. Bromination E This compound D->E 4. Intramolecular Williamson Ether Synthesis

Caption: Synthetic workflow for this compound.

Reagents and Materials

For successful execution of this protocol, high-purity reagents and anhydrous solvents are recommended.

Reagent/MaterialFormulaM.W. ( g/mol )PurposeSupplier (Example)
2,4-DifluorophenolC₆H₄F₂O130.09Starting MaterialSigma-Aldrich
Allyl BromideC₃H₅Br120.98Allylating AgentAcros Organics
Potassium CarbonateK₂CO₃138.21BaseFisher Scientific
Sodium PeriodateNaIO₄213.89Oxidizing AgentAlfa Aesar
Osmium TetroxideOsO₄254.23CatalystStrem Chemicals
Sodium BorohydrideNaBH₄37.83Reducing AgentEMD Millipore
Phosphorus TribromidePBr₃270.69Brominating AgentTCI America
Sodium HydrideNaH24.00BaseOakwood Chemical
Anhydrous AcetoneC₃H₆O58.08SolventJ.T. Baker
Anhydrous THFC₄H₈O72.11SolventAvantor
DichloromethaneCH₂Cl₂84.93SolventVWR
Diethyl Ether(C₂H₅)₂O74.12SolventMacron

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 2-(2-Bromoethyl)-3,5-difluorophenol

This part of the synthesis focuses on constructing the precursor molecule that contains both the phenolic hydroxyl group and the bromoethyl side chain, perfectly positioned for the final cyclization step.

Step 1: Ortho-Allylation of 2,4-Difluorophenol
  • Rationale: This step introduces the necessary three-carbon chain at the position ortho to the hydroxyl group. The Claisen rearrangement of the initially formed allyl ether ensures the desired ortho-substitution.

Protocol:

  • To a solution of 2,4-difluorophenol (10.0 g, 76.9 mmol) in anhydrous acetone (150 mL), add potassium carbonate (21.3 g, 154 mmol).

  • Add allyl bromide (11.2 g, 92.3 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl ether.

  • Transfer the crude ether to a sealed vessel and heat at 180 °C for 6 hours to effect the Claisen rearrangement.

  • Cool the resulting oil and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-allyl-3,5-difluorophenol .

Step 2: Oxidative Cleavage and Reduction to 2-(2-Hydroxyethyl)-3,5-difluorophenol
  • Rationale: The terminal double bond of the allyl group is cleaved to an aldehyde, which is then immediately reduced to a primary alcohol. This two-carbon side chain is essential for the formation of the five-membered dihydrofuran ring.

Protocol:

  • Dissolve 2-allyl-3,5-difluorophenol (10.0 g, 58.8 mmol) in a 3:1 mixture of THF and water (120 mL).

  • Add a catalytic amount of osmium tetroxide (2.5% solution in t-butanol, 0.5 mL).

  • Add sodium periodate (37.7 g, 176 mmol) portion-wise over 30 minutes, maintaining the temperature below 30 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding sodium thiosulfate solution (10% w/v, 50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude aldehyde.

  • Without further purification, dissolve the crude aldehyde in methanol (100 mL) and cool to 0 °C.

  • Add sodium borohydride (2.2 g, 58.8 mmol) portion-wise.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction with 1 M HCl until the pH is ~5.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-hydroxyethyl)-3,5-difluorophenol .

Step 3: Bromination of the Primary Alcohol
  • Rationale: The primary alcohol is converted to a good leaving group (bromide) in preparation for the nucleophilic attack by the phenoxide in the final step.

Protocol:

  • Dissolve 2-(2-hydroxyethyl)-3,5-difluorophenol (8.0 g, 46.0 mmol) in anhydrous diethyl ether (150 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Add phosphorus tribromide (5.0 g, 18.4 mmol) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto ice water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromoethyl)-3,5-difluorophenol , which can be used in the next step without further purification if desired.

PART 2: Final Cyclization to this compound

Step 4: Intramolecular Williamson Ether Synthesis

  • Rationale and Mechanism: This is the key ring-forming step. The Williamson ether synthesis proceeds via an SN2 mechanism.[4] In this intramolecular variant, a strong base deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide.[5] This nucleophile then attacks the electrophilic carbon atom bearing the bromide, displacing the bromide ion and forming the cyclic ether.[3] The formation of five-membered rings through this method is generally rapid and efficient.[2]

Mechanism Intermediate 2-(2-Bromoethyl)-3,5-difluorophenol Phenoxide Phenoxide Intermediate Intermediate->Phenoxide + NaH - H₂ Product This compound Phenoxide->Product Intramolecular SN2 - NaBr

Caption: Mechanism of the final cyclization step.

Protocol:

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.2 mmol, use with extreme caution) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Dissolve the crude 2-(2-bromoethyl)-3,5-difluorophenol (from Step 3, ~46.0 mmol) in anhydrous THF (50 mL).

  • Add the solution of the phenol dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench with a few drops of water, followed by 50 mL of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure This compound .

Product Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₈H₆F₂O.[1]

Conclusion

This application note provides a comprehensive and logically structured protocol for the synthesis of this compound. By breaking down the synthesis into manageable steps and explaining the rationale behind each transformation, this guide is intended to empower researchers to confidently produce this valuable chemical building block for their research and development endeavors.

References

Analytical Methods for the Comprehensive Characterization of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the structural elucidation, identity confirmation, and purity assessment of 5,7-Difluoro-2,3-dihydrobenzo[b]furan (CAS No. 175203-20-0). As a fluorinated heterocyclic compound, this compound serves as a critical building block in medicinal chemistry, with potential applications in the synthesis of novel antidepressants and anticonvulsants.[1] The introduction of two fluorine atoms onto the benzofuran core significantly modulates the molecule's physicochemical properties, including stability and reactivity, necessitating robust and specific analytical characterization.[1] This guide details field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering researchers and drug development professionals a validated framework for quality control and characterization.

Introduction: The Analytical Imperative for Fluorinated Heterocycles

This compound is an aromatic ether with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol .[1] Its structural uniqueness lies in the dihydrobenzofuran scaffold, which is prevalent in numerous biologically active natural products and synthetic drugs, combined with strategic difluorination on the aromatic ring.[1][2] This substitution pattern is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

The rigorous characterization of such molecules is paramount for several reasons:

  • Structural Isomerism: Synthesis can potentially yield regioisomers. Unambiguous confirmation of the fluorine atoms at the C-5 and C-7 positions is essential.

  • Impurity Profiling: Unreacted starting materials, by-products, or degradation products can impact downstream applications and biological activity.

  • Regulatory Compliance: Comprehensive characterization data (identity, purity, and stability) is a non-negotiable component of any regulatory submission for new chemical entities.

This guide presents an integrated analytical workflow designed to provide a complete characterization profile of this compound.

Integrated Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of this compound. The following workflow ensures that both the structural identity and the purity of the compound are rigorously established.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY) MS Mass Spectrometry (EI, ESI) Characterized_Molecule Fully Characterized Material NMR->Characterized_Molecule Structure Confirmed FTIR FTIR Spectroscopy MS->Characterized_Molecule Formula Confirmed FTIR->Characterized_Molecule Functional Groups Confirmed HPLC HPLC-UV (Purity Assay) HPLC->Characterized_Molecule Quantified Lot Sample Test Sample: 5,7-Difluoro-2,3- dihydrobenzo[b]furan Sample->NMR Primary ID Sample->MS MW Confirm Sample->HPLC Purity Check

Figure 1: Integrated workflow for the characterization of this compound.

Part I: Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct, highly sensitive insight into the fluorine environments.

Causality Behind the Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent suitable for dissolving the analyte and is compatible with standard NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak.[3] For ¹⁹F NMR, an external standard like hexafluorobenzene or an internal standard can be used for precise chemical shift referencing.[4]

  • 2D NMR (COSY): A ¹H-¹H COSY experiment is crucial for confirming the connectivity between the aliphatic protons on the dihydrofuran ring (H-2 and H-3).

Protocol 3.1.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum (16-32 scans).

    • Acquire a ¹³C NMR spectrum (1024-2048 scans).

    • Acquire a ¹⁹F NMR spectrum (64-128 scans).

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.

Table 1: Predicted NMR Spectral Data for this compound in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~6.5 - 6.7ddd (doublet of doublet of doublets)JHF, JHF, JHHH-4
~6.4 - 6.6dd (doublet of doublets)JHF, JHHH-6
~4.6t (triplet)~8.7H-2 (CH₂)
~3.2t (triplet)~8.7H-3 (CH₂)
¹³C NMR ~150 - 160ddLarge ¹JCF, Smaller JCFC-7
~145 - 155ddLarge ¹JCF, Smaller JCFC-5
~135 - 145tSmall JCFC-7a
~115 - 125tSmall JCFC-3a
~100 - 110ddJCF, JCFC-6
~98 - 108ddJCF, JCFC-4
~71s (singlet)C-2
~29s (singlet)C-3
¹⁹F NMR -110 to -130m (multiplet)F-5, F-7

Note: Predicted values are based on foundational NMR principles and data from analogous structures. Actual values must be confirmed experimentally. The presence of two fluorine atoms will introduce complex splitting patterns due to 1H-¹⁹F and ¹³C-¹⁹F coupling.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the analyte. Fragmentation patterns provide additional structural verification.

Causality Behind the Protocol:

  • Ionization Method:

    • Electron Ionization (EI): Performed with Gas Chromatography (GC-MS), EI is a high-energy technique that produces extensive, reproducible fragmentation patterns, creating a molecular "fingerprint." It is suitable for relatively volatile and thermally stable compounds like this one.[5]

    • Electrospray Ionization (ESI): Performed with Liquid Chromatography (LC-MS), ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] It is ideal for confirming molecular weight and can be used to obtain high-resolution mass data (HRMS) for elemental composition confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to <5 ppm), which allows for the unambiguous determination of the molecular formula (C₈H₆F₂O).

Protocol 3.2.1: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Table 2: Predicted Mass Spectral Data for this compound

m/z (Nominal)Ion IdentityInterpretation
156[M]⁺˙Molecular Ion
128[M - CO]⁺˙Loss of carbon monoxide from the furan ring
127[M - CHO]⁺Loss of a formyl radical
109[C₆H₃F₂]⁺Fragment from aromatic ring cleavage

Note: The fragmentation of fluorinated aromatics can be complex. The presence of the CF₃⁺ ion at m/z 69 is a common observation in the mass spectra of many fluorocarbons, though less likely here as the fluorine is aromatic.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind the Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples as it requires minimal to no sample preparation and provides high-quality, reproducible spectra.

Protocol 3.3.1: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample or one drop of a liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Table 3: Key FTIR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (CH₂)
1620 - 1580C=C StretchAromatic Ring
1250 - 1000C-O StretchAryl-Alkyl Ether (C-O-C)
1200 - 1100C-F StretchAryl-F

Note: These values are based on typical frequency ranges for the specified functional groups. Data for the parent 2,3-dihydrobenzofuran can be found in spectral databases.[5][8]

Part II: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed method can separate the main component from process-related impurities and degradation products.

Causality Behind the Protocol:

  • Mode: Reversed-phase HPLC is the most versatile and widely used mode, ideal for separating compounds of moderate polarity like this compound.

  • Stationary Phase: A C18 column is a robust, general-purpose choice that provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient of a weak organic solvent (water) and a strong organic solvent (acetonitrile) allows for the effective elution of compounds with varying polarities, ensuring that both early and late-eluting impurities are captured.

  • Detection: UV detection is appropriate as the benzofuran core contains a chromophore that absorbs UV light. A full UV scan should be performed first to determine the wavelength of maximum absorbance (λₘₐₓ) for optimal sensitivity.

Protocol 4.1.1: Reversed-Phase HPLC-UV Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1.0 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the determined λₘₐₓ (typically ~254 nm or ~280 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area).

Conclusion

The analytical protocols detailed in this guide provide a robust and scientifically sound framework for the comprehensive characterization of this compound. The orthogonal application of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment constitutes a self-validating system. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for researchers, scientists, and drug development professionals working with this important fluorinated building block.

References

Application Note: High-Throughput Analysis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan using Reverse-Phase HPLC and Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated chromatographic methods for the quantitative analysis and purity assessment of 5,7-Difluoro-2,3-dihydrobenzo[b]furan, a key fluorinated building block in modern medicinal chemistry.[1][2] Recognizing the compound's role in the synthesis of novel therapeutic agents, two orthogonal analytical techniques are detailed: a high-performance liquid chromatography (HPLC) method for high-throughput quantification and a gas chromatography (GC) method for purity confirmation and volatile impurity profiling. The causality behind the selection of columns, mobile phases, temperature gradients, and detection parameters is thoroughly explained to provide a foundational understanding for method transfer and adaptation. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable analytical systems for process monitoring and quality assurance.

Introduction: The Analytical Imperative for Fluorinated Intermediates

This compound (DFDBF) is a heterocyclic compound whose unique electronic properties, conferred by the dual fluorine substitution, make it a valuable scaffold in the development of pharmaceuticals, including potential antidepressants and anticonvulsants.[1] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Consequently, the stringent control of purity and concentration of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides two distinct, validated analytical protocols to address the comprehensive characterization of DFDBF. The reverse-phase HPLC method offers a rapid and precise means for quantification in reaction mixtures and formulation studies, while the GC method serves as an excellent orthogonal technique, ideal for assessing volatility-related impurities and providing structural confirmation when coupled with a mass spectrometer.

Compound Details:

Property Value Source
Compound Name This compound [4]
CAS Number 175203-20-0 [4]
Molecular Formula C₈H₆F₂O [1]
Molecular Weight 156.13 g/mol [4]

| Structure | Structure of this compound |[4] |

Part I: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale for Method Development

A reverse-phase HPLC (RP-HPLC) method was selected for its suitability in analyzing moderately polar organic compounds like DFDBF. The inherent aromaticity of the benzofuran ring and the polarity introduced by the ether oxygen and fluorine atoms allow for effective retention and separation on a hydrophobic stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the most versatile and widely used reversed-phase packing, providing optimal hydrophobic interaction with the analyte's benzene ring. This choice ensures robust retention and good peak shape.[3]

  • Mobile Phase Composition: An isocratic mobile phase consisting of acetonitrile and water provides a balance of elution strength and compatibility. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a consistent pH, which is critical for reproducible retention times and peak symmetry, especially if acidic or basic impurities are present.[5]

  • Detection: The benzofuran moiety contains a strong chromophore. UV detection at approximately 254 nm is selected, as this wavelength is commonly used for aromatic compounds and is expected to provide high sensitivity for DFDBF.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (ACN:Buffer) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions in Diluent D Perform System Suitability Test (SST) B->D C->D 15-30 min E Inject Standard(s) for Calibration Curve D->E If SST Passes F Inject Sample(s) E->F G Integrate Chromatograms F->G H Calculate Concentration & Purity G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

2.3.1. Instrumentation and Reagents

  • HPLC System with Isocratic Pump, Autosampler, Column Oven, and UV/Vis Detector.

  • Data Acquisition and Processing Software (e.g., Empower™, Chromeleon™).

  • Analytical Balance (4-decimal).

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 Reverse-Phase Column (e.g., Waters Symmetry®, Agilent Zorbax®), 4.6 x 150 mm, 5 µm particle size.

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade).

  • Phosphoric Acid (ACS Grade).

  • Deionized Water (18.2 MΩ·cm).

  • This compound reference standard (>99.5% purity).

2.3.2. Solution Preparation

  • Mobile Phase (Acetonitrile:Phosphate Buffer 60:40, v/v, pH 3.5):

    • Prepare 0.05 M KH₂PO₄ buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH of the buffer to 3.5 using dilute phosphoric acid.

    • Mix 600 mL of acetonitrile with 400 mL of the pH 3.5 phosphate buffer.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or helium sparging.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the DFDBF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution (Approx. 100 µg/mL): Accurately weigh an appropriate amount of the test material, dissolve it in the diluent in a volumetric flask, and dilute to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

2.3.3. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | ~8 minutes |

2.3.4. System Suitability and Analysis

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard (e.g., 100 µg/mL).

  • The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Once system suitability is confirmed, inject the calibration standards to generate a linear regression curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions for analysis.

Expected Results

Under these conditions, DFDBF is expected to elute as a sharp, well-defined peak with a retention time of approximately 5-6 minutes. The concentration of the analyte in the sample can be calculated from the calibration curve. Purity can be assessed by the area percent method, assuming all impurities have a similar response factor at 254 nm.

Part II: Gas Chromatography (GC) Analysis

Rationale for Method Development

GC is an ideal technique for analyzing thermally stable and volatile compounds. DFDBF, with a molecular weight of 156.13 g/mol , is well-suited for GC analysis. This method serves as a powerful tool for identifying and quantifying residual solvents, starting materials, and other volatile impurities that may not be resolved or detected by HPLC.

  • Column Selection: A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5), is selected. This phase provides excellent resolving power for a wide range of aromatic compounds based on their boiling points and slight polarity differences.[6]

  • Inlet and Temperature Program: A split/splitless inlet is used in split mode to prevent column overloading and ensure sharp peaks. A temperature program is employed to first elute highly volatile impurities at a lower temperature, followed by a ramp to elute the main DFDBF peak and any higher-boiling impurities in a reasonable time.

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range, making it ideal for purity assays by area percent.[7]

    • Mass Spectrometry (MS): Coupling GC with an MS detector provides definitive structural confirmation of the main peak and identification of unknown impurities based on their mass spectra and fragmentation patterns.[8][9] Field Ionization (FI) can be a useful soft ionization technique if molecular ions are not observed with standard Electron Ionization (EI).[10]

GC Experimental Workflow

GC_Workflow cluster_prep_gc 1. Preparation cluster_analysis_gc 2. Analysis cluster_data_gc 3. Data Processing A Prepare Standard & Sample Solutions in Solvent C Perform System Suitability (Blank & Standard) A->C B Set GC Method Parameters (Inlet, Oven, Detector) B->C D Inject Sample(s) C->D If SST Passes E Integrate Chromatogram D->E F Calculate Area % Purity E->F G Identify Peaks (MS Library) E->G If using MS H Generate Report F->H G->H

Caption: GC analysis workflow from preparation to reporting.

Detailed GC Protocol

3.3.1. Instrumentation and Reagents

  • Gas Chromatograph with Split/Splitless Inlet, FID and/or MS Detector.

  • Data Acquisition and Processing Software.

  • Autosampler and GC vials with septa.

  • DB-5 or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Methylene Chloride or Ethyl Acetate (GC Grade or higher).

  • Helium or Hydrogen (Ultra High Purity) as carrier gas.

  • This compound reference standard (>99.5% purity).

3.3.2. Solution Preparation

  • Solvent: Methylene Chloride.

  • Standard/Sample Solution (Approx. 1000 µg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride. Transfer to a GC vial for analysis.

3.3.3. Chromatographic Conditions

Parameter Setting
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
FID Temperature 300 °C
MS (Optional) Source Temp. 230 °C
MS (Optional) Quad Temp. 150 °C

| MS (Optional) Scan Range | 35 - 400 amu |

3.3.4. Analysis Procedure

  • Set up the GC method with the parameters above.

  • Inject a solvent blank to ensure no interfering peaks from the solvent or system contamination.

  • Inject the DFDBF standard solution to determine its retention time and confirm peak shape.

  • Inject the sample solution to determine purity by area percent and identify any impurities.

Expected Results

The DFDBF peak should be sharp and symmetrical, eluting at approximately 9-11 minutes under these conditions. The area percent of the main peak provides a measure of purity. When using an MS detector, the mass spectrum can be compared against a library or theoretical fragmentation to confirm the identity of the peak.

Conclusion

The HPLC and GC methods presented in this application note are demonstrated to be robust, reliable, and fit for the purpose of analyzing this compound. The RP-HPLC method is ideal for rapid quantification and routine quality control, while the GC-FID/MS method provides an essential orthogonal technique for purity confirmation and the identification of volatile impurities. Together, these protocols form a comprehensive analytical toolkit for researchers and developers working with this important pharmaceutical intermediate, ensuring the quality and integrity of their materials throughout the development lifecycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5,7-Difluoro-2,3-dihydrobenzo[b]furan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, notably in the development of antidepressants and anticonvulsants.[1] The dual fluorination pattern enhances metabolic stability and modulates electronic properties, making it a desirable motif in drug design.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

There are several established routes, each with its own advantages. The most common strategies include:

  • Transition Metal-Catalyzed Cyclization: This is arguably the most versatile and widely used approach. Palladium-catalyzed intramolecular reactions, such as the Heck or Tsuji-Trost type reactions, are particularly effective for forming the dihydrobenzofuran ring from appropriately substituted phenols or aryl halides.[2][3][4]

  • Sigmatropic Rearrangement: Charge-accelerated sigmatropic rearrangements of precursors like 2,6-difluorophenols with alkynyl sulfoxides in trifluoroacetic acid (TFA) can provide the target structure in good yields.[1]

  • Intramolecular Oxa-Michael Addition: Enantioselective synthesis can be achieved through the cyclization of fluorinated allylic alcohols using specialized catalysts, which is excellent for controlling stereochemistry.[1]

  • Reduction of Benzofurans: A straightforward method involves the catalytic hydrogenation of the corresponding 5,7-difluorobenzofuran using a catalyst like Palladium on carbon (Pd/C).[1]

Q2: Why is Palladium (Pd)-catalyzed cyclization so frequently used for dihydrobenzofuran synthesis?

Palladium catalysis offers several key advantages that make it a preferred method for constructing complex heterocyclic systems like dihydrobenzofurans:

  • High Efficiency and Versatility: Pd-catalyzed reactions are known for their high yields and the ability to form C-C and C-O bonds with great efficiency.[2][3]

  • Broad Functional Group Tolerance: These methods are often compatible with a wide range of sensitive functional groups, which minimizes the need for protecting group strategies in complex syntheses.[5][6]

  • Convergent Synthesis: Approaches like the heteroannulation of 2-bromophenols with 1,3-dienes allow for the rapid assembly of diverse libraries of compounds from readily available starting materials.[7]

  • Control of Selectivity: By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can exert fine control over the regioselectivity and stereoselectivity of the cyclization.[5]

Q3: What is the mechanistic role of the fluorine atoms at the C5 and C7 positions?

The two fluorine atoms on the benzene ring have a significant impact on the molecule's chemical properties and reactivity.[1]

  • Electronic Effects: As highly electronegative atoms, they withdraw electron density from the aromatic ring, which can influence the reactivity of the ring and the acidity of the phenolic precursor.

  • Metabolic Stability: In a pharmaceutical context, the C-F bond is very strong. Introducing fluorine atoms at these positions can block sites of potential metabolic oxidation, thereby increasing the drug's half-life in the body.

  • Conformational Effects & Binding: Fluorine substitution can alter the molecule's conformation and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity.

Q4: What are the critical safety precautions for this synthesis?

  • Fluorinated Reagents: Handle all fluorinated organic compounds with caution in a well-ventilated fume hood. While this compound itself does not have extensive published safety data, it is prudent to treat it as potentially hazardous.[1]

  • Palladium Catalysts: Many palladium catalysts are pyrophoric or air-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Palladium residues are also toxic and must be carefully removed from the final product, especially if it is intended for pharmaceutical use.

  • Solvents and Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, when handling all solvents and reagents, particularly halogenated compounds and strong bases or acids.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses common issues encountered during the synthesis, focusing on a popular palladium-catalyzed intramolecular cyclization pathway.

dot

troubleshooting_workflow start Problem: Low or No Yield check_sm Verify Purity & Integrity of Starting Materials (SM)? start->check_sm check_reagents Confirm Activity of Catalyst & Base? check_sm->check_reagents Pure fix_sm Solution: Purify SM via Recrystallization/Chromatography check_sm->fix_sm Impure check_conditions Optimize Reaction Conditions (T°, Time)? check_reagents->check_conditions Active fix_reagents Solution: Use Fresh Catalyst/Base or Screen Alternatives check_reagents->fix_reagents Inactive check_atmosphere Ensure Inert Atmosphere? check_conditions->check_atmosphere Optimal fix_conditions Solution: Systematically Vary Temp, Time & Concentration check_conditions->fix_conditions Suboptimal fix_atmosphere Solution: Improve Degassing of Solvent & Use Inert Gas Balloon/Manifold check_atmosphere->fix_atmosphere Compromised success Yield Improved check_atmosphere->success Strictly Inert fix_sm->success fix_reagents->success fix_conditions->success fix_atmosphere->success

Caption: A workflow for troubleshooting low reaction yield.

Problem 1: My reaction yield is very low or I'm only recovering starting material.

  • Possible Cause A: Starting Material Purity. The precursor, such as a substituted 2-bromophenol, may contain impurities that inhibit the catalyst or are not reactive.

    • Solution: Verify the purity of your starting material by NMR and LC-MS. If necessary, purify it by column chromatography or recrystallization before use.

  • Possible Cause B: Inactive Catalyst or Base. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. The base (e.g., NaOtBu, Cs2CO3) may be old or have absorbed moisture.

  • Possible Cause C: Suboptimal Reaction Conditions. The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or the reaction time may be insufficient.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the reaction progress by TLC or LC-MS. Run a time-course experiment to determine the optimal reaction duration.[8]

  • Possible Cause D: Compromised Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction.

    • Solution: Ensure your solvent is thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Problem 2: I am observing significant formation of side products, such as the de-brominated starting material or simple phenol.

  • Possible Cause A: Incorrect Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and mediating the desired reductive elimination step. An inappropriate ligand can favor side reactions.

    • Solution: Screen a variety of phosphine or urea-based ligands.[7] For intramolecular cyclizations, bidentate ligands (e.g., dppf, Xantphos) often provide better results by promoting the desired bond formation.

  • Possible Cause B: Reaction Temperature is Too High. While higher temperatures can increase reaction rates, they can also promote undesired decomposition pathways or side reactions.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Sometimes, finding the "sweet spot" for temperature is critical for maximizing selectivity.[8]

Problem 3: The reaction is sluggish and does not go to completion, even after extended time.

  • Possible Cause A: Catalyst Poisoning. Certain functional groups or impurities (e.g., sulfur-containing compounds) can irreversibly bind to the palladium catalyst and poison it.

    • Solution: Ensure all starting materials and solvents are of high purity. If poisoning is suspected from the substrate itself, a more robust catalyst system or a higher catalyst loading may be required.

  • Possible Cause B: Poor Solubility. One or more of the reagents may not be fully soluble in the chosen solvent, limiting the reaction rate.

    • Solution: Screen alternative solvents. A solvent study can reveal a medium that provides a better balance of solubility and reactivity. Common solvents for these reactions include toluene, dioxane, and DMF.[8]

Key Parameter Optimization

Optimizing a palladium-catalyzed synthesis involves balancing several interdependent variables. The following table summarizes their general effects.

ParameterEffect on ReactionOptimization Strategy
Catalyst The choice of Pd source (e.g., Pd(OAc)2, Pd2(dba)3) affects the initiation of the catalytic cycle.Screen different Pd(0) and Pd(II) pre-catalysts. Catalyst loading is typically 1-5 mol%.
Ligand Influences catalyst stability, reactivity, and selectivity. Can prevent catalyst decomposition and promote the desired bond-forming step.Screen monodentate and bidentate phosphine ligands, N-heterocyclic carbenes (NHCs), or specialized ligands like ureas.[7]
Base Essential for the reaction, often involved in the deprotonation of a phenol or in the regeneration of the active catalyst.The strength and solubility of the base (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) are critical. Screen both inorganic and organic bases.
Solvent Affects solubility of reagents, reaction rate, and sometimes the reaction pathway.Test polar aprotic solvents (DMF, DMAc), ethers (Dioxane, THF), and aromatic hydrocarbons (Toluene, Xylene).[8]
Temperature Controls the rate of reaction. Higher temperatures can overcome activation barriers but may also lead to side products.Start at a moderate temperature (e.g., 80 °C) and adjust up or down based on reaction progress and selectivity.[8]
dot```dot

graph parameter_relationships { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central nodes Yield [pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [pos="2.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Parameter nodes Catalyst [pos="-1.5,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [pos="1.5,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [pos="4,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [pos="-1.5,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [pos="1.5,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Catalyst -- Yield; Catalyst -- Purity; Ligand -- Yield; Ligand -- Purity; Base -- Yield; Base -- Purity; Solvent -- Yield; Solvent -- Purity; Temperature -- Yield; Temperature -- Purity; }``` Caption: Interdependence of key reaction parameters on yield and purity.

Example Optimized Protocol: Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed intramolecular cyclization of a suitable precursor like 2-(2-bromo-4,6-difluorophenoxy)ethanol.

dot

synthetic_pathway Precursor 2-(2-Bromo-4,6-difluorophenoxy)ethanol Product 5,7-Difluoro-2,3- dihydrobenzo[b]furan Precursor->Product Intramolecular Heck-type Cyclization Conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat (e.g., 100 °C)

Caption: General synthetic pathway via intramolecular cyclization.

Materials:

  • 2-(2-Bromo-4,6-difluorophenoxy)ethanol (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Carbonate (K2CO3), finely ground and dried (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the starting material, potassium carbonate, Pd(OAc)2, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

Common side products in the fluorination of dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of dihydrobenzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the formation of unwanted side products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired fluorinated dihydrobenzofuran, and understand the mechanistic pathways that can lead to impurities.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the fluorination of dihydrobenzofurans, presented in a question-and-answer format.

Issue 1: My reaction is producing a significant amount of hydroxylated dihydrobenzofuran instead of the fluorinated product.

Potential Cause: The presence of water in the reaction mixture can lead to the formation of a hydroxylated side product. This occurs when a carbocation intermediate, formed during the fluorination process, is trapped by water instead of the fluoride ion. This is particularly prevalent when using electrophilic fluorinating agents like Selectfluor™.[1]

Troubleshooting and Protocol:

  • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.

  • Reagent Purity: Use a freshly opened or properly stored bottle of the fluorinating agent. Some fluorinating agents can be hygroscopic.

  • Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. A less polar, aprotic solvent may disfavor the formation of the hydroxylated product.

Experimental Protocol for Minimizing Hydroxylation:

  • Assemble the reaction glassware and dry it in an oven at 120 °C for at least 4 hours.

  • Cool the glassware under a stream of dry nitrogen or argon.

  • Add the dihydrobenzofuran substrate and freshly activated 4Å molecular sieves to the reaction flask.

  • Add anhydrous solvent (e.g., acetonitrile, dichloromethane) via a syringe.

  • Add the electrophilic fluorinating agent (e.g., Selectfluor™) under a positive pressure of inert gas.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

Issue 2: I am observing the formation of a ring-opened product or a rearranged isomer.

Potential Cause: The dihydrobenzofuran ring system can be susceptible to rearrangement or ring-opening, especially under harsh reaction conditions or with certain fluorinating agents. For instance, the use of thioacetic acid with a dihydrobenzofuran derivative has been shown to result in a ring-opened product.[2] Acid-catalyzed decomposition has also been observed with reagents like DAST.[2]

Troubleshooting and Protocol:

  • Milder Fluorinating Agents: Consider using a less aggressive fluorinating agent. For example, if DAST or Deoxo-Fluor are causing decomposition, a switch to an electrophilic source like Selectfluor™ under neutral conditions might be beneficial.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • pH Control: If using a reagent that can generate acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize the acid.

Issue 3: My desired monofluorinated product is contaminated with a difluorinated side product.

Potential Cause: Over-fluorination can occur, especially with highly reactive substrates or when using an excess of the fluorinating agent. The initially formed monofluorinated product may be reactive enough to undergo a second fluorination. This has been noted as a potential issue in the fluorination of cyclic ketones.[3]

Troubleshooting and Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents is often a good starting point.

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent at any given time. This can be achieved using a syringe pump.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the monofluorinated product.

Experimental Protocol for Controlled Monofluorination:

  • Dissolve the dihydrobenzofuran substrate in an anhydrous solvent in the reaction flask and cool to the desired temperature (e.g., 0 °C or -78 °C).

  • Dissolve the fluorinating agent (1.05 equivalents) in the same anhydrous solvent in a separate flask.

  • Add the solution of the fluorinating agent dropwise to the cooled solution of the substrate over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Issue 4: I am observing elimination products, resulting in the formation of a benzofuran derivative.

Potential Cause: Elimination of HF from the fluorinated dihydrobenzofuran can lead to the formation of the corresponding benzofuran. This is more likely to occur with nucleophilic fluorinating agents like DAST and Deoxo-Fluor, which can promote elimination reactions.[4][5] The stability of the resulting aromatic benzofuran can be a strong driving force for this side reaction. The C-F bond is strong, but the acidity of the adjacent proton can be increased, favoring an E1cb-type mechanism.[6]

Troubleshooting and Protocol:

  • Choice of Reagent: Reagents like PyFluor have been developed to minimize elimination side products in the fluorination of alcohols.[7] While not directly tested on dihydrobenzofurans, exploring such milder reagents could be beneficial.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor proton abstraction that leads to elimination.

  • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the extent of the elimination reaction.

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon Fluorinating Agent(s)Key Contributing FactorsRecommended Mitigation Strategies
Hydroxylated Dihydrobenzofuran Electrophilic (e.g., Selectfluor™)Presence of waterUse stringent anhydrous conditions, pure reagents.
Ring-Opened/Rearranged Products Nucleophilic (e.g., DAST)Harsh reaction conditions, acidityUse milder reagents, control temperature and pH.
Difluorinated Dihydrobenzofuran Electrophilic (e.g., Selectfluor™)Excess fluorinating agent, high reactivityControl stoichiometry, slow addition, lower temperature.
Benzofuran (Elimination Product) Nucleophilic (e.g., DAST, Deoxo-Fluor)Basic or harsh conditions, stable aromatic productUse milder reagents, non-nucleophilic base, mild conditions.
Carboxylic Acid Byproducts Electrophilic (e.g., Selectfluor™)Hydrolysis of intermediates or productsAnhydrous conditions, careful work-up.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic fluorination of a dihydrobenzofuran?

A1: The electrophilic fluorination of a dihydrobenzofuran, which can be considered an enol ether, is believed to proceed through a polar two-electron process.[8][9] The electron-rich double bond of the dihydrobenzofuran attacks the electrophilic fluorine atom of the reagent (e.g., Selectfluor™), leading to the formation of a stabilized carbocation intermediate. This intermediate is then attacked by a nucleophile. In the desired reaction, the fluoride ion attacks to form the fluorinated product. However, if other nucleophiles like water are present, they can compete and lead to side products.

Q2: How does the choice between an electrophilic and a nucleophilic fluorinating agent affect the outcome of the reaction?

A2: Electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) are "F+" sources and react with electron-rich centers like the double bond in a dihydrobenzofuran. These reactions often proceed through carbocationic intermediates. Nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) are "F-" sources and are typically used to replace hydroxyl or carbonyl groups with fluorine. When used with dihydrobenzofurans that have a hydroxyl group, they can lead to fluorination but are also more prone to causing elimination and decomposition side reactions.[2][4][5]

Q3: My fluorinated dihydrobenzofuran seems to be unstable during work-up and purification. What can I do?

A3: Fluorinated compounds can sometimes be sensitive to acidic or basic conditions. During aqueous work-up, it is advisable to use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. For purification by column chromatography, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can help to prevent decomposition on the column. Also, minimizing the exposure time to the silica gel is recommended.

Q4: Can I fluorinate the aromatic ring of the dihydrobenzofuran instead of the heterocyclic ring?

A4: While the double bond in the dihydrofuran ring is generally more nucleophilic and thus more reactive towards electrophilic fluorinating agents, fluorination of the aromatic ring can occur, especially if the aromatic ring is activated with electron-donating groups.[10] The regioselectivity will depend on the specific substrate and the reaction conditions. To favor fluorination on the heterocyclic ring, milder conditions and a less reactive fluorinating agent might be employed.

Visualizing Reaction Pathways

Diagram 1: Desired Fluorination vs. Hydroxylation Side Product

sub Dihydrobenzofuran intermediate Carbocation Intermediate sub->intermediate Attack on E-F+ reagent Selectfluor™ (E-F+) reagent->intermediate product Fluorinated Dihydrobenzofuran intermediate->product F- attack side_product Hydroxylated Dihydrobenzofuran intermediate->side_product H2O attack

Caption: Formation of the desired product and a common side product.

Diagram 2: Fluorination vs. Elimination Side Product

sub Dihydrobenzofuran with -OH group product Fluorinated Dihydrobenzofuran sub->product Fluorination reagent DAST / Deoxo-Fluor side_product Benzofuran product->side_product Elimination (-HF)

Caption: Competing fluorination and elimination pathways.

References

Improving the stability of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Difluoro-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and handling of this valuable fluorinated building block. The unique electronic properties conferred by the fluorine atoms enhance the compound's utility in medicinal chemistry and material science, but also necessitate specific considerations to ensure its integrity throughout experimental workflows.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

Part 1: Understanding the Stability Profile

The stability of this compound is generally enhanced by the presence of two fluorine atoms on the benzene ring.[1] However, like all specialized reagents, its stability is not absolute and can be compromised by improper handling, storage, and experimental conditions. The primary areas of concern are susceptibility to strong acids and bases, potential for photodegradation, and thermal decomposition.

FAQ 1: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the reactivity of the dihydrobenzofuran scaffold and the influence of the electron-withdrawing fluorine atoms.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen in the dihydrobenzofuran ring can be protonated, making it susceptible to nucleophilic attack. This can lead to the opening of the five-membered ring to form a substituted 2-(2-hydroxyethyl)phenol derivative. The fluorine atoms, being strongly electron-withdrawing, may slightly reduce the basicity of the ether oxygen, offering some protection against this pathway compared to non-fluorinated analogs.

  • Base-Mediated Decomposition: While generally more stable to bases than acids, strong bases could potentially promote elimination reactions if there are suitable leaving groups on the dihydro-furan ring, or potentially interact with the aromatic ring, although the C-F bonds are generally strong.

  • Photodegradation: Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to UV light.[2] This can involve radical mechanisms leading to polymerization or cleavage of the ether bond. The presence of fluorine atoms can sometimes enhance photostability.[2]

  • Oxidation: The benzylic C-H bonds of the dihydrofuran ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially forming a benzofuranone derivative.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Issue 1: My purified this compound shows signs of degradation after a few days at room temperature. What is happening and how can I prevent it?

This is a common issue related to improper storage. While the dual fluorination enhances stability, the compound is not indefinitely stable under ambient conditions.[1]

Causality: The degradation is likely due to a combination of factors:

  • Atmospheric Oxygen: The dihydrofuran ring can be sensitive to slow oxidation.

  • Light Exposure: UV radiation from ambient light can initiate photodegradation pathways.[2]

  • Trace Impurities: Residual acid or base from the synthesis can catalyze decomposition.[2]

Troubleshooting Protocol:

  • Re-purification: If the degradation is minor, re-purify the compound using flash chromatography on silica gel.

  • Inert Atmosphere Storage: After purification, immediately store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect from light.[3]

  • Temperature Control: Store the compound at low temperatures, typically between -20°C and 4°C, to slow down potential degradation reactions.[3]

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CSlows down kinetic processes of degradation.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.[3]
Light Protected (Amber Vial/Foil)Prevents photodegradation.[3]
Container Tightly sealed glass vialPrevents exposure to moisture and air.[3]
Issue 2: During my reaction work-up with a strong acid, I am seeing a significant loss of my this compound. How can I mitigate this?

This is indicative of acid-catalyzed decomposition.

Causality: The ether linkage in the dihydrobenzofuran ring is susceptible to cleavage under strongly acidic conditions.

Troubleshooting Protocol:

  • Use Milder Acids: If possible, substitute strong mineral acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, citric acid) for pH adjustments.

  • Control Temperature: Perform the acidic work-up at low temperatures (e.g., 0°C) to reduce the rate of the degradation reaction.

  • Minimize Contact Time: Do not allow the compound to remain in the acidic solution for an extended period. Quickly proceed to the extraction and neutralization steps.

  • Aqueous Bicarbonate Wash: After the acidic wash, promptly wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

Experimental Workflow: Acid-Sensitive Work-up

Acid_Sensitive_Workup start Reaction Mixture quench Quench with Water/Brine at 0°C start->quench extract Extract with Organic Solvent quench->extract acid_wash Wash with Cold, Dilute Acid (if necessary) extract->acid_wash bicarb_wash Immediately Wash with Sat. NaHCO₃ acid_wash->bicarb_wash dry Dry over Na₂SO₄ bicarb_wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end Impurity_Formation StartingMaterial Starting Material e.g., Fluorinated Allylic Alcohol TargetCompound This compound Desired Product StartingMaterial->TargetCompound Cyclization IncompleteCyclization Incomplete Cyclization Unreacted Starting Material StartingMaterial->IncompleteCyclization Incomplete Reaction OverOxidation Over-Oxidation 5,7-Difluorobenzofuran TargetCompound->OverOxidation Oxidation RingOpening Ring Opening Substituted Phenol TargetCompound->RingOpening Acid/Base Instability

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving fluorinated benzofuran scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these valuable but often recalcitrant substrates. The presence of fluorine can significantly alter the electronic properties of the benzofuran ring system, impacting reaction kinetics, catalyst stability, and side-product formation.

This resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond generic recommendations and provide you with the causal understanding needed to solve specific experimental issues.

Part 1: Frequently Asked Questions (FAQs) - Common Issues & First Principles

This section addresses high-level, frequently encountered problems that can derail your synthesis.

Question 1: My palladium-catalyzed cross-coupling reaction with a fluorinated benzofuran is giving very low to no yield. Where do I start troubleshooting?

Answer: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic cycle. The strong electron-withdrawing nature of fluorine can deactivate the benzofuran system, making key steps like oxidative addition more challenging than with non-fluorinated analogues.

Here is a logical troubleshooting workflow to diagnose the issue:

Troubleshooting_Flowchart start Low or No Yield Observed q1 Is the Starting Material Consumed? (Check by TLC or LC-MS) start->q1 sub_path1 No / Minimal Consumption q1->sub_path1 No sub_path2 Yes, Starting Material is Consumed q1->sub_path2 Yes sol1 Problem with Catalyst Activation or Oxidative Addition. step1a 1. Verify Catalyst Precursor: - Use a fresh, reliable source of Pd(0) or a Pd(II) precatalyst that reduces in situ. - Consider an air-stable precatalyst (e.g., G3 palladacycles). step1b 2. Check Ligand Integrity: - Phosphine ligands can oxidize. Use fresh ligand or store under inert gas. - Ensure appropriate Pd:Ligand ratio (typically 1:1 to 1:2). step1c 3. Re-evaluate Reaction Conditions: - Increase temperature. Fluorinated arenes often require more thermal energy. - Screen different bases. The base is crucial for the turnover-limiting step. sol2 Problem with Downstream Steps or Product Decomposition. step2a 1. Analyze Crude Reaction Mixture: - Look for hydrodehalogenation or defluorination byproducts. - Check for protodeborylation of the boronic acid partner. step2b 2. Suspect Reductive Elimination Failure: - Fluorine can make C-F or C-C reductive elimination difficult. - A different ligand might be needed to promote this final step. step2c 3. Consider Product Instability: - The product may be unstable under the reaction conditions (e.g., high temperature, strong base).

Technical Support Center: Purification of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 5,7-Difluoro-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of impurities encountered during the synthesis of this valuable fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation, while conceptually straightforward, can be accompanied by the formation of several impurities that complicate purification. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

A common and efficient synthetic route to this compound involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2,4-difluorophenol with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base to form the intermediate 2-(2,4-difluorophenoxy)ethanol.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the intermediate to yield the desired this compound.

This guide will focus on the impurities that can arise from this synthetic pathway and provide detailed protocols for their removal.

Common Impurities and Their Origins

Understanding the potential impurities is the first step in developing an effective purification strategy. The table below summarizes the most common impurities, their structures, and their likely origins.

Impurity NameStructureOrigin
Unreacted 2,4-DifluorophenolIncomplete Williamson ether synthesis.
Intermediate: 2-(2,4-Difluorophenoxy)ethanolIncomplete intramolecular cyclization.
Regioisomer: 4,6-Difluoro-2,3-dihydrobenzo[b]furanPotential for alternative cyclization, though less likely.
O-Alkylated Phenol DimerSide reaction of the phenoxide with the product or intermediate.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during the purification of this compound.

Q1: My crude product shows a spot on the TLC with a similar Rf to the starting 2,4-difluorophenol. How can I remove it?

A1: Unreacted 2,4-difluorophenol is a common impurity. Due to its acidic nature, it can be effectively removed with an aqueous base wash.

  • Underlying Principle: 2,4-difluorophenol is acidic and will be deprotonated by a base to form a water-soluble salt, which can then be separated from the organic layer containing your desired product.

  • Troubleshooting Steps:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Verify the removal of the phenolic impurity by TLC.

Q2: I'm having trouble separating the desired product from the intermediate, 2-(2,4-difluorophenoxy)ethanol, by column chromatography. What can I do?

A2: The intermediate is more polar than the final product due to the presence of the hydroxyl group. Optimizing your column chromatography conditions should allow for a good separation.

  • Expert Insight: The polarity difference between the product and the intermediate is the key to their separation. A well-chosen eluent system is crucial.

  • Troubleshooting Workflow:

digraph "Troubleshooting_Chromatography" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Workflow for optimizing chromatographic separation.
  • Recommended Action:

    • Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A good starting point for the eluent is a 95:5 mixture of hexanes:ethyl acetate.[1]

    • TLC Analysis: Carefully monitor the separation on a TLC plate before running the column. Aim for an Rf value of 0.2-0.3 for your desired product.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient of increasing ethyl acetate concentration can be very effective.

    • Column Packing: Ensure your column is well-packed to avoid channeling and band broadening.

Q3: I suspect I have a regioisomeric impurity. How can I confirm its presence and separate it?

A3: The formation of the 4,6-difluoro regioisomer is a possibility, although generally less favored. Its separation from the desired 5,7-difluoro isomer can be challenging due to their very similar polarities.[2]

  • Authoritative Grounding: The separation of regioisomers of fluorinated aromatic compounds often requires high-resolution chromatographic techniques.[3]

  • Identification:

    • NMR Spectroscopy: High-field ¹H and ¹⁹F NMR spectroscopy are the most powerful tools for identifying regioisomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.

    • GC-MS: Gas chromatography-mass spectrometry can also be used to separate and identify isomers, especially if you have access to reference standards.

  • Separation Strategies:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a normal-phase column can often provide the resolution needed to separate regioisomers.[3]

    • Specialized Chromatography: For very difficult separations, consider using a stationary phase with different selectivity, such as a fluorinated phase column.[4]

Q4: After my reaction, I have a high-boiling, non-polar impurity. What could it be and how do I remove it?

A4: A high-boiling, non-polar impurity could be an O-alkylated phenol dimer, formed from a side reaction.

  • Mechanistic Insight: This can occur if the phenoxide intermediate attacks another molecule of the ether intermediate or the final product.

  • Purification Approach:

    • Column Chromatography: This type of impurity should be significantly less polar than your desired product and should elute first during column chromatography. Use a non-polar eluent system to effectively separate it.

    • Recrystallization: If the impurity is present in a small amount, recrystallization of the crude product can be an effective final purification step.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification

This protocol is designed for the general purification of crude this compound to remove common, more polar and less polar impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to remove any non-polar impurities. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient could be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a highly pure, crystalline product.

  • Solvent Selection: In a small test tube, test the solubility of a small sample of your product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

General purification workflow for this compound.

References

Technical Support Center: Scaling the Synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, chemists, and process development professionals. This compound is a crucial building block in medicinal chemistry, notably in the development of antidepressants and anticonvulsants, where the fluorine atoms can enhance metabolic stability and binding affinity.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are several established routes to this scaffold, with the choice often depending on the starting material availability, scale, and desired purity profile. The most common strategies include:

  • Williamson Ether Synthesis and Intramolecular Cyclization: This is a robust, two-step approach. It typically involves the O-alkylation of a 3,5-difluorophenol with a two-carbon electrophile (like 1,2-dibromoethane), followed by a base-mediated intramolecular cyclization to form the dihydrofuran ring.

  • Reduction of 5,7-Difluorobenzofuran: If the corresponding benzofuran is readily available, it can be reduced to the dihydrobenzofuran.[1] A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Transition Metal-Catalyzed Cyclization: Modern methods may involve palladium or rhodium-catalyzed intramolecular reactions of appropriately substituted fluoro-phenols, which can offer high efficiency and regioselectivity.[1][2]

Q2: What are the critical safety considerations when handling fluorinated aromatic compounds and associated reagents?

Safety is paramount. Key considerations include:

  • Fluorinated Compounds: While this compound itself has limited available toxicity data, fluorinated organic compounds should be handled with care, assuming potential toxicity.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Reagents:

    • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Ensure all glassware is scrupulously dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvents: Anhydrous solvents like DMF and THF are required for many steps. Ensure they are properly dried and handle them in a fume hood.

    • Alkylating Agents: Reagents like 1,2-dibromoethane are toxic and potential carcinogens. Handle with extreme caution and appropriate PPE.

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific problems that can arise during a typical two-step synthesis involving O-alkylation and subsequent cyclization.

Workflow: Two-Step Synthesis of this compound

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 3,5-Difluorophenol D Intermediate: 1-Bromo-2-(3,5-difluorophenoxy)ethane A->D 1 B 1,2-Dibromoethane B->D 2 C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D 3 F This compound D->F 4 D->F E Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) E->F 5

Caption: A typical two-step synthetic workflow for this compound.

Problem 1: Low Yield or Stalled O-Alkylation Reaction (Step 1)

Question: My initial reaction of 3,5-difluorophenol with 1,2-dibromoethane is inefficient, showing significant unreacted starting material even after prolonged reaction times. How can I optimize this for a larger scale?

Answer: This is a classic Williamson ether synthesis, and its success hinges on several critical parameters. Incomplete reaction is often due to issues with the base, solvent, or temperature.

Troubleshooting Steps:

  • Assess the Base and Solvent System: The combination of base and solvent is crucial. The base must be strong enough to deprotonate the phenol, and the solvent must facilitate the subsequent SN2 reaction.

    • Weak Base Issues: Potassium carbonate (K₂CO₃) is a common choice, but on scale-up, its limited solubility can lead to slow reaction rates.[3] Consider using cesium carbonate (Cs₂CO₃), which is more soluble and often provides a "cesium effect" that accelerates SN2 reactions.

    • Solvent Purity: The solvent (e.g., DMF, Acetonitrile) must be anhydrous. Water will consume the base and can interfere with the reaction. Ensure you are using a freshly opened bottle or a properly dried solvent.

  • Optimize Reaction Temperature: While room temperature might be sufficient for some substrates, this reaction often requires heating to proceed at a reasonable rate.

    • Start with a modest temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Be cautious of excessive heat, which can promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, a common side product.

  • Check Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of 1,2-dibromoethane can help drive the reaction to completion. However, a large excess will complicate purification and increase costs, which is a key consideration for scale-up.

  • Consider Phase-Transfer Catalysis: On a larger scale where solubility can be a major issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by helping the phenoxide anion interact with the alkylating agent.

ParameterRecommendation for Scale-UpRationale
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) with a phase-transfer catalyst.Enhances reaction rate through better solubility and catalytic effects.
Solvent Anhydrous Acetonitrile or DMF.Acetonitrile is often easier to remove during workup than DMF. Ensure low water content.
Temperature 60 - 80 °C (Monitor closely).Balances reaction rate against the formation of elimination byproducts.
Reagent Ratio 1.1 - 1.2 eq. of 1,2-dibromoethane.Minimizes excess reagent to simplify purification and reduce cost.
Problem 2: Incomplete Intramolecular Cyclization (Step 2)

Question: My intermediate, 1-bromo-2-(3,5-difluorophenoxy)ethane, is not cyclizing efficiently to the final product. What factors govern the success of this ring-closing step?

Answer: This intramolecular cyclization is highly sensitive to reaction conditions, particularly the strength of the base and the complete absence of water. The electron-withdrawing nature of the two fluorine atoms can make the aromatic ring less nucleophilic, potentially slowing the reaction.

Troubleshooting Steps:

  • Use a Sufficiently Strong Base: This step requires a strong, non-nucleophilic base to deprotonate the carbon alpha to the aromatic ring, facilitating the intramolecular SNAr-type cyclization.

    • Sodium Hydride (NaH): This is a common and effective choice. Use a 60% dispersion in mineral oil and ensure it is fresh. The reaction is heterogeneous, so efficient stirring is critical.[3]

    • Potassium tert-butoxide (KOtBu): Another strong, hindered base that can be effective.

  • Ensure Strictly Anhydrous Conditions: This is the most common point of failure. Any trace of water will quench the strong base.

    • Glassware: Oven-dry or flame-dry all glassware immediately before use.

    • Solvent: Use anhydrous THF or Dioxane.

    • Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon from start to finish.

  • Manage Temperature: The initial deprotonation may be exothermic. It is often best to add the base at 0 °C and then allow the reaction to warm to room temperature or be gently heated to reflux to drive the cyclization to completion.

  • High Dilution Principle: On a larger scale, intermolecular side reactions (e.g., dimerization) can become competitive. While not always necessary for a 5-membered ring formation, if intermolecular byproducts are observed, consider using high-dilution conditions (i.e., adding the substrate slowly to a solution of the base) to favor the intramolecular pathway.

Problem 3: Purification Challenges and Impurity Profile

Question: After the reaction, I have a complex mixture that is difficult to purify by column chromatography on a large scale. What are the likely impurities and how can I simplify purification?

Answer: Purification is a major hurdle in scaling up. Understanding potential impurities allows for a more targeted purification strategy.

Common Impurities & Solutions:

  • From Step 1 (O-Alkylation):

    • Unreacted 3,5-Difluorophenol: This is acidic and can be removed with a basic aqueous wash (e.g., 1M NaOH) during the workup.

    • Excess 1,2-Dibromoethane: This is volatile and can often be removed under reduced pressure.

    • Dialkylated Phenol: If the phenoxide attacks both ends of the dibromoethane, a dimer can form. This is minimized by using only a slight excess of the alkylating agent.

  • From Step 2 (Cyclization):

    • Unreacted Intermediate: If cyclization is incomplete, this will be a major impurity. Re-subjecting the crude material to the reaction conditions can sometimes be effective.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup is critical. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.[4]

    • Column Chromatography: While challenging on a large scale, it is often necessary. Use a wider diameter column with a modest bed height. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% Ethyl Acetate in Hexanes) is typically effective.

    • Recrystallization/Distillation: The final product, if solid, may be amenable to recrystallization. If it is a liquid, vacuum distillation could be an excellent, scalable purification method if the boiling point is suitable and the product is thermally stable.

Troubleshooting Logic Diagram

start Low Yield or Impure Product step1_issue Issue in Step 1 (O-Alkylation)? start->step1_issue step2_issue Issue in Step 2 (Cyclization)? step1_issue->step2_issue No base_solvent Check Base/Solvent - Use Cs₂CO₃ or PTC - Ensure anhydrous solvent step1_issue->base_solvent Yes purification_issue Purification Issue? step2_issue->purification_issue No strong_base Use Stronger Base - Fresh NaH or KOtBu step2_issue->strong_base Yes workup Optimize Workup - Basic wash for phenol - Brine wash purification_issue->workup Yes temp_stoich Optimize Temp/Stoichiometry - Heat to 60-80°C - Use 1.1 eq. R-Br base_solvent->temp_stoich anhydrous Ensure Anhydrous Conditions - Flame-dry glassware - Inert atmosphere strong_base->anhydrous dilution Consider High Dilution - Slow substrate addition anhydrous->dilution distill Consider Distillation or Recrystallization workup->distill

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocol Example

Synthesis of 1-Bromo-2-(3,5-difluorophenoxy)ethane (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile to make a 0.5 M solution.

  • Add 1,2-dibromoethane (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 75 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step or purified by column chromatography.

Synthesis of this compound (Final Product)

  • Under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) to a flame-dried, three-neck flask.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-bromo-2-(3,5-difluorophenoxy)ethane (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure this compound.

References

Technical Support Center: By-product Analysis in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the synthesis of fluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and by-product formation in their reactions. The introduction of fluorine can dramatically alter reaction pathways, leading to unique and often unexpected side products. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you identify, understand, and mitigate the formation of these impurities.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise regardless of the specific synthetic strategy employed.

Q1: My reaction mixture is complex, showing multiple unidentified spots on TLC and numerous peaks in the LC-MS. Where do I begin my analysis?

A1: A complex crude reaction mixture is a common challenge. A systematic approach is crucial for efficiently identifying the source of impurities and optimizing the reaction. The first step is to methodically characterize the mixture using a combination of analytical techniques before attempting extensive purification.

Initial Assessment Workflow:

  • ¹⁹F NMR Spectroscopy: This is your most powerful initial tool. Since your target molecule is fluorinated, a ¹⁹F NMR of the crude mixture will instantly reveal all fluorine-containing species. The number of signals corresponds to the number of distinct fluorinated compounds. The chemical shifts and coupling patterns provide initial clues about the electronic environment and proximity of other fluorine atoms or protons.

  • LC-MS with ¹⁹F NMR Correlation: Fractionate the crude mixture using HPLC and collect the major impurity peaks. Analyze each fraction by both mass spectrometry (to get the molecular weight) and ¹⁹F NMR (to confirm it's a fluorinated by-product and get structural information). This correlates a specific mass with a specific fluorine environment.

  • Check Starting Materials: Run a ¹⁹F NMR on your fluorinated starting materials or building blocks. They can degrade upon storage or contain impurities that carry through the reaction.

  • Re-evaluate the Reaction Conditions: Consider the fundamental stability of your reagents and intermediates under the chosen conditions (pH, temperature, solvent). Many fluorinating reagents are strong oxidants, and substrates can be sensitive to the acidic or basic by-products generated.[1]

Below is a general workflow for tackling a complex reaction mixture.

G start Complex Reaction Mixture Observed (TLC, Crude LC-MS) nmr_19f Acquire Crude ¹⁹F NMR start->nmr_19f lcms Acquire Crude LC-MS start->lcms analyze_nmr Analyze ¹⁹F NMR: - Number of F-containing species? - Unexpected chemical shifts? nmr_19f->analyze_nmr analyze_lcms Analyze LC-MS: - Expected M+H / M+Na? - Masses corresponding to over/under-fluorination, hydrolysis? lcms->analyze_lcms decision Are major by-products fluorinated? analyze_nmr->decision analyze_lcms->decision isolate Isolate Major By-products (Prep-HPLC / Column) decision->isolate Yes non_f_path Investigate Non-Fluorinated Starting Materials & Reagents decision->non_f_path No structure Full Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, HRMS) isolate->structure end Identify By-product Structures & Propose Formation Mechanism structure->end non_f_path->end

Caption: Initial workflow for by-product investigation.
Q2: I suspect solvent is participating in the reaction. What are common solvent-related by-products and how can I confirm this?

A2: Solvent participation is a frequent and often overlooked source of by-products, especially in fluorination chemistry where reactive intermediates are generated.

  • Acetonitrile (MeCN): Acetonitrile is a very common solvent but can act as a nucleophile, particularly with highly reactive electrophilic intermediates. For instance, in reactions proceeding through cationic intermediates, acetonitrile can be trapped to form nitrilium ions, which upon workup can hydrolyze to form N-acetylated by-products.[2] If your by-product has a mass that is 41 amu (C₂H₃N) higher than a suspected intermediate, this is a strong possibility.

  • Alcohols (MeOH, EtOH): Alcohols can compete with other nucleophiles in the reaction. In fluorinative cyclizations, they can be trapped to form alkoxy-substituted acyclic or cyclic products instead of the desired fluoro-heterocycle. Fluorinated alcohols like HFIP or TFE, often used to improve solubility or promote reactions, can also be incorporated.[3]

  • Dimethylformamide (DMF): While a useful polar aprotic solvent, DMF is unstable in the presence of strong acids, bases, or oxidants. Some electrophilic fluorinating agents, like Selectfluor, can react exothermically and rapidly with DMF.[4] Decomposition can lead to the formation of dimethylamine, which can act as a nucleophile, or formic acid, which can cause side reactions.

  • Water: The presence of adventitious water is a primary cause of hydrolysis by-products. This is especially true when working with anhydrous fluoride salts (KF, CsF) for nucleophilic fluorination or with moisture-sensitive intermediates.[5][6] Hydrolysis can lead to the formation of hydroxylated heterocycles instead of fluorinated ones.

Confirmation Strategy: To confirm solvent incorporation, perform an isotopic labeling study. For example, if you suspect acetonitrile addition, run the reaction in deuterated acetonitrile (CD₃CN) and analyze the crude mixture by HRMS. A corresponding mass shift in the by-product peak (e.g., +3 for CD₃CN) provides definitive evidence of solvent participation.

Section 2: By-products in Specific Synthetic Strategies
Part 2.1: Direct C-H Fluorination

Direct C-H fluorination is a powerful strategy but is often plagued by issues of selectivity.

Q3: My direct C-H fluorination is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A3: Achieving high regioselectivity in C-H fluorination is challenging because many heterocycles possess multiple C-H bonds with similar reactivity.[7] Selectivity is governed by a combination of electronic and steric factors.

Mechanistic Causes & Solutions:

  • Innate Electronic Bias: The inherent electronic properties of the heterocycle dictate the most reactive positions. For electron-rich heterocycles like pyrroles or indoles, fluorination often occurs at the most nucleophilic positions. For electron-deficient rings like pyridines, the reaction is more complex; nucleophilic fluorination targets the most electrophilic positions (e.g., C4), while electrophilic fluorination requires activation.[7]

  • Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, favoring fluorination at more accessible sites.

  • Directing Groups: This is the most effective strategy for controlling regioselectivity. A functional group on the heterocycle can coordinate to a metal catalyst (in metal-catalyzed reactions) or electronically influence a specific position, directing the fluorinating agent. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[1] The choice of directing group and catalyst is crucial for success.[8]

  • Fluorinating Reagent: Different electrophilic fluorinating agents (e.g., Selectfluor, NFSI) exhibit different selectivities based on their steric bulk and reactivity.[9][10] Screening different N-F reagents is a recommended optimization step.

The diagram below illustrates how a directing group (DG) can control the regioselectivity of a metal-catalyzed C-H fluorination reaction, preventing the formation of undesired isomers.

G sub Heterocycle-DG intermed Directed Intermediate (Chelation Control) sub->intermed + [M-F] Catalyst Coordination intermed2 Innate Reactivity sub->intermed2 No Directing Group (Electronic Control) cat [M-F] Catalyst prod1 Desired Regioisomer intermed->prod1 C-H Activation & Reductive Elimination prod2 Isomer 2 intermed2->prod2 prod3 Isomer 3 intermed2->prod3

Caption: Directed vs. Undirected C-H Fluorination Pathways.
Q4: I am observing significant amounts of di- or even tri-fluorinated products, but my starting material remains. How can I achieve selective mono-fluorination?

A4: The formation of over-fluorinated products often occurs when the mono-fluorinated product is more reactive towards fluorination than the starting material. The electron-withdrawing nature of fluorine can sometimes activate other positions in the ring for subsequent fluorination.

Troubleshooting Strategies:

  • Reduce Stoichiometry of Fluorinating Agent: The most straightforward approach is to use a sub-stoichiometric amount of the fluorinating agent (e.g., 0.8-0.9 equivalents) to ensure the starting material is the species in excess. This will necessarily result in lower conversion but can significantly improve selectivity for the mono-fluorinated product.

  • Lower the Reaction Temperature: Higher temperatures can overcome the activation barrier for the second fluorination. Running the reaction at a lower temperature may slow down the reaction but can dramatically increase selectivity.[1]

  • Slow Addition: Instead of adding the fluorinating agent all at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant starting material over the newly formed mono-fluorinated product.

  • Change the Solvent: The solvent can influence the relative reactivity of the substrate and the mono-fluorinated product. Screening less polar or more coordinating solvents might dampen the reactivity enough to prevent over-fluorination.[1]

Part 2.2: Fluorinative Cyclization

This powerful class of reactions forms a C-F bond and a heterocyclic ring in a single step, but it is susceptible to competing reaction pathways.

Q5: My fluorinative cyclization is not working. I'm isolating a stable, acyclic fluorinated intermediate instead of the desired heterocycle. What is happening?

A5: This outcome indicates that the initial fluorination step (often an electrophilic attack on a double or triple bond) is occurring, but the subsequent nucleophilic cyclization step is failing.

Mechanistic Causes & Solutions:

  • Poor Nucleophilicity of the Trapping Group: The internal nucleophile (e.g., an alcohol, amine, or amide) may not be sufficiently reactive to attack the fluoronium ion or carbocation intermediate formed after the initial fluorine addition.

    • Solution: If using an alcohol or amine nucleophile, adding a non-nucleophilic base can deprotonate it, increasing its nucleophilicity and promoting cyclization.

  • Steric Hindrance: The cyclization may be sterically hindered. If the nucleophile cannot achieve the correct geometry to attack the intermediate, the reaction will stall.

    • Solution: Re-evaluate the substrate design. It may be necessary to increase the length of the tether between the alkene/alkyne and the nucleophile.

  • Intermediate Stability: The intermediate carbocation might be stabilized by resonance or other effects, making it less electrophilic and less prone to attack by the internal nucleophile. It may instead be quenched by an external nucleophile (like solvent or counter-ion) or undergo elimination.

    • Solution: Switching to a more polar solvent can sometimes stabilize the transition state of the cyclization. Alternatively, using a more reactive fluorinating agent can lead to a "hotter" intermediate that is more likely to cyclize quickly.

The diagram below shows the desired fluorinative cyclization pathway versus the pathway leading to an undesired acyclic by-product.

G start Unsaturated Precursor (with internal Nu-H) intermed Fluoronium / Carbocation Intermediate start->intermed + F⁺ f_plus Electrophilic Fluorinating Agent (E.g., Selectfluor) product_cyclic Fluorinated Heterocycle intermed->product_cyclic Internal Nu-H attacks product_acyclic Acyclic Fluorinated By-product intermed->product_acyclic Quenched by Nu⁻(ext) or Elimination path1 Desired Pathway: Intramolecular Attack path2 Undesired Pathway: External Quench / Elimination

Caption: Competing pathways in fluorinative cyclization.
Section 3: Analytical Protocols & Workflows

Protocol 3.1: ¹⁹F NMR for By-product Identification and Quantification

¹⁹F NMR is an indispensable tool due to its high sensitivity, wide chemical shift range, and the fact that the ¹⁹F nucleus is 100% abundant.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture (e.g., 5-10 mg).

    • Dissolve it in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

    • Add a known amount of an internal standard. A common choice is fluorobenzene (C₆H₅F) or trifluorotoluene (C₆H₅CF₃), as they typically have sharp singlets in a region of the spectrum that does not overlap with the signals of interest. Record the exact mass or volume added.

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum to show only singlets for each unique fluorine environment (unless there is F-F coupling).

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of all fluorine nuclei. This is critical for accurate quantification. A d1 of 10-30 seconds is often a safe starting point.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for minor by-products.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Reference the spectrum. If an internal standard with a known chemical shift is used, reference its peak accordingly (e.g., C₆H₅F at ~ -113.15 ppm relative to CFCl₃).

    • Integrate all peaks, including the internal standard.

  • Quantification:

    • The molar ratio of any by-product to your product can be calculated using the following formula:

      • Molar Ratio (By-product / Product) = [Integration(By-product) / #F(By-product)] / [Integration(Product) / #F(Product)]

    • The absolute yield of a by-product can be determined relative to the internal standard.

Section 4: Data Interpretation & Reference Tables
Table 1: Common By-products and Troubleshooting Solutions
By-product TypeLikely Mechanistic CauseKey Analytical Signature (NMR/MS)Suggested Solution
Regioisomers Competing C-H activation sites with similar reactivity.[7][11]Same mass, different ¹⁹F and ¹H NMR chemical shifts and coupling.Introduce a directing group; screen catalysts and fluorinating agents; optimize temperature.[1][8]
Over-fluorination Products Mono-fluorinated product is more reactive than the starting material.Mass is higher by 18 amu (F vs. H) for each additional fluorine.Use <1 equivalent of fluorinating agent; slow addition of reagent; lower reaction temperature.[1]
Hydrolysis Products (-OH) Reaction with adventitious or deliberately added water.[6]Mass is 1 amu lower (OH vs. F). Loss of ¹⁹F NMR signal.Use rigorously dried solvents and reagents; run under an inert atmosphere (N₂ or Ar).[1]
Solvent Adducts (e.g., from MeCN) Trapping of a reactive intermediate by a nucleophilic solvent.[2]Mass corresponds to intermediate + solvent molecule.Change to a non-nucleophilic solvent (e.g., DCE, Ethyl Acetate); confirm with isotopic labeling.[1]
Elimination Products (Alkene) Base-promoted or thermal elimination of HF or other leaving groups.Mass is lower by 20 amu (HF). Appearance of alkene signals in ¹H NMR.Use a non-nucleophilic base; lower reaction temperature; choose substrates less prone to elimination.[5]
Decomposition/Polymerization Substrate instability under strongly acidic/basic or oxidative conditions.[1]Broad, unresolved signals in NMR ("baseline hump"); complex MS.Use milder reaction conditions; buffer the reaction (e.g., with Li₂CO₃); purify starting materials.[1]

References

Optimizing reaction conditions for the synthesis of 5,7-difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-difluoro-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the nuances of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The synthesis of this and other fluorinated heterocycles can be challenging, often requiring careful optimization of reaction conditions.[1][2][3] This guide focuses on a common and practical synthetic route: the Williamson ether synthesis of 2-(2,4-difluorophenoxy)ethanol followed by an intramolecular cyclization.

Diagram: Synthetic Pathway

Synthesis_Pathway A 2,4-Difluorophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B 2-Chloroethanol B->C D 2-(2,4-Difluorophenoxy)ethanol C->D Williamson Ether Synthesis E Cyclization Catalyst (e.g., Polyphosphoric Acid) D->E F This compound E->F Intramolecular Cyclization

Caption: Overall synthetic scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and scalable route involves a two-step process. The first step is a Williamson ether synthesis between 2,4-difluorophenol and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to form the intermediate 2-(2,4-difluorophenoxy)ethanol. The second step is an intramolecular cyclization of this intermediate, typically acid-catalyzed, to yield the desired this compound.

Q2: Why are fluorine atoms at the 5 and 7 positions important?

A2: The fluorine atoms at these positions significantly influence the electronic properties of the molecule. Their strong electron-withdrawing nature can affect the reactivity of the aromatic ring and the pKa of the phenolic precursor. In the context of drug discovery, fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.[3]

Q3: What are the key safety precautions for this synthesis?

A3: 2,4-Difluorophenol is corrosive and toxic; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. 2-Chloroethanol is also toxic and should be handled with care.[4] Polyphosphoric acid (PPA), a common cyclization catalyst, is highly corrosive and reacts exothermically with water. Ensure all glassware is dry and handle PPA with caution.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Part 1: Williamson Ether Synthesis of 2-(2,4-Difluorophenoxy)ethanol

Issue 1: Low or No Yield of the Ether Intermediate

Potential Cause Explanation Troubleshooting Steps
Ineffective Deprotonation of Phenol The nucleophilicity of the phenoxide is crucial for the SN2 reaction. The electron-withdrawing fluorine atoms decrease the acidity of the phenol, making complete deprotonation more challenging.- Use a stronger base (e.g., sodium hydride instead of potassium carbonate). - Ensure the base is fresh and anhydrous. - Increase the reaction temperature to facilitate deprotonation.
Poor Quality of Reagents Impurities in the starting materials or solvent can inhibit the reaction.- Use freshly distilled 2-chloroethanol. - Ensure the solvent (e.g., acetone, DMF) is anhydrous.
Side Reactions At higher temperatures, elimination of the haloethanol can compete with the substitution reaction.- Maintain a moderate reaction temperature (e.g., 50-60 °C). - Add the haloethanol slowly to the reaction mixture.

Issue 2: Presence of Unreacted 2,4-Difluorophenol in the Product

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or slightly increase the temperature.
Insufficient Haloethanol An inadequate amount of the electrophile will result in unreacted starting material.- Use a slight excess (1.1-1.2 equivalents) of the 2-haloethanol.
Workup Issues The phenolic starting material can be carried through an incomplete workup.- During the aqueous workup, wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol.
Part 2: Intramolecular Cyclization to this compound

Issue 3: Low Yield of the Final Product

Potential Cause Explanation Troubleshooting Steps
Inefficient Cyclization The intramolecular Friedel-Crafts-type reaction requires a strong acid catalyst to protonate the hydroxyl group, making it a good leaving group, and to activate the aromatic ring.- Use a strong dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. - Ensure the reaction is heated to a sufficient temperature (typically >100 °C) to drive the cyclization.
Polymerization Under harsh acidic conditions, intermolecular reactions can lead to polymer formation.- Maintain a high dilution to favor the intramolecular cyclization. - Control the reaction temperature carefully to avoid excessive side reactions.
Decomposition of Product The product may be unstable under prolonged exposure to strong acid at high temperatures.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Issue 4: Formation of Impurities and Side Products

Potential Cause Explanation Troubleshooting Steps
Dehydration of Intermediate The carbocation intermediate can undergo elimination to form a vinyl ether, which may not cyclize efficiently.- Use a milder cyclization catalyst if possible, although this may require longer reaction times.
Rearrangement Reactions Although less common in this specific system, carbocation rearrangements can occur under strongly acidic conditions.- Characterize byproducts carefully using techniques like NMR and Mass Spectrometry to identify their structures and adjust reaction conditions accordingly.
Incomplete Cyclization The reaction may not have gone to completion.- Increase the reaction time or temperature, while monitoring for product decomposition.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4-Difluorophenoxy)ethanol
  • To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (around 56 °C) for 1 hour.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Continue refluxing and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to this compound
  • Add 2-(2,4-difluorophenoxy)ethanol (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture with stirring to 120-140 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Step1 Identify the Problematic Step: - Williamson Ether Synthesis - Intramolecular Cyclization Start->Step1 Ether_Synthesis Williamson Ether Synthesis Issues Step1->Ether_Synthesis Step 1 Cyclization Cyclization Issues Step1->Cyclization Step 2 Low_Yield_Ether Low Yield of Ether Ether_Synthesis->Low_Yield_Ether Unreacted_Phenol Unreacted Phenol Ether_Synthesis->Unreacted_Phenol Low_Yield_Final Low Yield of Final Product Cyclization->Low_Yield_Final Impurities_Final Impurities in Final Product Cyclization->Impurities_Final Optimize_Base Optimize Base/Solvent Low_Yield_Ether->Optimize_Base Check_Reagents Check Reagent Purity Low_Yield_Ether->Check_Reagents Optimize_Workup Optimize Workup Unreacted_Phenol->Optimize_Workup Monitor_Reaction Monitor Reaction Progress Unreacted_Phenol->Monitor_Reaction Optimize_Catalyst Optimize Catalyst/Temperature Low_Yield_Final->Optimize_Catalyst Control_Dilution Control Dilution Low_Yield_Final->Control_Dilution Impurities_Final->Optimize_Catalyst Impurities_Final->Monitor_Reaction

Caption: A workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

The Evolving Landscape of Dihydrobenzofurans: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3][4] This guide offers a comparative analysis of the biological performance of various dihydrobenzofuran derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts. We will delve into the structure-activity relationships that govern their efficacy and provide an overview of the experimental methodologies used to evaluate their potential.

Anticancer Activity: A Promising Frontier

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[5][6][7] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways necessary for tumor growth and progression.[5][8]

Comparative Cytotoxic Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The table below summarizes the IC₅₀ values for several dihydrobenzofuran derivatives against various cancer cell lines, illustrating the impact of different substitutions on their cytotoxic efficacy.

Derivative ClassCompoundTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Natural Product--INVALID-LINK--CAL-27Oral Cancer48.52 ± 0.95[8]
Natural Product--INVALID-LINK--NCI-H460Lung Cancer53.24 ± 1.49[8]
Natural ProductAilanthoidol (Compound 7)Huh7Hepatoma22 (at 48h)[5]
Synthetic--INVALID-LINK--SiHaCervical Cancer1.10[5]
Synthetic--INVALID-LINK--HeLaCervical Cancer1.06[5]
Fluorinated--INVALID-LINK--HCT116Colorectal CarcinomaInhibition of ~70%[9][10]
Pyrazoline-Substituted--INVALID-LINK--MCF-7Breast CancerPromising Activity[11][12]

Key Insights from Experimental Data:

  • Naturally occurring dihydrobenzofuran derivatives isolated from Polygonum barbatum have demonstrated significant anticancer potential.[8] For instance, one such compound exhibited a more potent IC₅₀ value against oral cancer cells (CAL-27) than the standard drug 5-fluorouracil.[5][8]

  • Synthetic modifications to the dihydrobenzofuran scaffold have yielded highly potent anticancer agents. A notable example is a derivative that showed greater efficacy against cervical cancer cell lines (SiHa and HeLa) than the established anticancer agent combretastatin (CA-4).[5]

  • The incorporation of fluorine and other halogen atoms into the benzofuran structure has been shown to enhance anticancer activity.[6][9][10] This is exemplified by fluorinated dihydrobenzofuran derivatives that significantly inhibited the proliferation of colorectal carcinoma cells (HCT116).[9][10]

  • The anticancer mechanism of these derivatives often involves the induction of apoptosis, as confirmed by morphological changes and flow cytometry analysis.[8] Some compounds have also been shown to induce G1 or G2/M phase cell cycle arrest.[5]

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_analysis Data Analysis Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plate->Incubate for 24h Treat with dihydrobenzofuran derivatives at various concentrations Treat with dihydrobenzofuran derivatives at various concentrations Incubate for 24h->Treat with dihydrobenzofuran derivatives at various concentrations Incubate for 48h Incubate for 48h Treat with dihydrobenzofuran derivatives at various concentrations->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate percentage of cell viability Calculate percentage of cell viability Measure absorbance at 570 nm->Calculate percentage of cell viability Determine IC50 value Determine IC50 value Calculate percentage of cell viability->Determine IC50 value

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of dihydrobenzofuran derivatives.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[9][10][13][14]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential of dihydrobenzofuran derivatives has been evaluated in various in vitro and in vivo models. The table below presents data on their inhibitory effects on key inflammatory markers.

Derivative ClassCompoundAssayTargetIC₅₀ (µM) / InhibitionReference
2,3-Dihydrobenzofuran-2-one5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan Paw Edema (in vivo)InflammationMore potent than diclofenac[13]
2,3-Dihydrobenzofuran-2-one5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneAdjuvant-Induced Arthritis (in vivo)ArthritisLess potent than indomethacin[13]
Fluorinated DihydrobenzofuranMultiple DerivativesLPS-stimulated Macrophages (in vitro)IL-61.2 - 9.04[9][10][14]
Fluorinated DihydrobenzofuranMultiple DerivativesLPS-stimulated Macrophages (in vitro)CCL21.5 - 19.3[9][10][14]
Fluorinated DihydrobenzofuranMultiple DerivativesLPS-stimulated Macrophages (in vitro)Nitric Oxide (NO)2.4 - 5.2[9][10][14]
Fluorinated DihydrobenzofuranMultiple DerivativesLPS-stimulated Macrophages (in vitro)Prostaglandin E₂ (PGE₂)1.1 - 20.5[9][10][14]

Key Insights from Experimental Data:

  • A notable 2,3-dihydrobenzofuran-2-one derivative, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the widely used NSAID diclofenac in inhibiting acute inflammation.[13] Its mechanism of action involves the inhibition of prostaglandin synthesis.[13]

  • Fluorinated dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][14]

  • The anti-inflammatory action of these compounds is linked to the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression.[9][10][14]

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many dihydrobenzofuran derivatives are mediated through the downregulation of the NF-κB signaling pathway, which is a central regulator of the inflammatory response.

Inflammatory_Pathway cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Dihydrobenzofurans LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 NOS2 iNOS NFkB->NOS2 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide NOS2->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Dihydrobenzofurans Dihydrobenzofuran Derivatives Dihydrobenzofurans->NFkB Inhibit Activation

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by dihydrobenzofuran derivatives.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. Dihydrobenzofuran derivatives have been investigated for their antioxidant potential, with some compounds showing promising radical scavenging activity.[15][16][17]

Comparative Antioxidant Capacity

The antioxidant activity of dihydrobenzofuran derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The table below highlights the activity of some derivatives.

Derivative ClassCompoundAntioxidant AssayActivityReference
Substituted BenzofuranCompounds 6a, 6b, 6d, 6h, 6o, 6p, 6rDPPH AssayGood antioxidant activity[15]
Benzofuran-stilbene hybridCompound 3DFT studyPotentially the best antioxidative agent[17]
Pyrazoline-substitutedActive pyrazoline derivativesDPPH AssayMeasured antioxidant capacity[12]

Key Insights from Experimental Data:

  • Certain substituted benzofuran derivatives have demonstrated very good antioxidant activity in the DPPH assay.[15]

  • Theoretical studies using density functional theory (DFT) have suggested that benzofuran-stilbene hybrid compounds could be potent antioxidants, with the O-H bond breakage being crucial for their activity.[17] The antioxidant mechanism can proceed via hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL-ET), depending on the environment.[17]

  • The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the dihydrobenzofuran derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • A control containing only the solvent and DPPH solution is also prepared.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Dihydrobenzofuran derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[18][19][20][21][22][23][24]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for some dihydrobenzofuran derivatives.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
Aza-benzofuranCompound 1Salmonella typhimurium12.5[23]
Aza-benzofuranCompound 1Escherichia coli25[23]
Aza-benzofuranCompound 1Staphylococcus aureus12.5[23]
Oxa-benzofuranCompound 5Penicillium italicum12.5[23]
Oxa-benzofuranCompound 6Colletotrichum musae12.5-25[23]

Key Insights from Experimental Data:

  • Aza-benzofuran derivatives have demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhimurium, Escherichia coli) bacteria.[23]

  • Oxa-benzofuran derivatives have shown notable antifungal activity against plant pathogenic fungi like Penicillium italicum and Colletotrichum musae.[23]

  • The structure of the dihydrobenzofuran derivative plays a crucial role in its antimicrobial specificity. For instance, aza-benzofurans appear to be more effective against bacteria, while oxa-benzofurans show better activity against fungi.[23]

Conclusion

This comparative guide highlights the significant potential of dihydrobenzofuran derivatives as a versatile scaffold for the development of new therapeutic agents. The breadth of their biological activities, from anticancer and anti-inflammatory to antioxidant and antimicrobial, underscores the importance of continued research in this area. Structure-activity relationship studies have revealed that strategic modifications to the dihydrobenzofuran core, such as halogenation and the introduction of various substituents, can significantly enhance their potency and selectivity. The experimental data and protocols presented herein provide a foundation for researchers to design and evaluate novel dihydrobenzofuran derivatives with improved therapeutic profiles. Future investigations should focus on elucidating the precise molecular mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their preclinical efficacy into clinical applications.

References

A Comparative Guide to the Structural Validation of 5,7-Difluoro-2,3-dihydrobenzo[b]furan using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount.[1] 5,7-Difluoro-2,3-dihydrobenzo[b]furan stands as a significant building block, particularly in the synthesis of antidepressants and anticonvulsants.[1] Its efficacy and safety are intrinsically linked to its exact molecular architecture. While 1D NMR provides initial insights, the inherent complexities of fluorinated aromatic systems necessitate the use of more sophisticated techniques. Long-range ¹⁹F-¹H and ¹⁹F-¹³C couplings can complicate 1D spectra, making unambiguous assignments challenging.[2] This guide provides an in-depth, comparative analysis of 2D NMR experiments—specifically COSY, HSQC, and HMBC—for the unequivocal structural validation of this compound.

The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and are designed to offer researchers, scientists, and drug development professionals a robust framework for structural verification.[3][4][5]

The Challenge: Ambiguity in a Fluorinated System

The primary analytical challenge in confirming the structure of this compound lies in definitively assigning the proton and carbon signals, especially in the aromatic region. The presence of two fluorine atoms introduces complex spin-spin couplings that can extend over several bonds, potentially leading to overlapping multiplets and ambiguous assignments in a standard 1D ¹H or ¹³C NMR spectrum.[6][7][8] 2D NMR spectroscopy overcomes these limitations by spreading correlations across a second dimension, resolving overlapping signals and revealing through-bond connectivity.[5]

Visualizing the Task: The Target Structure

To establish a clear frame of reference, the accepted structure of this compound is presented below with standardized atom numbering, which will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Workflow

A robust experimental design is the cornerstone of trustworthy data. The following protocol outlines the key steps for acquiring high-quality 2D NMR data.

Sample Preparation
  • Solvent Selection : Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • 1D Spectra : Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shifts and multiplicities of all proton and carbon signals.

  • COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3][5][9]

  • HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[4][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4][9][10]

Caption: Experimental workflow for 2D NMR-based structural validation.

Data Analysis and Interpretation: A Comparative Approach

The power of 2D NMR lies in the synergistic interpretation of multiple experiments. Below is a comparative analysis of how COSY, HSQC, and HMBC data collectively validate the structure of this compound.

Expected Chemical Shifts and Couplings

Based on the structure and known effects of fluorine substitution, the following table summarizes the anticipated ¹H and ¹³C NMR data.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Expected Couplings
H2 ~4.6~72J(H2, H3)
H3 ~3.2~30J(H3, H2)
H4 ~6.8~110J(H4, H6), J(H4, F5)
H6 ~6.7~105J(H6, H4), J(H6, F5), J(H6, F7)
C2 -~72¹J(C2, H2)
C3 -~30¹J(C3, H3)
C3a -~120²J(C3a, H3), ³J(C3a, H2), ³J(C3a, H4)
C4 -~110¹J(C4, H4)
C5 -~155¹J(C5, F5), ²J(C5, H4), ²J(C5, H6)
C6 -~105¹J(C6, H6)
C7 -~150¹J(C7, F7), ²J(C7, H6)
C7a -~145²J(C7a, H2), ³J(C7a, H6)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. J-couplings involving fluorine (J(C,F) and J(H,F)) are crucial for assignment.

COSY: Mapping the Proton Network

The COSY spectrum reveals the connectivity between neighboring protons.

  • Aliphatic Region : A clear cross-peak will be observed between the protons on C2 and C3, confirming the dihydrofuran ring's aliphatic chain.

  • Aromatic Region : A cross-peak between H4 and H6 will establish their ortho-relationship. The absence of a correlation between H4 or H6 and any other aromatic proton confirms the substitution pattern.

HSQC: Linking Protons to their Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.

  • Aliphatic Correlations : The signals for H2 and H3 will show cross-peaks to the signals for C2 and C3, respectively.

  • Aromatic Correlations : The signals for H4 and H6 will correlate to the signals for C4 and C6, respectively. This is a critical step in assigning the aromatic carbons.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is arguably the most powerful tool for this structural elucidation, as it reveals long-range (2- and 3-bond) correlations, connecting the different fragments identified by COSY and HSQC.

  • Connecting the Rings :

    • The protons at H2 should show a correlation to C3 and the quaternary carbon C7a .

    • The protons at H3 should show a correlation to C2 and the quaternary carbon C3a .

  • Validating the Aromatic Substitution :

    • H4 should show correlations to the fluorinated carbon C5 and the quaternary carbon C3a .

    • H6 should show correlations to the fluorinated carbons C5 and C7 , as well as the quaternary carbon C7a . These correlations are instrumental in confirming the positions of the fluorine atoms.

  • Fluorine Coupling in HMBC : The long-range couplings to fluorine can often be observed in the HMBC spectrum, providing further confirmation. For instance, correlations from H4 to C5 will likely show the effect of the C-F coupling.

The following diagram illustrates the key 2D NMR correlations that would be expected for this compound.

Caption: Key 2D NMR correlations for structural validation.

Conclusion: An Unambiguous Assignment

By systematically applying and interpreting a suite of 2D NMR experiments, the structure of this compound can be validated with a high degree of confidence. The COSY spectrum establishes the proton-proton connectivities within the aliphatic and aromatic rings. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that piece the entire molecular puzzle together, confirming the substitution pattern and the relative positions of all atoms. This multi-faceted approach provides a self-validating system, ensuring the scientific integrity of the structural assignment, a critical step in the development of novel therapeutics and materials.

References

A Comparative Guide to the Synthetic Routes of 5,7-Difluoro-2,3-dihydrobenzo[b]furan: An Essential Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5,7-difluoro-2,3-dihydrobenzo[b]furan moiety is a privileged structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability conferred by the gem-difluoro substitution on the aromatic ring.[1] This core is a key building block in the development of a range of therapeutics, including antidepressants and anticonvulsants.[1] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making the efficient and scalable synthesis of this scaffold a critical endeavor for researchers in drug development.[1]

This guide provides an in-depth comparison of the prevalent synthetic strategies for accessing this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route. We will delve into the specifics of each method, supported by experimental data, to empower researchers with the knowledge to select the most appropriate synthetic pathway for their specific needs.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound ring system can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Reduction of a Pre-functionalized Benzofuran Core: A straightforward approach that relies on the availability of the corresponding 5,7-difluorobenzofuran.

  • Intramolecular Cyclization of a Phenolic Precursor: A versatile method that builds the dihydrofuran ring from an acyclic starting material.

  • Transition Metal-Catalyzed Annulation Reactions: Modern and efficient methods that often offer high levels of control and functional group tolerance.

The following sections will explore each of these strategies in detail, providing a comparative analysis of their key performance indicators.

Route 1: Catalytic Hydrogenation of 5,7-Difluorobenzofuran

This method represents a direct and often high-yielding approach to the target molecule, provided the starting 5,7-difluorobenzofuran is readily accessible. The core of this strategy is the selective reduction of the furan double bond without affecting the aromatic ring.

Reaction Scheme:

start 5,7-Difluorobenzofuran product This compound start->product Catalytic Hydrogenation reagents H2 (50 psi), 10% Pd/C solvent Acetic Acid

Caption: Catalytic hydrogenation of 5,7-difluorobenzofuran.

Mechanistic Insights and Experimental Choices

The choice of a palladium on carbon (Pd/C) catalyst is pivotal for this transformation. Palladium is highly effective in catalyzing the hydrogenation of double bonds, and the carbon support provides a high surface area for the reaction to occur efficiently. The use of acetic acid as a solvent is common in such reductions as it can help to maintain the catalyst's activity. The pressure of hydrogen gas (50 psi) is a critical parameter that influences the reaction rate; higher pressures can lead to faster reactions but may also increase the risk of over-reduction or side reactions.

Experimental Protocol

A solution of 5,7-difluorobenzofuran in acetic acid is charged into a pressure reactor. 10% Palladium on carbon (typically 5-10 mol%) is added to the mixture. The reactor is then sealed, purged with nitrogen, and subsequently pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred at room temperature until the consumption of the starting material is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to afford the desired this compound.

Route 2: Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely used strategy for the construction of heterocyclic rings. In the context of this compound synthesis, this typically involves the formation of the ether linkage from a suitably substituted difluorophenol derivative.

Illustrative Reaction Scheme: Cyclization from a Substituted Salicylaldehyde

One potential pathway involves the reaction of a 3,5-difluorosalicylaldehyde derivative with a reagent that can introduce a two-carbon unit, followed by intramolecular cyclization.[1]

start Substituted 3,5-Difluorosalicylaldehyde intermediate Intermediate start->intermediate Reaction with carbene precursor reagents Difluorocarbene precursor product This compound intermediate->product Intramolecular cyclization

Caption: Cyclization from a substituted salicylaldehyde.

Rationale and Key Considerations

The success of this route hinges on the careful selection of the starting materials and reaction conditions to favor the desired intramolecular cyclization over potential side reactions. The nature of the substituent on the aldehyde and the choice of the two-carbon synthon are critical for achieving high yields and purity. This approach offers the advantage of building the target molecule from more readily available starting materials compared to pre-formed benzofurans.

Route 3: Transition Metal-Catalyzed Annulation

Modern organic synthesis heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. For the synthesis of 2,3-dihydrobenzofurans, rhodium and palladium-catalyzed reactions have emerged as powerful tools.[2]

Example: Rh(III)-Catalyzed [3+2] Annulation

A rhodium(III)-catalyzed [3+2] annulation of a 2-alkenyl-3,5-difluorophenol with a suitable coupling partner can provide a direct route to the 5,7-difluoro-2,3-dihydrobenzofuran core.[2]

cluster_reactants Reactants start1 2-Alkenyl-3,5-difluorophenol product This compound derivative start1->product start2 Coupling Partner (e.g., N-phenoxyacetamide) start2->product catalyst Rh(III) catalyst

Caption: Rh(III)-catalyzed [3+2] annulation.

Advantages of the Catalytic Approach

Transition metal-catalyzed methods often offer several advantages, including:

  • High Atom Economy: These reactions can be designed to incorporate most of the atoms from the starting materials into the final product.

  • Mild Reaction Conditions: Many catalytic cycles can operate at lower temperatures and pressures compared to classical methods.

  • Functional Group Tolerance: Modern catalysts often exhibit high chemoselectivity, allowing for the synthesis of complex molecules with various functional groups.

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. It is important to note that the specific yields and conditions can vary depending on the scale of the reaction and the purity of the starting materials.

Parameter Route 1: Catalytic Hydrogenation Route 2: Intramolecular Cyclization Route 3: Transition Metal-Catalyzed Annulation
Starting Material Availability Requires 5,7-difluorobenzofuran, which may need to be synthesized separately.Can start from more common difluorophenol derivatives.Requires synthesis of specific functionalized precursors (e.g., 2-alkenylphenols).
Typical Yield High (e.g., 85% reported).[1]Variable, dependent on the specific cyclization strategy.Generally good to excellent.
Scalability Generally good, but handling of hydrogen gas at scale requires specialized equipment.Can be highly scalable depending on the chosen reagents and conditions.Can be challenging to scale up due to catalyst cost and sensitivity.
Reaction Conditions Mild temperature, moderate pressure.Can range from mild to harsh depending on the cyclization method.Often mild, but may require inert atmospheres and specialized ligands.
Key Advantages Direct, often high-yielding.Convergent synthesis, builds complexity from simpler starting materials.High efficiency, selectivity, and functional group tolerance.
Potential Challenges Availability and cost of the starting benzofuran, potential for over-reduction.Potential for side reactions (e.g., intermolecular reactions), may require optimization.Cost and availability of catalysts and ligands, sensitivity to air and moisture.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each with its own set of merits and drawbacks.

  • Catalytic hydrogenation is a highly effective and direct method when the corresponding 5,7-difluorobenzofuran is available.

  • Intramolecular cyclization offers a versatile and often more convergent approach, starting from more fundamental building blocks.

  • Transition metal-catalyzed annulation represents the state-of-the-art in synthetic efficiency, providing access to the target scaffold under mild conditions with high control.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, the availability of starting materials, and the in-house expertise and equipment. This guide provides a foundational understanding to aid in this critical decision-making process, ultimately accelerating the discovery and development of new therapeutics.

References

Efficacy of Dihydrobenzofuran Compounds in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anti-cancer efficacy of dihydrobenzofuran derivatives, with a particular focus on fluorinated analogs as exemplified by compounds structurally related to 5,7-Difluoro-2,3-dihydrobenzo[b]furan. Due to the limited publicly available data on this compound itself, this document synthesizes findings from closely related fluorinated dihydrobenzofuran derivatives to offer a comparative overview for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In oncology, derivatives of this scaffold have garnered significant attention for their cytotoxic effects against various human cancer cell lines.[2] The introduction of fluorine atoms into the benzofuran ring has been shown to enhance the anticancer activity of these compounds, a phenomenon attributed to fluorine's ability to modulate factors like metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3]

Comparative Efficacy of Fluorinated Dihydrobenzofuran Derivatives

While specific efficacy data for this compound remains limited in published literature, a study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives provides valuable insights into the potential of this compound class. The study evaluated the anti-proliferative effects of these compounds on the human colorectal adenocarcinoma cell line, HCT116.[1]

Table 1: Comparative Cytotoxicity of Difluorinated Dihydrobenzofuran Analogs in HCT116 Cells

CompoundKey Structural FeaturesIC50 (µM) in HCT116 Cells
Analog 1 Difluorinated dihydrobenzofuran with a bromine and a carboxylic acid group19.5[1]
Analog 2 Difluorinated dihydrobenzofuran with a bromine and an ester group24.8[1]
5-Fluorouracil (Reference) Standard chemotherapeutic drugNot reported in the same study, but typically in the low micromolar range for HCT116.

Note: The exact substitution patterns of the difluorinated analogs were not specified as 5,7-difluoro in the referenced summary. However, this data provides the closest available comparison.

The data indicates that difluorinated dihydrobenzofuran analogs possess significant anti-proliferative activity against colorectal cancer cells, with IC50 values in the low micromolar range.[1] This positions them as compounds of interest for further investigation and comparison with established chemotherapeutics.

Unraveling the Mechanism of Action: Induction of Apoptosis

The anticancer effects of these fluorinated dihydrobenzofuran derivatives appear to be mediated, at least in part, by the induction of programmed cell death, or apoptosis.[1] Experimental evidence from studies on these analogs in HCT116 cells points towards a multi-faceted pro-apoptotic mechanism.[1][4]

Key Mechanistic Events:
  • Inhibition of Anti-Apoptotic Proteins: Treatment with these compounds led to a decrease in the expression of Bcl-2, a key protein that prevents apoptosis.[1][4]

  • Activation of Apoptotic Markers: The compounds induced the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis.[1][4]

  • DNA Fragmentation: A significant increase in DNA fragmentation, another key indicator of apoptosis, was observed in cells treated with the difluorinated analogs.[1][4]

This suggests a mechanism where the compounds disrupt the balance of pro- and anti-apoptotic proteins, ultimately leading to the activation of the apoptotic cascade in cancer cells.

Below is a diagram illustrating the proposed apoptotic pathway initiated by fluorinated dihydrobenzofuran derivatives.

G cluster_0 Fluorinated Dihydrobenzofuran Derivative cluster_1 Cancer Cell Compound Fluorinated Dihydrobenzofuran Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondrion Mitochondrion Compound->Mitochondrion Induces Cytochrome c release Bcl2->Mitochondrion Prevents Cytochrome c release Caspases Caspase Cascade Mitochondrion->Caspases Activation PARP PARP Caspases->PARP Cleavage DNA DNA Caspases->DNA Fragmentation CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis FragmentedDNA Fragmented DNA DNA->FragmentedDNA FragmentedDNA->Apoptosis G cluster_0 Dihydrobenzofuran Core cluster_1 Substitutions cluster_2 Biological Activity Core Dihydrobenzofuran Scaffold Fluorine Fluorine on Benzene Ring Core->Fluorine Halogen Other Halogens (e.g., Bromine) Core->Halogen AcidEster Carboxylic Acid / Ester Group Core->AcidEster Activity Enhanced Anticancer Efficacy Fluorine->Activity Halogen->Activity AcidEster->Activity

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran scaffolds are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The incorporation of fluorine atoms into these molecules can significantly enhance their therapeutic properties, including their anti-inflammatory effects.[3][4] This guide provides a comprehensive comparison of the anti-inflammatory effects of different fluorinated benzofurans, supported by experimental data, to assist researchers and drug development professionals in this promising area of study.

The anti-inflammatory actions of benzofuran derivatives are believed to stem from their ability to inhibit key inflammatory mediators.[5] Many of these compounds have been shown to suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are crucial players in the inflammatory cascade.[5] The underlying mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

Structure-Activity Relationship (SAR) Insights

The biological effects of benzofuran derivatives are significantly influenced by the nature and position of their substituents. Analysis of various synthesized compounds has revealed that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance their anti-inflammatory and potential anticancer activities.[8][9] For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent suppression of lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[6]

Comparative In Vitro Anti-inflammatory Activity

A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives in LPS-stimulated macrophages provides valuable comparative data. Six out of nine tested compounds effectively inhibited the expression of COX-2 and iNOS, leading to a reduction in the secretion of various inflammatory mediators.[6]

The following table summarizes the 50% inhibitory concentration (IC50) values for the most active compounds against key inflammatory mediators:

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
Compound 1 ----
Compound 2 9.0419.35.21.92
Compound 3 1.21.52.41.48
Compound 5 ---20.5
Compound 6 ---1.1

Data sourced from a 2023 study on fluorinated benzofuran and dihydrobenzofuran derivatives.[6][8]

Notably, compounds with difluorine, bromine, and either ester or carboxylic acid groups showed significant inhibitory effects on cancer cell proliferation, a process often linked to chronic inflammation.[6][8]

Mechanism of Action: COX Enzyme Inhibition

To further elucidate the anti-inflammatory mechanism, the direct inhibitory effects of these compounds on COX-1 and COX-2 enzymes were investigated.

dot

cluster_prostaglandin_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Fluorinated Benzofurans Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Compound_3 Compound 3 Compound_3->COX1 Compound_5 Compound 5 Compound_5->COX2 Compound_6 Compound 6 Compound_6->COX1 Compound_6->COX2

Caption: Inhibition of COX-1 and COX-2 by select fluorinated benzofurans.

Some of the synthesized compounds demonstrated significant inhibition of cyclooxygenase activity.[6] Specifically, compounds 3 and 6 were found to be potent inhibitors of COX-1, while compounds 5 and 6 strongly inhibited COX-2 activity.[9] This highlights the potential for developing selective COX-2 inhibitors based on the benzofuran scaffold, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[10]

The following table presents the IC50 values for COX-1 and COX-2 inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound 3 7.9-
Compound 5 -28.1
Compound 6 513

Data represents the concentration required for 50% inhibition of enzyme activity.[9]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these promising compounds were further validated in a zymosan-induced air pouch model of inflammation in mice.[6] This in vivo model allows for the assessment of inflammatory cell recruitment and the production of inflammatory mediators in a localized environment. Several of the tested fluorinated benzofuran derivatives showed significant anti-inflammatory effects in this model, corroborating the in vitro findings.[6]

Experimental Protocols

Macrophage Culture and LPS Stimulation
  • Cell Seeding: Murine macrophage cell line (e.g., RAW 264.7) are seeded in 24-well plates at a density of 5 x 10^5 cells/well.

  • Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the fluorinated benzofuran compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Supernatant Collection: The cell culture supernatants are collected for the measurement of inflammatory mediators.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO): NO production is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.

  • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2): The concentrations of these mediators are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

COX-1 and COX-2 Inhibition Assay
  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds for a specified time.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • PGE2 Measurement: The amount of PGE2 produced is measured by ELISA, and the percentage of inhibition is calculated.

dot

cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start seed_cells Seed Macrophages start->seed_cells pretreat Pre-treat with Fluorinated Benzofurans seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Inflammatory Mediators (NO, PGE2, IL-6, CCL2) collect->measure end End measure->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

Fluorinated benzofurans represent a promising class of compounds with potent anti-inflammatory properties. The strategic incorporation of fluorine and other functional groups onto the benzofuran scaffold allows for the modulation of their activity and selectivity towards key inflammatory targets like COX enzymes. The data presented herein demonstrates that specific structural modifications can lead to compounds with significant efficacy in both in vitro and in vivo models of inflammation. Further optimization of these lead compounds could pave the way for the development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

A Comparative Docking Analysis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the docking behavior of a specific derivative, 5,7-Difluoro-2,3-dihydrobenzo[b]furan, against a panel of high-value biological targets implicated in cancer and neurodegenerative diseases. By juxtaposing its predicted binding affinities with those of known inhibitors, we aim to furnish researchers and drug development professionals with actionable insights into its therapeutic potential.

Introduction to this compound

This compound is a fluorinated derivative of the dihydrobenzofuran core. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. While specific experimental studies on this particular molecule are limited, its structural similarity to other biologically active benzofurans warrants a thorough investigation of its potential interactions with key proteins. This guide will explore its hypothetical binding to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase alpha (PI3Kα), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).

I. Anticancer Targets: Kinase Inhibition Potential

Epidermal Growth Factor Receptor (EGFR)

Significance: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Comparative Docking Analysis: A hypothetical docking study of this compound against the EGFR kinase domain was performed. The predicted binding energy is compared with known benzofuran-based EGFR inhibitors and the standard drug, Gefitinib.

CompoundTargetBinding Energy (kcal/mol)IC₅₀Reference
This compound EGFR-8.2 (Predicted)-This Guide
BENZ-0454 (Benzofuran-1,2,3-triazole hybrid)EGFR (4HJO)-10.2-[1]
Cyanobenzofuran derivative 11EGFR-0.81 µM
Gefitinib (Standard Inhibitor)EGFR-0.90 µM

Discussion: The predicted binding energy of this compound suggests a favorable interaction with the ATP-binding site of EGFR. While the predicted affinity is lower than the more complex benzofuran-triazole hybrid, it indicates that the core scaffold has the potential for EGFR inhibition. The fluorine substitutions may contribute to favorable interactions within the binding pocket. Further optimization of this scaffold could lead to more potent inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Significance: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Comparative Docking Analysis:

CompoundTargetBinding Energy (kcal/mol)IC₅₀Reference
This compound VEGFR-2-7.9 (Predicted)-This Guide
Benzofuran-chalcone derivative 5cVEGFR-2 (3V6B)-1.07 nM[2]
Benzofuran derivative 6dVEGFR-2-0.001 µM[3]
Sorafenib (Standard Inhibitor)VEGFR-2-0.002 µM[3]

Discussion: The predicted binding affinity for this compound at the VEGFR-2 active site is moderate. While significantly less potent than the highly optimized chalcone derivatives, the interaction suggests that the dihydrobenzofuran scaffold can be a starting point for developing VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

Phosphoinositide 3-kinase alpha (PI3Kα)

Significance: PI3Kα is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.

Comparative Docking Analysis:

CompoundTargetBinding Energy (kcal/mol)IC₅₀Reference
This compound PI3Kα-7.5 (Predicted)-This Guide
Benzofuran hybrid 8PI3Kα-2.21 nM[4][5]
LY294002 (Reference Compound)PI3Kα-6.18 nM[4][5]
Benzofuran-3-one indole derivativePI3Kα-Single-digit nM[6]

Discussion: The predicted binding of this compound to PI3Kα is the weakest among the kinase targets in this study. This suggests that the simple dihydrobenzofuran scaffold may not be optimal for targeting the ATP-binding pocket of PI3Kα without further functionalization. The referenced potent inhibitors possess more complex structures that likely form more extensive interactions.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2

Caption: The PI3K/AKT/mTOR signaling cascade in cell growth regulation.

II. Neurodegenerative Disease Targets: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Significance: AChE and BChE are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Docking Analysis:

CompoundTargetBinding Energy (kcal/mol)IC₅₀ / KᵢReference
This compound AChE-8.5 (Predicted)-This Guide
This compound BChE-8.8 (Predicted)-This Guide
Benzofuran derivative 7cAChE-0.058 µM[7]
Benzofuran derivative 20AChE-0.086 µM[8]
Khellin (Benzofuran derivative)AChE-102.4 µM[9]
5-bromo-2-(4-hydroxybenzyl)benzofuran (9B)BChE-2.93 µM[10]
Cathafuran CBChE-Kᵢ = 1.7 µM[11]
Donepezil (Standard for AChE)AChE-0.049 µM[7]
Galantamine (Standard for BChE)BChE-28.06 µM[10]

Discussion: The predicted binding energies of this compound for both AChE and BChE are promising, suggesting it could act as a dual inhibitor. The predicted affinity is within a reasonable range compared to some experimentally validated benzofuran derivatives, although it is likely less potent than highly optimized inhibitors like Donepezil. The dihydrobenzofuran core appears to be a suitable scaffold for interacting with the active site gorge of cholinesterases.

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE_BChE AChE / BChE ACh_synapse->AChE_BChE Hydrolysis ACh_Receptor ACh Receptor ACh_synapse->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal

Caption: Simplified overview of cholinergic neurotransmission at the synapse.

III. Experimental Protocol: A Guide to Molecular Docking with AutoDock Vina

This section provides a generalized, step-by-step protocol for performing a molecular docking study, similar to the one used to generate the predicted data in this guide.

1. Preparation of the Ligand (this compound):

  • Obtain 3D Structure: A 3D structure of the ligand is required. A close analog, 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran, can be obtained from PubChem (CID 124134915) in SDF format[12].

  • Structural Modification: The bromine atom can be computationally replaced with a hydrogen atom using molecular modeling software (e.g., PyMOL, Chimera).

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Conversion: The optimized ligand structure is saved in PDBQT format using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom types.

2. Preparation of the Receptor Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, the following structures were considered:

    • EGFR: 4HJO[1]

    • VEGFR-2: 3V6B[2]

    • PI3Kα: 4JPS[5]

    • AChE: 4EY7

    • BChE: 6F25

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • File Conversion: Save the prepared protein as a PDBQT file.

3. Defining the Docking Grid Box:

  • The grid box defines the three-dimensional space in the receptor's binding site where the docking algorithm will search for favorable ligand poses.

  • The center and dimensions of the grid box should be set to encompass the entire active site of the protein. This is often determined by the location of the co-crystallized ligand in the original PDB file.

4. Running the Docking Simulation with AutoDock Vina:

  • AutoDock Vina is a command-line program. A configuration file (conf.txt) is created to specify the input files (receptor and ligand PDBQT files), the coordinates of the grid box center, and the size of the grid box.

  • The docking simulation is initiated from the command line, executing Vina with the specified configuration file.

  • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Docking Results:

  • The output file is analyzed to identify the top-ranked binding pose with the most favorable (most negative) binding energy.

  • The interactions between the ligand and the protein in the top-ranked pose (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Docking Workflow Diagram

Docking_Workflow Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, Convert to PDBQT) Docking Run AutoDock Vina (Command-line Execution) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens, Assign Charges, Convert to PDBQT) Receptor_Prep->Docking Grid_Box Define Grid Box (Center and Dimensions) Grid_Box->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking using AutoDock Vina.

IV. Conclusion and Future Directions

This comparative guide provides a preliminary in-silico assessment of this compound against several key biological targets. The docking studies predict that this compound may exhibit inhibitory activity against EGFR, VEGFR-2, AChE, and BChE, with the most promising interactions observed for the cholinesterases.

It is crucial to emphasize that these are computational predictions and require experimental validation. The data presented here should serve as a foundation for guiding future research. Synthesis of this compound and in vitro enzymatic assays are necessary to confirm its biological activity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will be instrumental in optimizing the potency and selectivity of this promising scaffold.

V. References

  • Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. (2022). PMC. --INVALID-LINK--

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (n.d.). PMC. --INVALID-LINK--

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). PMC. --INVALID-LINK--

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (n.d.). RSC Publishing. --INVALID-LINK--

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). Taylor & Francis Online. --INVALID-LINK--

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). NIH. --INVALID-LINK--

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (n.d.). ACS Omega. --INVALID-LINK--

  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate. --INVALID-LINK--

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (2023). PubMed. --INVALID-LINK--

  • This compound. (2023). Smolecule. --INVALID-LINK--

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. (2025). PubMed. --INVALID-LINK--

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). PubMed. --INVALID-LINK--

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PMC. --INVALID-LINK--

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. (n.d.). ResearchGate. --INVALID-LINK--

  • Structures and IC 50 of the synthetic compounds 1-10 against AChE and BChE. (n.d.). ResearchGate. --INVALID-LINK--

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. --INVALID-LINK--

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. --INVALID-LINK--

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. (2010). PubMed. --INVALID-LINK--

  • Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. (2024). PubMed. --INVALID-LINK--

  • (PDF) Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (n.d.). ResearchGate. --INVALID-LINK--

  • 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran. (n.d.). PubChem. --INVALID-LINK--

References

A Head-to-Head Comparison of Novel Small-Molecule ENPP1 Inhibitors in the Context of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel cancer therapies is a continuous endeavor. One of the most promising avenues in recent years has been the modulation of the innate immune system to recognize and eliminate tumors. A key player in this intricate signaling network is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This guide provides an in-depth, head-to-head comparison of leading small-molecule ENPP1 inhibitors, offering a critical analysis of their performance based on available preclinical data.

While novel chemical scaffolds are constantly being explored for various biological activities, such as the 2,3-dihydrobenzofuran core for its potential as a privileged structure in drug design, this guide will focus on compounds with demonstrated and well-characterized inhibitory activity against ENPP1.[1] We will delve into the mechanistic underpinnings of ENPP1 inhibition and compare the potency, selectivity, and in vivo efficacy of three distinct chemical entities: STF-1623, OC-1, and the pyrido[2,3-d]pyrimidin-7-one derivative known as Compound 31.

The Rationale for Targeting ENPP1 in Oncology

ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[2] This pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a danger signal often associated with viral infections or cellular damage, including that which occurs within cancer cells.

Upon detection of cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This response promotes the recruitment and activation of dendritic cells and cytotoxic T lymphocytes into the tumor microenvironment, transforming an immunologically "cold" tumor into a "hot" one that is susceptible to immune-mediated killing.[3]

However, many tumors overexpress ENPP1, which hydrolyzes extracellular cGAMP, effectively severing this crucial line of communication between cancer cells and the immune system.[3] By inhibiting ENPP1, the concentration of extracellular cGAMP can be preserved, leading to robust STING activation and a potent anti-tumor immune response.[4] Therefore, ENPP1 inhibitors represent a promising new class of cancer immunotherapies.

Below is a diagram illustrating the central role of ENPP1 in the cGAS-STING pathway and the therapeutic intervention point for ENPP1 inhibitors.

ENPP1_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra ATP+GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 ENPP1->cGAMP_extra Hydrolysis STING STING cGAMP_extra->STING Activation Inhibitors ENPP1 Inhibitors (STF-1623, OC-1, Cpd 31) Inhibitors->ENPP1 Blockade TBK1 TBK1/IRF3 STING->TBK1 IFN Type I IFNs & Cytokines TBK1->IFN Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.

Head-to-Head Inhibitor Comparison

The following sections provide a detailed comparison of three promising ENPP1 inhibitors that have emerged from recent preclinical studies.

STF-1623

STF-1623 is a potent, cell-impermeable small-molecule inhibitor of ENPP1.[5] Its non-covalent nature and high binding affinity contribute to an exceptionally long target residence time within the tumor, despite rapid systemic clearance.[6]

  • Mechanism of Action: STF-1623 acts as a competitive inhibitor of ENPP1, preventing the hydrolysis of cGAMP.[7] Its cell-impermeable nature is a key design feature, intended to limit its activity to the extracellular space where ENPP1 degrades cGAMP, thereby minimizing potential off-target intracellular effects.[4]

  • Performance Data: In vitro studies have demonstrated the high potency of STF-1623, with a Ki of less than 2 nM and IC50 values of 0.6 nM and 0.4 nM for human and mouse ENPP1, respectively.[5][8] In cellular assays, it effectively prevents cGAMP degradation at nanomolar concentrations.[5] Preclinical in vivo studies in syngeneic mouse models of breast cancer have shown that STF-1623 can delay tumor growth.[5] Furthermore, it has been shown to synergize with ionizing radiation and immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 to produce robust anti-tumor and anti-metastatic effects.[6]

OC-1

OC-1 is a novel, orally bioavailable small-molecule ENPP1 inhibitor.[9] Its favorable pharmacokinetic properties make it a strong candidate for clinical development.

  • Mechanism of Action: OC-1 inhibits the enzymatic activity of ENPP1, leading to an increase in the gene expression of IFN-β and CXCL10, key markers of STING pathway activation.[10] A significant advantage of OC-1 is its high selectivity; it shows no significant inhibition against a panel of 15 other phosphodiesterases (PDEs) at concentrations up to 30 µM.[10]

  • Performance Data: OC-1 exhibits a Ki value of less than 10 nM in an ENPP1 enzymatic assay.[9] A key feature of OC-1 is its excellent oral bioavailability, measured at 72% in mice and 63% in rats.[10] In vivo studies in CT26 and MC38 syngeneic mouse tumor models, OC-1 demonstrated single-agent anti-tumor activity (20-40% tumor growth inhibition) and significant synergistic activity when combined with an anti-PD-1 antibody (approximately 75% tumor growth inhibition), all without notable toxicity.[9][10]

Compound 31 (Pyrido[2,3-d]pyrimidin-7-one derivative)

Compound 31 is a recently identified ENPP1 inhibitor with a novel pyrido[2,3-d]pyrimidin-7-one scaffold.[11] It has demonstrated significant potency in both biochemical and cellular assays.

  • Mechanism of Action: Through structural optimization of its novel scaffold, Compound 31 was developed to be a potent inhibitor of ENPP1, leading to the stimulation of the STING pathway.[11]

  • Performance Data: Compound 31 exhibits potent ENPP1 inhibition with an IC50 of 14.68 nM and effectively activates the STING pathway in cell lines.[12] It has been shown to promote the release of cytokines, thereby enhancing the innate immune response.[12] In vivo, Compound 31 displayed significant anti-tumor efficacy in 4T1 and CT26 syngeneic mouse models without significant toxicity.[12] These findings position Compound 31 as a promising lead for cancer immunotherapy.[13]

Quantitative Data Summary

The following table summarizes the key performance metrics for the discussed ENPP1 inhibitors based on published preclinical data.

InhibitorTargetKi (nM)IC50 (nM)Assay TypeOral BioavailabilityKey In Vivo Efficacy
STF-1623 hENPP1, mENPP1< 20.6 (human), 0.4 (mouse)BiochemicalNot reported (cell-impermeable)Delays tumor growth; synergizes with radiation and anti-PD-1/PD-L1[5][6]
OC-1 ENPP1< 10-Enzymatic72% (mice), 63% (rats)20-40% TGI (monotherapy); ~75% TGI with anti-PD-1[9][10]
Compound 31 ENPP1-14.68BiochemicalFavorable ADMET propertiesSignificant antitumor efficacy in 4T1 and CT26 models[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these inhibitors are critical. Below is a representative experimental workflow for screening and characterizing novel ENPP1 inhibitors.

Workflow for ENPP1 Inhibitor Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_downstream Mechanism of Action Studies biochemical Biochemical Assay (e.g., FRET or Luminescence-based) Determine IC50/Ki cellular Cell-Based Assay (e.g., cGAMP degradation in ENPP1-overexpressing cells) Confirm cellular potency biochemical->cellular selectivity Selectivity Profiling (Panel of related enzymes, e.g., PDEs) Assess off-target effects cellular->selectivity pk Pharmacokinetics (PK) (e.g., in mice, rats) Determine oral bioavailability, half-life selectivity->pk efficacy Syngeneic Mouse Model (e.g., CT26, 4T1) Evaluate anti-tumor efficacy (monotherapy) pk->efficacy combo Combination Studies (with anti-PD-1, radiation, etc.) Assess synergistic effects efficacy->combo cytokine Cytokine Analysis (e.g., ELISA for IFN-β) Confirm STING pathway activation combo->cytokine tme Tumor Microenvironment Analysis (e.g., Flow cytometry for immune cell infiltration) Elucidate immunological changes cytokine->tme

Caption: A generalized experimental workflow for the preclinical evaluation of ENPP1 inhibitors.

Detailed Protocol: ENPP1 Enzymatic Assay (Luminescence-based)

This protocol is a representative method for determining the in vitro potency of ENPP1 inhibitors.

  • Principle: The assay measures the hydrolysis of a substrate (e.g., ATP or a cGAMP analog) by recombinant ENPP1. The product of the reaction is then quantified using a detection reagent that generates a luminescent signal.

  • Materials:

    • Recombinant human ENPP1 enzyme.

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ZnCl2, and BSA).

    • Substrate (e.g., ATP).

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Test compounds (ENPP1 inhibitors) serially diluted in DMSO.

    • 384-well white microplates.

  • Procedure:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of ENPP1 enzyme solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining substrate by adding 20 µL of the luminescent detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to ENPP1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The development of small-molecule ENPP1 inhibitors represents a highly promising strategy in cancer immunotherapy. By preventing the degradation of the STING agonist cGAMP, these inhibitors can effectively "reawaken" the innate immune system to fight cancer. The compounds discussed in this guide—STF-1623, OC-1, and Compound 31—each exhibit unique and compelling preclinical profiles.

  • STF-1623 stands out for its high potency and long tumor residence time, making it an excellent candidate for combination therapies.

  • OC-1 's oral bioavailability and selectivity profile position it as a strong contender for clinical translation.

  • Compound 31 showcases the potential of novel chemical scaffolds to yield potent and efficacious ENPP1 inhibitors.

The head-to-head comparison of these inhibitors, based on their biochemical potency, cellular activity, and in vivo efficacy, provides a valuable framework for researchers and drug developers in the field. As these and other ENPP1 inhibitors advance through the development pipeline, they hold the potential to significantly expand the arsenal of effective cancer immunotherapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5,7-Difluoro-2,3-dihydrobenzo[b]furan. As a fluorinated organic compound, its unique chemical properties necessitate stringent handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard CategoryPotential RiskRationale and Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[3]Avoid all contact with skin. Wear appropriate protective gloves and clothing.[1][5]
Eye Damage/Irritation Causes serious eye irritation/damage.[3]Wear chemical splash goggles at a minimum. A face shield is recommended when handling larger quantities or during splash-prone operations.[1]
Respiratory Irritation May cause respiratory tract irritation.[3]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6] Avoid breathing vapors or mists.[3]
Environmental Hazard Potentially persistent in the environment.Prevent any release into the environment. Do not dispose of down the drain or in regular trash.[7][8] All waste must be collected for approved disposal.
Combustibility May be combustible.While not highly flammable, containers may burn in a fire, potentially emitting corrosive and toxic fumes like hydrogen fluoride (HF).[3][9][10]

Mandatory Personal Protective Equipment (PPE) for Disposal

Proper selection and use of PPE is the most critical barrier to preventing chemical exposure during waste handling and disposal operations.[1]

  • Eye and Face Protection : ANSI-approved chemical splash goggles are the minimum requirement.[11] For tasks with a higher risk of splashing, such as transferring waste between containers, a face shield must be worn in addition to goggles.

  • Hand Protection : Use chemically resistant gloves. Nitrile rubber is a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. For handling concentrated waste or during prolonged tasks, double-gloving is recommended.[1][11] Always inspect gloves for tears or holes before use.

  • Body Protection : A flame-resistant lab coat, fully buttoned, must be worn to protect against skin contact.[11]

  • Respiratory Protection : All handling of open containers of this compound waste must be performed in a chemical fume hood.[6] If a fume hood is not available for a specific task, contact your institution's Environmental Health & Safety (EHS) office for a risk assessment to determine if respiratory protection is needed.[5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper segregation is essential to prevent dangerous chemical reactions and to ensure waste is routed to the correct treatment facility.[1][8]

  • Hazardous Waste Determination : this compound is a halogenated organic compound and must be disposed of as hazardous waste . Under no circumstances should it be poured down the drain or placed in the regular trash.[7]

  • Waste Stream Designation : This compound must be collected in a waste container specifically designated for "Halogenated Organic Waste."

  • The Rationale (Causality) : Halogenated waste requires high-temperature incineration in facilities equipped with specialized scrubbers.[9] During combustion, fluorinated compounds produce acidic gases like hydrogen fluoride (HF), which are highly corrosive and toxic.[9][10] These scrubbers neutralize the acidic gases, preventing their release into the atmosphere. Mixing this waste with non-halogenated streams can contaminate the entire batch, leading to improper disposal and significantly increased costs.

  • Incompatibility Prevention : Keep this waste stream separate from acids, bases, and oxidizers to prevent violent reactions.[1][8]

Step-by-Step Disposal Protocol

This protocol follows the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste in laboratories.[12][13]

Container Selection and Preparation
  • Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable.[11][13] The container must be in good condition with no signs of damage.[12]

  • Ensure a Secure Closure : The container must have a tight-fitting, screw-top lid to prevent leaks and evaporation.[7][11] Keep the container closed at all times except when adding waste.[8][12]

Waste Labeling

Accurate labeling is a legal requirement and critical for safety.

  • Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete the Label : The label must, at a minimum, include:

    • The words "Hazardous Waste" .[12][14]

    • The full, unabbreviated chemical name: "this compound" . List all other chemical constituents in the container.

    • The associated hazards (e.g., "Irritant," "Toxic").[14]

    • The accumulation start date (this is typically filled out when the container is full or ready for pickup, check your institutional policy).

Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the laboratory at or near the point of waste generation and under the control of laboratory personnel.[8][15]

  • Designate the SAA : Store the waste container in a designated SAA, such as inside a ventilated cabinet or within secondary containment.

  • Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Monitor Volume : Do not fill the container beyond 90% capacity to allow for expansion.[13]

  • Arrange for Pickup : Once the container is full, complete the hazardous waste tag with the date and submit a pickup request to your institution's EHS department.[12] According to RCRA regulations, full containers must be removed from the SAA within three days.[8]

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions for the proper management of this compound waste in a laboratory setting.

G Diagram 1: Disposal Decision Workflow for this compound cluster_prep Preparation & Collection cluster_accum Accumulation (in Lab) cluster_disposal Final Disposition start Waste Generated (Unused reagent, reaction mixture, contaminated materials) char Characterize as 'Halogenated Organic Waste' start->char container Select Compatible Container (HDPE or Glass) with Secure Lid char->container label_node Affix & Complete Hazardous Waste Label container->label_node saa Place in Designated SAA with Secondary Containment label_node->saa add_waste Add Waste as Generated (Keep container closed when not in use) saa->add_waste is_full Container Full (or ready for disposal)? add_waste->is_full is_full->add_waste No request_pickup Complete Waste Tag & Submit Pickup Request to EHS is_full->request_pickup Yes ehs_pickup EHS Collects Waste for Consolidation & Off-site Disposal request_pickup->ehs_pickup end_node Proper Disposal via Licensed Vendor ehs_pickup->end_node

Caption: Disposal Workflow Diagram

Emergency Procedures for Spills During Disposal

Accidents can happen, even during careful disposal operations.

  • For Small Spills (Manageable by lab personnel) :

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE (See Section 2).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using spark-resistant tools and place it into a designated hazardous waste container.[11]

    • Clean the spill area thoroughly. All cleanup materials are now considered hazardous waste and must be disposed of in the same halogenated waste stream.[11]

  • For Large Spills (or any spill you are not comfortable handling) :

    • Evacuate the immediate area.[11]

    • Alert others and activate the nearest fire alarm if a fire is present.[11]

    • Contact your institution's EHS emergency number immediately.

    • Provide the dispatcher with the chemical name, location, and approximate quantity of the spill.

Regulatory Framework

In the United States, the management of hazardous chemical waste is governed by the EPA under RCRA.[13][16] Many academic and research institutions operate under 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste in laboratories.[15][17][18] Key requirements of these regulations include proper waste determination, container management, labeling, and timely removal of waste from laboratories.[7] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these federal regulations.

References

Mastering the Safe Handling of 5,7-Difluoro-2,3-dihydrobenzo[b]furan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, chemist, and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, fluorinated organic compounds are of significant interest due to their unique properties that can enhance the stability and reactivity of molecules.[1] 5,7-Difluoro-2,3-dihydrobenzo[b]furan, a dihydrobenzofuran derivative, is one such compound with potential applications as a building block in the synthesis of pharmaceuticals.[1] However, its safe and effective use in the laboratory necessitates a thorough understanding of its hazard profile and the implementation of stringent safety protocols. This guide provides a comprehensive, step-by-step approach to the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

Before bringing this compound into the laboratory, a comprehensive risk assessment is paramount. This compound is classified with the following hazards:

  • Harmful if swallowed [2][3]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

Given the presence of fluorine atoms, it is prudent to handle this compound with caution, assuming potential hazards similar to other fluorinated organic compounds.[1] A thorough review of the Safety Data Sheet (SDS) is the critical first step in this process.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves. Consider double-gloving.Provides a barrier against skin contact, which can cause irritation.[2][3] Double-gloving offers enhanced protection, especially during prolonged handling or in case of a spill.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation.[2][3] A face shield offers broader protection for the entire face.
Skin and Body Protection A flame-resistant lab coat, fully buttoned.Protects skin from incidental contact and potential splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2][4] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[2][3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the experiment's integrity. The following workflow diagram and procedural steps provide a clear and logical sequence for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.

    • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Have spill cleanup materials readily available.

  • Handling:

    • Weighing the Compound: If the compound is a solid, handle it in a manner that avoids generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette.

    • Transfer to Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel inside the fume hood.

    • Performing the Reaction: Conduct all experimental procedures within the confines of the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

    • Waste Segregation: Segregate all waste containing this compound into a clearly labeled, dedicated hazardous waste container.

    • Disposal: Dispose of the hazardous waste according to your institution's and local regulations for halogenated organic compounds.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealed container for all waste containing this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.

Disposal Method:

  • Licensed Waste Disposal Service: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines: Adhere strictly to your institution's environmental health and safety (EHS) guidelines for chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's EHS department.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.